2-Chloro-4-nitrobenzene-1,3-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLGTOMYCVBTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572701 | |
| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261764-92-5 | |
| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1,3-diamine (CAS No. 261764-92-5) for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-nitrobenzene-1,3-diamine, with the CAS number 261764-92-5, is a substituted aromatic diamine that serves as a valuable building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring both electron-donating amino groups and electron-withdrawing nitro and chloro groups, imparts a distinct reactivity profile. This makes it a crucial intermediate in the synthesis of a variety of heterocyclic compounds, most notably substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound in drug development, with a focus on its role as a precursor to bioactive benzimidazole derivatives. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in leveraging this compound for the discovery of novel therapeutics.
Physicochemical and Safety Data
This compound is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 261764-92-5 | [1][2] |
| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |
| Molecular Weight | 187.58 g/mol | [2] |
| IUPAC Name | 2-chloro-4-nitro-1,3-benzenediamine | [1] |
| Synonyms | 2-Chloro-4-nitro-m-phenylenediamine | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Safety Information:
Users should handle this compound with appropriate safety precautions. The following hazard statements and precautionary statements are associated with this chemical:
| Hazard Statements | Precautionary Statements |
| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
| H319 - Causes serious eye irritation | P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |
| H335 - May cause respiratory irritation | P302+P352 - IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Reactions
A plausible synthetic route could involve the partial reduction of a dinitro precursor. For instance, the selective reduction of one nitro group in a dinitroaniline derivative using reagents like sodium hydrosulfide is a known transformation that can yield a nitro-substituted diamine.
The primary utility of this compound in a drug development context is as a precursor for the synthesis of substituted benzimidazoles. The ortho-diamine functionality readily undergoes condensation reactions with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole ring system.
References
An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1,3-diamine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-nitrobenzene-1,3-diamine, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a representative synthetic protocol, and explores the burgeoning research into the biological activities of its derivatives, particularly in the realms of antimicrobial and anticancer agent development.
Core Compound Properties
This compound is a substituted aromatic compound with the molecular formula C₆H₆ClN₃O₂.[1] Its structure is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups, which contribute to its unique reactivity and utility as a building block in organic synthesis.[1]
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |
| CAS Number | 261764-92-5 | [2] |
| Purity (typical) | 95% | [1][3] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible multi-step synthetic approach can be conceptualized based on established organic chemistry principles. This would likely involve the selective reduction of a dinitro precursor.
Representative Experimental Protocol:
A potential synthetic route could involve the partial reduction of a 2-chloro-1,3-dinitro-4-nitrobenzene precursor. The selective reduction of one nitro group in the presence of others is a known method for producing nitroaniline compounds.[1]
Step 1: Synthesis of the Dinitro Precursor (Illustrative)
The synthesis would begin with a suitable starting material, which would undergo nitration and chlorination reactions to introduce the necessary functional groups in the correct positions on the benzene ring. The specific order of these reactions would be crucial to ensure the desired regioselectivity.
Step 2: Selective Reduction of the Dinitro Precursor
The dinitro precursor would then be subjected to selective reduction. A common method for the partial reduction of dinitroanilines is the use of sodium hydrosulfide.[1]
-
Reaction Setup: The 2-chloro-dinitro-nitrobenzene precursor would be dissolved in a suitable solvent, such as ethanol.
-
Reagent Addition: A solution of sodium hydrosulfide would be added portion-wise to the reaction mixture, with careful monitoring of the reaction temperature.
-
Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) to ensure the selective reduction of only one nitro group.
-
Work-up and Purification: Upon completion, the reaction mixture would be worked up to isolate the crude product. This would typically involve extraction and washing steps. The final product, this compound, would then be purified by recrystallization or column chromatography to achieve the desired purity.
The following diagram illustrates the logical workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Biological Activities of Derivatives
The primary interest in this compound within the drug development community stems from the significant biological activities demonstrated by its derivatives. The presence of reactive amino groups allows for the facile introduction of diverse functionalities, leading to the creation of compound libraries for high-throughput screening.[1]
Antimicrobial Activity
Derivatives of this compound have shown promising antimicrobial properties against a range of pathogenic microbes.[1] Research has indicated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.[1]
Experimental Protocol for Antimicrobial Screening (General):
A common method to assess antimicrobial activity is the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific optical density.
-
Compound Dilution: The test compounds (derivatives of this compound) are serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well containing the diluted compounds.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Anticancer Activity
Derivatives of this compound have also been investigated for their potential as anticancer agents. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which can be synthesized from precursors related to the core compound, have demonstrated significant cytotoxic effects on various tumor cell lines.
Experimental Protocol for Anticancer Screening (NCI60 Protocol):
The U.S. National Cancer Institute (NCI) has a standardized protocol for in vitro anticancer drug screening that is widely used.
-
Cell Lines: A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.
-
Compound Preparation and Incubation: The test compounds are dissolved in a suitable solvent and added to the cell cultures at various concentrations. The cells are then incubated for a specified period (e.g., 48 hours).
-
Cell Viability Assay: After incubation, cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.
-
Data Analysis: The results are expressed as the concentration of the drug that inhibits cell growth by 50% (GI50), causes total growth inhibition (TGI), or results in 50% cell killing (LC50).
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which derivatives of this compound exert their biological effects are still under investigation. However, some studies have provided initial insights.
For certain anticancer derivatives, the mechanism of action is thought to involve the induction of apoptosis. One study on a 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative suggested that it may activate intrinsic apoptotic pathways mediated by mitochondria, with the apoptosis-inducing factor (AIF) potentially playing a role. This suggests a caspase-independent mechanism of cell death.
The following diagram illustrates a simplified potential signaling pathway for the induction of apoptosis by these derivatives.
Caption: Potential apoptosis induction pathway by derivatives.
Conclusion
This compound is a valuable chemical entity with a promising future in the development of novel therapeutic agents and advanced materials. Its versatile structure allows for the creation of a wide array of derivatives with potent biological activities. While further research is needed to fully elucidate the mechanisms of action and to develop detailed synthetic protocols for the parent compound, the existing data strongly suggest that this chemical scaffold warrants continued investigation by researchers in academia and industry. The strategic derivatization of this compound could lead to the discovery of new and effective treatments for a variety of diseases.
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-Chloro-4-nitrobenzene-1,3-diamine, including its structure, nomenclature, physicochemical properties, and key applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Nomenclature
This compound is a substituted aromatic compound with a distinct arrangement of functional groups on a benzene ring. This specific substitution pattern is critical to its chemical reactivity and utility as a synthetic intermediate.
Chemical Structure:
Caption: Chemical structure of this compound.
IUPAC Name: this compound[1]
Synonyms:
-
1,3-Benzenediamine, 2-chloro-4-nitro-[2]
-
2-Chloro-4-nitro-1,3-phenylenediamine[2]
-
2-Chloro-4-nitro-m-phenylenediamine
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are computed and may differ slightly from experimental results.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₃O₂ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| CAS Number | 261764-92-5 | [2] |
| Physical Form | Solid | |
| Boiling Point | 393.2ºC at 760 mmHg | [3] |
| Flash Point | 191.6ºC | [3] |
| Density | 1.592 g/cm³ | [3] |
| XLogP3 | 1.9 | [1] |
| Topological Polar Surface Area | 97.9 Ų | [1] |
| Storage Temperature | Keep in dark place, sealed in dry, 2-8°C |
Experimental Protocols and Synthesis
Caption: A potential synthetic workflow for this compound.
Note: This represents a generalized synthetic approach. The specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization for this particular substrate. The partial reduction of a dinitroaniline is a known method for the preparation of nitro-diaminobenzenes.[4]
Applications and Areas of Research
This compound serves as a valuable intermediate in various industrial and research applications. Its trifunctional nature, possessing two amine groups, a nitro group, and a chlorine atom, allows for a diverse range of chemical transformations.
Caption: Key application areas of this compound.
-
Dyes and Pigments: The aromatic diamine structure is a common feature in many classes of dyes. The presence of the nitro and chloro groups can be used to tune the color and properties of the final dye molecule.[4]
-
Polymer Chemistry: It has been specifically cited for its use in the industrial manufacture of polyamide VOCs (Volatile Organic Compounds) intercept type polymer separation films.[2]
-
Pharmaceutical Synthesis: As a highly functionalized aromatic compound, it serves as a starting material or intermediate in the synthesis of more complex pharmaceutical agents.[4] The development of novel therapeutic agents often employs such versatile building blocks.[5]
-
Drug Discovery: The unique substitution pattern of this molecule makes it an interesting scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.[4]
-
Hair Colorants: Related benzenediamine derivatives are used as intermediates in oxidative hair color formulations, suggesting a potential application area for this compound as well.
Reactivity and Chemical Behavior
The reactivity of this compound is governed by the interplay of its functional groups:
-
Amino Groups: The two amino groups are nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. These groups are also activating and ortho-, para-directing in electrophilic aromatic substitution reactions.
-
Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. It can be reduced to an amino group, providing a route to triaminobenzene derivatives.
-
Chloro Group: The chlorine atom is a deactivating, yet ortho-, para-directing substituent. It can be displaced by strong nucleophiles via nucleophilic aromatic substitution, a reaction that is facilitated by the electron-withdrawing nitro group.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Commercial suppliers recommend storing the compound in a dark, dry place at 2-8°C.
References
An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzene-1,3-diamine is a substituted aromatic compound of significant interest in various fields of chemical synthesis, particularly as a versatile intermediate in the production of dyes, pigments, and pharmaceuticals. Its unique molecular structure, featuring both electron-donating amino groups and electron-withdrawing nitro and chloro groups, imparts a complex reactivity that allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its emerging role in drug discovery and development, with a focus on its potential as a scaffold for novel therapeutic agents.
Synonyms and Nomenclature
Correctly identifying chemical compounds is crucial for researchers. This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.
-
Systematic IUPAC Name: this compound[1]
-
Common Synonyms:
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key computed and experimental data.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₃O₂ | [1][3] |
| Molecular Weight | 187.58 g/mol | [1][3] |
| Physical Form | Solid | |
| Purity | Typically ≥ 95% | [3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | |
| XLogP3 (Computed) | 1.9 | [1] |
| Topological Polar Surface Area (Computed) | 97.9 Ų | [1] |
| Hydrogen Bond Donor Count (Computed) | 2 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 5 | [1] |
| Rotatable Bond Count (Computed) | 1 | [1] |
Synthesis and Experimental Protocols
General Synthetic Approach:
A potential pathway could start from 4-nitroaniline. The chlorination of 4-nitroaniline can be achieved using various chlorinating agents. Subsequently, the introduction of a second amino group would be necessary. An alternative approach involves the selective reduction of a dinitro compound. For instance, the partial reduction of a 2-chloro-1,3-dinitro-4-nitrobenzene derivative could yield the target compound.
Example Experimental Protocol for a Related Compound (Synthesis of 2-chloro-4-nitroaniline from 4-nitroaniline):
This protocol illustrates a key step that could be adapted in a multi-step synthesis of the target compound.
Materials:
-
4-nitroaniline
-
N-chloro-N-(phenylsulfonyl)benzenesulfonamide
-
Acetonitrile (specially dried)
-
Methylene dichloride (MDC)
-
5% Sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
In a 25 mL round bottom flask, dissolve 4-nitroaniline (0.99 g, 7.2 mmol) in 7 mL of specially dried acetonitrile.
-
Add N-chloro-N-(phenylsulfonyl)benzenesulfonamide (2.4 g, 7.2 mmol) to the solution.
-
Stir the reaction mixture for 10-15 minutes at 20-25 °C. The reaction progress can be monitored by Gas Chromatography (GC).
-
After the reaction is complete, distill the acetonitrile under vacuum at 40-45 °C.
-
Treat the residue with a 20 mL mixture of methylene dichloride and water and stir for 10-15 minutes.
-
Separate the MDC layer and wash it with a 5% sodium bicarbonate solution.
-
Dry the separated MDC layer over sodium sulfate and evaporate the solvent under vacuum to obtain 2-chloro-4-nitroaniline as a yellow powder.[4]
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold for the synthesis of novel derivatives with potential therapeutic applications. The presence of reactive amino groups and an aromatic ring system allows for diverse functionalization, leading to the development of compounds with enhanced biological activities.
Antimicrobial and Anticancer Potential:
Research has indicated that derivatives of nitroaromatic compounds, including those structurally related to this compound, exhibit promising antimicrobial and anticancer properties. The strategic derivatization of this molecule is a key area of interest for developing new therapeutic agents.[3] The introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric hindrance, thereby influencing its interaction with biological targets.
Logical Relationships in Synthesis and Derivatization
The following diagram illustrates the logical workflow from basic starting materials to the synthesis of this compound and its subsequent derivatization for potential therapeutic applications.
References
Technical Guide: Physical Constants of 2-Chloro-4-nitro-m-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical constants and properties of 2-Chloro-4-nitro-m-phenylenediamine. The information is intended to support research and development activities by providing key data in a structured format.
Chemical Identity and Properties
2-Chloro-4-nitro-m-phenylenediamine, with the CAS Number 261764-92-5, is a substituted aromatic amine.[1][2] Its chemical structure incorporates a benzene ring with chlorine, nitro, and two amine functional groups.
Table 1: Physical and Chemical Constants of 2-Chloro-4-nitro-m-phenylenediamine
| Property | Value | Source(s) |
| CAS Number | 261764-92-5 | [1][2][3][4] |
| Molecular Formula | C₆H₆ClN₃O₂ | [2][3][4] |
| Molecular Weight | 187.58 g/mol | [2][4] |
| IUPAC Name | 2-chloro-4-nitro-1,3-benzenediamine | [3] |
| Synonyms | 2-Chloro-4-nitrobenzene-1,3-diamine, 1,3-Benzenediamine, 2-chloro-4-nitro- | [2] |
| Physical Form | Solid | [1] |
| Melting Point | Not Available | |
| Boiling Point | 389.4 ± 37.0 °C (Predicted) | [4] |
| Density | 1.592 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Not Available | [5] |
| Storage Conditions | 2-8°C, protect from light, keep sealed in dry conditions. Longer-term storage at -20°C. | [2][4][5] |
Logical Relationship Diagram
The following diagram illustrates the key identifiers and physical properties associated with 2-Chloro-4-nitro-m-phenylenediamine.
Experimental Protocols
Specific experimental protocols for the determination of the physical constants of 2-Chloro-4-nitro-m-phenylenediamine are not detailed in the available literature. However, standard methodologies for organic compounds would apply.
Melting Point Determination (General Protocol)
The melting point is a critical indicator of purity for a crystalline solid.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6][7]
Apparatus:
-
Mel-Temp apparatus or similar calibrated heating block.[6][8]
-
Thermometer or digital temperature probe.[8]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is introduced and packed into the bottom of a glass capillary tube.[9][10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[6][10]
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.[6] A preliminary, rapid determination may be performed to find an approximate range.[7]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[6][8]
Solubility Determination (General Protocol)
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[11] The principle of "like dissolves like" is fundamental; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[12]
Apparatus:
-
Small test tubes.
-
Graduated pipettes or cylinders.
-
Vortex mixer or shaker.
-
A range of solvents (e.g., water, 5% HCl, 5% NaOH, diethyl ether, ethanol).
Methodology:
-
Initial Test: A small, measured amount of the compound (e.g., 25 mg) is added to a test tube containing a known volume of the primary solvent, such as water (e.g., 0.75 mL).
-
Mixing: The mixture is agitated vigorously at a constant temperature. For compounds with slow dissolution rates, this may require extended mixing time to reach equilibrium.[12]
-
Observation: The mixture is observed to see if the solid completely dissolves. If the compound is soluble in water, its effect on pH can be checked with litmus paper to indicate acidic or basic properties.[11][13]
-
Sequential Testing: If the compound is insoluble in water, its solubility is tested in acidic (5% HCl) and basic (5% NaOH) solutions to identify basic (e.g., amine) or acidic functional groups, respectively.[11][13] Solubility in these aqueous solutions is typically due to the formation of a water-soluble salt.[11]
-
Organic Solvents: Solubility in various organic solvents of differing polarities (e.g., ethanol, diethyl ether) can also be determined to further classify the compound.
References
- 1. 2-Chloro-4-nitro-m-phenylenediamine | 261764-92-5 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Chloro-4-nitro-m-phenylenediamine | 261764-92-5 [sigmaaldrich.com]
- 4. 1,3-BENZENEDIAMINE, 2-CHLORO-4-NITRO- | 261764-92-5 [chemicalbook.com]
- 5. bio-fount.com [bio-fount.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. thinksrs.com [thinksrs.com]
- 10. byjus.com [byjus.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. quora.com [quora.com]
- 13. scribd.com [scribd.com]
In-depth Technical Guide: Solubility of 2-Chloro-4-nitrobenzene-1,3-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Chloro-4-nitrobenzene-1,3-diamine, a key intermediate in the synthesis of dyes and potentially pharmaceutical compounds. Despite a comprehensive review of available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This guide, therefore, provides a summary of qualitative solubility information inferred from related synthetic methodologies, a detailed experimental protocol for determining solubility, and a logical workflow to guide researchers in establishing such data.
Introduction
This compound (CAS No. 261764-92-5) is an aromatic compound with the molecular formula C₆H₆ClN₃O₂.[1][2] Its structure, featuring amino, chloro, and nitro groups, makes it a versatile precursor in organic synthesis.[1] The solubility of this compound is a critical parameter for its application in chemical reactions, influencing reaction rates, yield, and purity of the final product. Understanding its behavior in different organic solvents is essential for process optimization, particularly in the fields of dye manufacturing and pharmaceutical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][3] |
| Physical Form | Solid | |
| IUPAC Name | This compound | [3] |
| CAS Number | 261764-92-5 | [1] |
Solubility Profile
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in common organic solvents has not been found in publicly accessible literature.
Qualitative Solubility Information
While direct solubility data is unavailable, information can be inferred from solvents used in the synthesis of related compounds. The selection of a solvent system is critical in reactions involving chloro-nitro aromatic compounds to ensure that the reactants are adequately dissolved.[1] For instance, in the synthesis of a related precursor, 2-chloro-4-nitroaniline, acetonitrile is used as the solvent, with subsequent extraction using a mixture of methylene dichloride and water.[1] Other syntheses involving similar aromatic compounds have utilized a range of organic solvents, suggesting potential solubility of this compound in these media. This qualitative information is summarized in Table 2.
Table 2: Inferred Qualitative Solubility of this compound in Various Organic Solvents
| Organic Solvent | Inferred Solubility | Context/Rationale | Source(s) |
| Acetonitrile | Likely Soluble | Used as a solvent in the synthesis of a related precursor. | [1] |
| Methylene Dichloride (Dichloromethane) | Likely Soluble | Used for extraction in a related synthesis. | [1] |
| Toluene | Potentially Soluble | Used in condensation reactions of related aromatic compounds. | [1] |
| Dimethylformamide (DMF) | Potentially Soluble | Used in condensation reactions of related aromatic compounds. | [1] |
| Dimethyl Sulfoxide (DMSO) | Potentially Soluble | Used in condensation reactions of related aromatic compounds. | [1] |
| Ethanol | Likely Soluble | A common solvent for recrystallization of similar aromatic compounds. | [4] |
| Methanol | Likely Soluble | A common solvent for recrystallization of similar aromatic compounds. | [4] |
| Acetone | Potentially Soluble | General solvent for polar organic compounds. | [5] |
| Ethyl Acetate | Potentially Soluble | Common solvent for chromatography and extraction of aromatic amines. | [6] |
It is important to note that this information is indirect and experimental verification is required to determine the precise solubility.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical instrument.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent.
-
Analyze the diluted solution using a pre-validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.
-
-
Data Reporting:
-
Calculate the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL, g/L, or mol/L.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualization of Experimental Workflow
The logical workflow for the experimental determination of solubility is depicted in the following diagram.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. This compound | C6H6ClN3O2 | CID 15430212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H6ClN3O2 | CID 15430212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. plantarchives.org [plantarchives.org]
An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectral characteristics of 2-Chloro-4-nitrobenzene-1,3-diamine (CAS No. 261764-92-5). Due to a lack of publicly available experimental spectral data for this specific compound, this guide leverages theoretical predictions and data from analogous compounds to present an anticipated spectral profile. It includes predicted data for 1H NMR, 13C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy, organized into clear, tabular formats. Furthermore, this document outlines detailed, generalized experimental protocols for acquiring such spectra, intended to serve as a practical reference for researchers. A logical workflow for the spectral analysis of this and similar compounds is also provided in the form of a Graphviz diagram. This guide is intended to support research and development activities where the characterization of this compound is required.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of 187.58 g/mol .[1] Its structure, featuring two amino groups, a chloro group, and a nitro group on a benzene ring, makes it a molecule of interest in various chemical synthesis applications, potentially including the development of dyes, polymers, and pharmaceutical intermediates.[1] Accurate spectral characterization is fundamental to confirming the identity and purity of this compound in any research or development setting.
This guide addresses the current gap in publicly accessible experimental spectral data for this compound by providing a detailed, predicted spectral profile. The subsequent sections are organized to present this predicted data in a clear and usable format, followed by generalized experimental protocols that can be adapted for the acquisition of actual spectral data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy, computational models, and comparison with structurally similar molecules.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below. It is important to note that the chemical shifts of the amine (NH₂) protons can be broad and their position can vary depending on the solvent and concentration.[2]
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.2 | Doublet | 8.0 - 9.0 |
| H-6 | 6.8 - 7.2 | Doublet | 8.0 - 9.0 |
| NH₂ (at C-1) | 4.0 - 5.5 | Broad Singlet | N/A |
| NH₂ (at C-3) | 4.0 - 5.5 | Broad Singlet | N/A |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 150 |
| C-2 | 115 - 120 |
| C-3 | 140 - 145 |
| C-4 | 135 - 140 |
| C-5 | 120 - 125 |
| C-6 | 110 - 115 |
Solvent: DMSO-d₆
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted FTIR Spectral Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium - Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |
| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 | Strong |
| C-N Stretch (Amino) | 1250 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium - Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 187/189 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) |
| 141/143 | [M - NO₂]⁺ | Loss of the nitro group |
| 152 | [M - Cl]⁺ | Loss of the chlorine atom |
| 125 | [M - Cl - HCN]⁺ | Subsequent fragmentation |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic compounds typically exhibit multiple absorption bands.[3]
Table 5: Predicted UV-Vis Spectral Data
| Predicted λmax (nm) | Electronic Transition | Solvent |
| ~260 - 280 | π → π | Ethanol |
| ~380 - 420 | n → π / π → π* (charge transfer) | Ethanol |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data for this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.[4]
-
Acquire a ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
FTIR Spectroscopy (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the FTIR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.[5]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[6]
-
Sample Measurement: Fill a cuvette with the sample solution and place it in the spectrophotometer.
-
Data Acquisition: Scan the desired wavelength range (e.g., 200-600 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Visualizations
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel or uncharacterized compound like this compound.
Conclusion
References
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety and handling protocols for 2-Chloro-4-nitrobenzene-1,3-diamine (CAS No. 261764-92-5). Due to the limited availability of a complete safety data sheet (SDS) for this specific compound, this document synthesizes the available information and supplements it with data from structurally similar compounds, namely 1-Chloro-4-nitrobenzene and 1-chloro-2,4-dinitrobenzene. All information derived from analogous compounds is clearly indicated and should be used as a precautionary guide.
Hazard Identification and Classification
While a comprehensive toxicological profile for this compound is not publicly available, existing data from suppliers allows for a preliminary hazard assessment. The compound is classified with a "Warning" signal word and is associated with the following hazards:
Table 1: GHS Hazard and Precautionary Statements for this compound
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich[1]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause irritation and acute toxicity.[1]
Toxicological and Physical Properties (Data from Analogs)
In the absence of specific quantitative data for this compound, the following tables summarize the properties of structurally related compounds. This information should be used to infer potential hazards and to inform a conservative approach to handling.
Table 2: Toxicological Data of Structurally Similar Compounds
| Compound | CAS No. | Oral LD50 (Rat) | Dermal LD50 | Inhalation LC50 |
| 1-Chloro-4-nitrobenzene | 100-00-5 | 420 mg/kg[2] | > 2,000 mg/kg (Rat) | Not available |
| 1-chloro-2,4-dinitrobenzene | 97-00-7 | 1,070 mg/kg (Rat) | 130 mg/kg (Rabbit) | Not available |
Table 3: Physical and Chemical Properties of this compound and Analogs
| Property | This compound | 1-Chloro-4-nitrobenzene |
| Molecular Formula | C6H6ClN3O2[3] | C6H4ClNO2[4] |
| Molecular Weight | 187.58 g/mol [3] | 157.56 g/mol |
| Appearance | Solid[1] | Yellow solid[4] |
| Storage Temperature | 2-8°C, keep in dark place, sealed in dry[1] | Not specified |
Safe Handling and Storage Protocols
Based on the available hazard information and data from analogous compounds, the following handling and storage procedures are recommended:
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
A lab coat or other protective clothing should be worn to prevent skin contact.[5]
-
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator should be used.[5]
3.3. Handling Procedures
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Take off contaminated clothing and wash it before reuse.
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep in a dark place, sealed, at a temperature between 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Emergency Procedures
4.1. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7]
-
Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[5]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5]
-
Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[5]
Experimental Protocols and Workflows
While specific experimental protocols for the safety assessment of this compound are not available in the public domain, a logical workflow for its safe handling is presented below.
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a chemical that requires careful handling due to its potential for causing irritation and acute toxicity if swallowed, inhaled, or in contact with skin and eyes. While comprehensive safety data is lacking, a precautionary approach informed by the data on analogous compounds is essential for ensuring the safety of laboratory personnel. Strict adherence to the use of engineering controls, appropriate personal protective equipment, and established safe handling and emergency procedures is imperative. Researchers and drug development professionals should always seek to obtain the most up-to-date safety information before working with this or any other chemical.
References
- 1. 2-Chloro-4-nitro-m-phenylenediamine | 261764-92-5 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C6H6ClN3O2 | CID 15430212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicea.com [chemicea.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1,3-diamine for Researchers and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzene-1,3-diamine, also known as 2-chloro-4-nitro-m-phenylenediamine, is a substituted aromatic amine that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring two reactive amine groups, a nitro group, and a chlorine atom, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application in synthetic protocols relevant to drug discovery and development.
Commercial Suppliers and Availability
This compound is available from a variety of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to consult the supplier's documentation for specific details.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Simson Pharma | Custom Synthesis | 261764-92-5 | C₆H₆ClN₃O₂ | 187.58 | Certificate of Analysis provided.[1] |
| BenchChem | Typically 95% | 261764-92-5 | C₆H₆ClN₃O₂ | 187.58 | Useful for many research applications.[2] |
| Sigma-Aldrich (Ambeed) | 95% | 261764-92-5 | C₆H₆ClN₃O₂ | 187.59 | Sold as a solid.[3] |
| Alfa Chemistry | 96% | 261764-92-5 | C₆H₆ClN₃O₂ | - | |
| Wuhan Fortuna Chemical Co., Ltd. | 98% min | 261764-92-5 | C₆H₆ClN₃O₂ | 187.58 | Available in bulk. |
Physicochemical and Analytical Data
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Synonyms | 2-Chloro-4-nitro-m-phenylenediamine, 1,3-Benzenediamine, 2-chloro-4-nitro- | PubChem[4] |
| CAS Number | 261764-92-5 | PubChem[4] |
| Molecular Formula | C₆H₆ClN₃O₂ | PubChem[4] |
| Molecular Weight | 187.58 g/mol | PubChem[4] |
| Appearance | Solid (form may vary by supplier) | Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C, keep in a dark, dry, and sealed place. | Sigma-Aldrich[3] |
| Purity (Typical) | 95-98% | BenchChem, Alfa Chemistry, Wuhan Fortuna Chemical |
| XLogP3 | 1.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and related nitroaromatic compounds.[2] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient, and UV detection.
Experimental Protocols
The presence of vicinal amino groups in this compound makes it an excellent precursor for the synthesis of benzimidazoles, a scaffold commonly found in bioactive molecules, including kinase inhibitors. The following is a representative experimental protocol for the synthesis of a substituted benzimidazole derivative.
Synthesis of 2-Aryl-7-chloro-5-nitro-1H-benzimidazole
This protocol describes a cyclocondensation reaction between this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in DMF.
-
Add sodium metabisulfite (1.5 eq) to the solution.
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-aryl-7-chloro-5-nitro-1H-benzimidazole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Drug Discovery
The unique arrangement of functional groups in this compound makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.[2] Its derivatives, particularly benzimidazoles, are known to exhibit a wide range of biological activities, including as kinase inhibitors.
Logical Workflow in Drug Discovery
The following diagram illustrates the workflow of utilizing this compound in a drug discovery context, from initial sourcing to the synthesis of a potential kinase inhibitor.
Synthetic Pathway to a Benzimidazole Derivative
The following diagram illustrates the general synthetic pathway for the formation of a benzimidazole derivative from this compound.
References
In-Depth Technical Guide: Theoretical Properties of 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzene-1,3-diamine, a substituted nitroaniline, presents a unique molecular architecture of significant interest in various chemical and biomedical research fields. Its structure, featuring both electron-donating amino groups and electron-withdrawing nitro and chloro moieties on a benzene ring, imparts a complex electronic character and a high degree of reactivity. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted spectral data, and potential for synthetic derivatization. The information is curated to support researchers and professionals in drug development and materials science in leveraging the potential of this versatile compound.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are a combination of computationally predicted and available experimental data.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| CAS Number | 261764-92-5 | [1][2] |
| Physical Form | Solid | |
| Boiling Point | 393.2 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.592 g/cm³ (Predicted) | N/A |
| Flash Point | 191.6 °C (Predicted) | N/A |
| XLogP3 | 1.9 (Predicted) | N/A |
| Storage Conditions | 2-8°C, sealed in dry, dark place |
Molecular Structure and Reactivity
The structure of this compound is characterized by a benzene ring substituted with two amino groups at positions 1 and 3, a chlorine atom at position 2, and a nitro group at position 4. This specific arrangement of functional groups creates a nuanced reactivity profile.[1] The amino groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution. Conversely, the nitro and chloro groups are electron-withdrawing, deactivating the ring. This push-pull electronic effect makes the compound a versatile intermediate for synthesizing more complex molecules. The presence of reactive amino groups allows for straightforward derivatization to introduce diverse functionalities, which can modulate the compound's biological and material properties.[1]
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts for ¹H and ¹³C NMR are outlined below. These predictions are based on computational modeling and provide an expected range for experimental values.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic H | 6.5 - 8.0 | - |
| Amino H | 4.5 - 5.5 | - |
| C1 | - | 140 - 145 |
| C2 | - | 115 - 120 |
| C3 | - | 145 - 150 |
| C4 | - | 130 - 135 |
| C5 | - | 120 - 125 |
| C6 | - | 110 - 115 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The predicted vibrational frequencies for the key functional groups of this compound are presented below. These ranges are characteristic of the specified vibrational modes.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (Amino) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 |
| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 |
| C-N Stretch (Amino) | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily available literature. However, general synthetic strategies can be inferred from established organic chemistry principles and procedures for related compounds.
General Synthetic Approach
A plausible synthetic route to this compound involves a multi-step process starting from a suitable precursor, such as a dinitroaniline derivative. A key transformation would be the selective reduction of one nitro group to an amino group. The synthesis of related nitroanilines often involves the nitration of a corresponding chloroaniline or the chlorination of a nitroaniline.
A potential logical workflow for the synthesis is outlined below:
Caption: A logical workflow for the synthesis of this compound.
Purification and Analysis
Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent or column chromatography to achieve high purity. Analytical methods for characterization would include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
NMR and IR Spectroscopy: To confirm the chemical structure.
Biological Activity and Potential Applications
While there is a lack of specific studies on the biological activity of this compound, the broader class of nitroaniline derivatives has been investigated for various pharmacological properties. Notably, some nitroaniline mustards have shown potential as hypoxia-selective cytotoxic agents, which are of interest in cancer therapy. The presence of the nitro group allows for reductive activation under hypoxic conditions, leading to selective cell killing.
The primary pharmacological relevance of this compound currently lies in its role as a versatile chemical intermediate.[1] It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities, including novel dyes and pigments.[1]
The potential for this compound to interact with biological macromolecules, such as DNA, is an area for future research. The diagram below illustrates a hypothetical signaling pathway that could be investigated, based on the known mechanisms of other cytotoxic agents.
Caption: A hypothetical signaling pathway for the hypoxia-activated cytotoxicity of this compound.
Conclusion
This compound is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable precursor for the synthesis of a wide range of derivatives with tailored properties. While there is a current gap in the literature regarding its specific experimental characterization and biological activity, the theoretical data presented in this guide provide a solid foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential applications in drug development and other scientific disciplines.
References
An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-nitrobenzene-1,3-diamine is a polysubstituted aromatic compound with a complex electronic profile arising from the interplay of electron-donating and electron-withdrawing groups. This guide provides a detailed analysis of the electronic effects of the amino, chloro, and nitro substituents on the benzene ring. It includes a quantitative assessment using Hammett constants, a discussion of the molecule's reactivity, predicted spectroscopic data, and a representative synthetic protocol. This information is valuable for researchers in medicinal chemistry and materials science for the rational design of novel compounds with desired properties.
Introduction
The electronic landscape of a substituted benzene ring is of paramount importance in determining its reactivity, acidity/basicity, and overall chemical behavior. In this compound, the benzene nucleus is adorned with two strongly electron-donating amino groups, a moderately electron-withdrawing chloro group, and a strongly electron-withdrawing nitro group. This unique combination of substituents creates a molecule with distinct regions of high and low electron density, influencing its potential as a synthetic intermediate and its interactions in biological systems.
Electronic Effects of Substituents
The electronic influence of each substituent can be dissected into two primary components: the inductive effect and the resonance effect.
-
Amino Groups (-NH₂): The amino groups are strong activating groups. They exert a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. However, this is significantly outweighed by their strong electron-donating resonance effect (+R), where the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring.[1][2] This resonance effect substantially increases the electron density at the ortho and para positions relative to the amino groups.
-
Chloro Group (-Cl): The chloro group is a deactivating, ortho-, para-director. It has a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of chlorine.[3] It also possesses a weaker electron-donating resonance effect (+R) through the delocalization of one of its lone pairs. Because the inductive effect is stronger than the resonance effect, the net result is electron withdrawal from the ring, making it less reactive towards electrophilic attack compared to benzene.[4][[“]]
-
Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. It exhibits both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R).[1][3] This combination significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions.
The collective impact of these substituents in this compound results in a highly polarized aromatic ring, which dictates its reactivity in various chemical transformations.
Visualization of Electronic Effects
The interplay of inductive and resonance effects of the substituents on the benzene ring of this compound can be visualized as follows:
Quantitative Analysis: Hammett Substituent Constants
The electronic effects of the substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For polysubstituted systems, the total electronic effect can be approximated by the sum of the individual Hammett constants, although deviations from additivity can occur due to interactions between substituents.
| Substituent | Position | Hammett Constant (σ) | Inductive (σI) | Resonance (σR) |
| -NH₂ | meta | -0.16 | 0.12 | -0.28 |
| para | -0.66 | 0.02 | -0.68 | |
| -Cl | meta | 0.37 | 0.46 | -0.09 |
| para | 0.23 | 0.46 | -0.23 | |
| -NO₂ | meta | 0.71 | 0.65 | 0.06 |
| para | 0.78 | 0.65 | 0.13 | |
| Data compiled from various sources.[6][7][8][9][10] |
Reactivity and Predicted Properties
The complex interplay of electronic effects in this compound governs its reactivity.
-
Basicity (pKa): The two amino groups are basic, and their pKa values are influenced by the other substituents. The electron-withdrawing nitro and chloro groups will decrease the basicity of the amino groups compared to aniline. Computational methods for pKa prediction of substituted anilines can provide estimates for these values.[1][2][3][4][[“]] The amino group at position 1 is likely to be more basic than the one at position 3 due to the proximity of the latter to the electron-withdrawing chloro group.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group para to the chloro substituent activates the ring towards nucleophilic aromatic substitution.[11][12] The chloro atom can be displaced by strong nucleophiles.
-
Electrophilic Aromatic Substitution (EAS): The overall deactivating effect of the nitro and chloro groups, despite the activating amino groups, makes electrophilic aromatic substitution challenging. The directing effects of the substituents would lead to a complex mixture of products.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Two distinct aromatic proton signals.- Broad singlets for the two non-equivalent NH₂ groups, with chemical shifts dependent on solvent and concentration. |
| ¹³C NMR | - Six distinct aromatic carbon signals.- Carbons attached to the electronegative substituents (Cl, NO₂, NH₂) will be significantly shifted. The carbon bearing the nitro group will be shifted downfield, while those attached to the amino groups will be shifted upfield. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amino groups (around 3300-3500 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).- C-Cl stretching vibration (around 1000-1100 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) with isotopic pattern for chlorine (M⁺ and M+2 in a ~3:1 ratio).- Fragmentation patterns corresponding to the loss of NO₂, Cl, and NH₂ groups. |
Experimental Protocols
Representative Synthesis of this compound
The following is a representative, hypothetical synthetic route based on established chemical principles and procedures for similar compounds.[3][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. afit.edu [afit.edu]
- 5. consensus.app [consensus.app]
- 6. Hammett substituent constants [stenutz.eu]
- 7. Hammett Sigma Constants* [wiredchemist.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituent constants [wiredchemist.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
reactivity predictions for 2-Chloro-4-nitrobenzene-1,3-diamine
An In-depth Technical Guide to the Reactivity of 2-Chloro-4-nitrobenzene-1,3-diamine
Introduction
This compound is a substituted aromatic compound with the CAS Number 261764-92-5.[1][2] Its structure is characterized by a benzene ring featuring two electron-donating amino groups, a strongly electron-withdrawing nitro group, and a halogen substituent (chlorine).[1] This unique substitution pattern creates a complex electronic environment that dictates its chemical reactivity, making it a valuable intermediate in the synthesis of dyes, pigments, and pharmaceutical agents, particularly those with potential anticancer and antimicrobial properties.[1] This guide provides a detailed analysis of its predicted reactivity, supported by established principles of organic chemistry.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 261764-92-5 | [1][2] |
| Molecular Formula | C₆H₆ClN₃O₂ | [1][2][3] |
| Molecular Weight | 187.58 g/mol | [1][2][3] |
| Synonyms | 2-Chloro-4-nitro-1,3-phenylenediamine | [2] |
Electronic Effects and Reactivity Overview
The reactivity of the this compound ring is governed by the interplay of its substituents.
-
Amino Groups (-NH₂) : These are strong activating groups that donate electron density to the ring through the resonance effect (+R), particularly at the ortho and para positions. They also exhibit a weaker electron-withdrawing inductive effect (-I).
-
Nitro Group (-NO₂) : This is a powerful deactivating group, withdrawing electron density through both resonance (-R) and inductive (-I) effects.[1]
-
Chloro Group (-Cl) : This group is deactivating overall, withdrawing electron density via its inductive effect (-I), but it can donate electron density weakly through resonance (+R).
The primary consequence of this substitution pattern is the strong activation of the chlorine atom at the C-2 position towards nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nitro group, positioned para to the chlorine, is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during this reaction.[1][4][5] Furthermore, the nitro group is susceptible to reduction, and the amino groups can undergo various derivatization reactions.
Key Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for this molecule is the displacement of the chloro group by nucleophiles. The electron-withdrawing nitro group activates the ring for such substitutions.[1] This reaction is effective with various nucleophiles, including amines and thiols.[1] The mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized Meisenheimer complex. The stability of this intermediate is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the para-nitro group.[4][5]
Reduction of the Nitro Group
The nitro group is readily reduced to a primary amine, a synthetically valuable transformation. This converts the starting material into 2-chloro-1,3,4-benzenetriamine. A variety of reducing agents can accomplish this, with catalytic hydrogenation being a common and efficient method.[1][6] Other reagents such as iron metal in acidic media or sodium hydrosulfite are also effective for nitro group reductions.[6] The choice of method depends on the desired selectivity and compatibility with other functional groups.
Reactions of the Amino Groups
The two amino groups are nucleophilic and can participate in a range of reactions, allowing for further derivatization. These include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Schiff Base Formation: Condensation with aldehydes or ketones.[7]
-
Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.
These reactions facilitate the introduction of diverse functionalities, which is crucial for fine-tuning molecular properties in drug discovery and materials science.[1]
Experimental Protocols
While detailed experimental data for this compound is not extensively available in the surveyed literature, the following protocols are representative of the key transformations based on well-established chemical principles.[1][6]
Protocol: Nucleophilic Aromatic Substitution with Benzylamine
This protocol describes a method for substituting the chloro group with an amine, a reaction for which the substrate is highly activated.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.
-
Reagent Addition: Add benzylamine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The base scavenges the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration.
-
Purification: Wash the crude solid with water and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the N-benzyl-4-nitrobenzene-1,2,3-triamine product.
Protocol: Reduction of the Nitro Group via Catalytic Hydrogenation
This protocol outlines a standard method for the reduction of the nitro group to an amine using a palladium catalyst.[1]
-
Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
-
Solvent Addition: Add a solvent such as methanol, ethanol, or ethyl acetate to dissolve or suspend the starting material.
-
Hydrogenation: Purge the flask with nitrogen and then introduce hydrogen gas (H₂), either from a balloon or a pressurized hydrogenation apparatus.
-
Reaction Conditions: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen for 2-24 hours. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-1,3,4-benzenetriamine, which can be used directly or purified further if necessary.
Applications in Drug Development and Chemical Synthesis
The reactivity profile of this compound makes it a strategic precursor in medicinal chemistry and materials science.
-
Pharmaceuticals: The ability to introduce diverse substituents via nucleophilic substitution at the C-2 position, combined with the potential for derivatization at the amino and reduced nitro groups, allows for the creation of compound libraries for high-throughput screening.[1] This is particularly relevant in the search for new anticancer and antimicrobial agents.[1]
-
Dyes and Pigments: The core structure is a chromophore, and its derivatization can be used to synthesize a variety of dyes and pigments for industrial applications.[1]
Conclusion
This compound is a highly functionalized aromatic compound with predictable and synthetically useful reactivity. The primary reactive sites are the activated chloro group, which readily undergoes nucleophilic aromatic substitution, and the nitro group, which can be efficiently reduced to an amine. The existing amino groups provide further handles for derivatization. This versatile reactivity makes the molecule an important building block for constructing more complex molecular architectures for applications in drug discovery and materials science.
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. This compound | CAS No- 261764-92-5 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | C6H6ClN3O2 | CID 15430212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chegg.com [chegg.com]
- 5. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. N 2-(4-Chlorobenzylidene)-4-nitrobenzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for 2-Chloro-4-nitrobenzene-1,3-diamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzene-1,3-diamine is a versatile aromatic compound characterized by a unique substitution pattern on the benzene ring, featuring two amine groups, a chloro group, and a nitro group. This arrangement of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable scaffold for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and materials science. This technical guide explores promising research avenues for derivatives of this compound, providing insights into their synthesis, biological activities, and applications in polymer science. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel chemical entities.
I. Medicinal Chemistry and Drug Development
The inherent structural features of this compound derivatives make them attractive candidates for the development of new therapeutic agents. The amino groups provide reactive sites for the introduction of various pharmacophores, allowing for the fine-tuning of biological activity.
Anticancer Activity
Derivatives of this compound, particularly those incorporating heterocyclic moieties like thiazolidinone, have demonstrated notable anticancer properties.
A series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which share a chloro-nitrophenyl structural motif with derivatives of this compound, have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The table below summarizes the 50% growth inhibition (GI₅₀) values for a selection of these compounds.
| Compound ID | Leukemia (RPMI-8226) GI₅₀ (µM) | Non-Small Cell Lung Cancer (NCI-H460) GI₅₀ (µM) | Colon Cancer (HCT-116) GI₅₀ (µM) | Central Nervous System Cancer (SF-268) GI₅₀ (µM) | Melanoma (UACC-257) GI₅₀ (µM) | Ovarian Cancer (OVCAR-3) GI₅₀ (µM) | Renal Cancer (SN12C) GI₅₀ (µM) | Prostate Cancer (PC-3) GI₅₀ (µM) | Breast Cancer (MCF7) GI₅₀ (µM) |
| 2f | 1.83 | 1.95 | 2.15 | 3.18 | 2.54 | 2.89 | 2.67 | 2.44 | 2.07 |
| 2h | 1.57 | 1.68 | 1.86 | 2.75 | 2.19 | 2.49 | 2.30 | 2.10 | 1.78 |
| 2j | 1.79 | 1.91 | 2.11 | 3.11 | 2.48 | 2.83 | 2.61 | 2.38 | 2.02 |
Thiazolidinone derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways. Research suggests that these compounds can upregulate the expression of the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[1][2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis. Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[2]
References
- 1. Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine via Selective Reduction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine, a valuable intermediate in the production of dyes and pharmaceutical compounds. The synthesis is achieved through the selective reduction of a single nitro group from a dinitro precursor, 2-Chloro-4,6-dinitroaniline, utilizing a sodium polysulfide solution. This method, a variation of the Zinin reduction, offers high selectivity for the nitro group positioned ortho to the existing amine, yielding the target diamine with high purity.
Principle and Strategy
The synthesis of this compound from a dinitro precursor relies on the principle of chemoselective reduction. The Zinin reduction is a classic and effective method for reducing aromatic nitro groups to amines using sulfide reagents. In polynitro compounds, the reaction can be controlled to selectively reduce one nitro group over others.
The chosen precursor for this protocol is 2-Chloro-4,6-dinitroaniline . In this molecule, the nitro group at the C6 position is ortho to the C1 amino group, while the nitro group at the C4 position is para. The ortho nitro group is preferentially reduced by nucleophilic reagents like sodium polysulfide due to electronic activation and stabilization of intermediates by the adjacent amino group. This selectivity allows for the targeted formation of the 1,3-diamine product while preserving the 4-nitro group.
The reaction proceeds by the nucleophilic attack of the sulfide or polysulfide ion on the electron-deficient nitrogen atom of the nitro group, leading to a series of intermediates that ultimately yield the corresponding amine.
Experimental Protocol
This protocol is adapted from established procedures for selective Zinin reductions.
2.1 Materials and Reagents
-
2-Chloro-4,6-dinitroaniline (Substrate)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental Sulfur (S)
-
Deionized Water
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), concentrated and dilute
-
Sodium Hydroxide (NaOH), for waste neutralization
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
2.2 Procedure
Part A: Preparation of Sodium Polysulfide Reagent
-
In a 250 mL beaker, prepare a solution by dissolving 30.0 g of sodium sulfide nonahydrate in 125 mL of deionized water with gentle heating.
-
To this clear solution, add 7.25 g of powdered elemental sulfur.
-
Heat the mixture to boiling while stirring. Continue heating until the sulfur has completely dissolved, forming a clear, deep orange-red solution of sodium polysulfide.
-
Allow the reagent solution to cool slightly before use.
Part B: Selective Reduction of 2-Chloro-4,6-dinitroaniline
-
Set up a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add 23.1 g (0.10 mole) of 2-Chloro-4,6-dinitroaniline and 150 mL of deionized water to the flask to form a slurry.
-
Heat the slurry to a gentle boil with vigorous stirring.
-
Transfer the warm sodium polysulfide solution prepared in Part A to the dropping funnel.
-
Add the polysulfide solution dropwise to the boiling slurry over a period of approximately 1.5 to 2 hours. The reaction is exothermic; maintain a controlled reflux.
-
After the addition is complete, continue to heat the mixture under reflux for an additional 1 hour to ensure the reaction goes to completion.
-
Turn off the heat and allow the reaction mixture to cool to room temperature. The product will precipitate as a dark-colored solid.
-
Collect the crude product by suction filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate runs clear and is neutral to pH paper.
Part C: Purification
-
Transfer the crude solid to a beaker containing 200 mL of 5% hydrochloric acid. Stir for 15 minutes to dissolve the product as its hydrochloride salt and leave behind unreacted starting material or sulfur.
-
Filter the acidic solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly neutralize it by adding aqueous sodium hydroxide until the solution is basic, which will precipitate the free amine product.
-
Collect the purified product by suction filtration, wash with cold water, and dry under vacuum.
-
For higher purity, the product can be recrystallized from an ethanol/water mixture.
Data Presentation
The following table summarizes the typical quantitative data for this synthesis protocol.
| Parameter | Description / Value |
| Starting Material | 2-Chloro-4,6-dinitroaniline |
| Molecular Weight | 231.56 g/mol |
| Amount Used | 23.1 g (0.10 mol) |
| Reducing Agent | Sodium Polysulfide (from Na₂S·9H₂O and S) |
| Na₂S·9H₂O Amount | 30.0 g (~0.125 mol) |
| Sulfur Amount | 7.25 g (~0.226 mol) |
| Reaction Conditions | |
| Solvent | Water |
| Temperature | ~100 °C (Reflux) |
| Reaction Time | ~3 hours |
| Product | This compound |
| Molecular Weight | 187.58 g/mol |
| Theoretical Yield | 18.8 g |
| Typical Actual Yield | 15.0 - 16.5 g (80-88%) |
| Appearance | Yellow to orange crystalline solid |
Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Chemical scheme for the selective reduction.
Application Notes and Protocols for the Purification of 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Chloro-4-nitrobenzene-1,3-diamine, a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. The typical commercial purity of this compound is approximately 95%[1][2], and further purification is often necessary for sensitive downstream applications. The following protocols describe common laboratory techniques for enhancing the purity of this compound.
Overview of Purification Strategies
The purification of this compound can be approached through several standard laboratory techniques. The choice of method will depend on the initial purity of the compound, the scale of the purification, and the desired final purity. The most common and effective methods are:
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Column Chromatography: A method for separating individual components from a mixture based on their differential adsorption to a stationary phase.
-
Acid-Base Extraction: A liquid-liquid extraction technique that can be used to separate acidic or basic impurities.
This document provides detailed protocols for recrystallization and column chromatography.
Quantitative Data Summary
The following table summarizes the expected outcomes from the described purification protocols. These values are representative and may vary depending on the initial purity of the starting material and the specific experimental conditions.
| Purification Technique | Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) | Key Parameters |
| Recrystallization | ~95 | >98 | 70-85 | Solvent: Ethanol/Water |
| Column Chromatography | ~95 | >99 | 60-80 | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying moderate quantities of this compound to a purity of over 98%.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask. Heat the solution gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: To the hot ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50% ethanol/water solution.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for achieving high purity (>99%) and is suitable for smaller-scale purifications.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes or flasks.
-
Purity Analysis: Monitor the purity of the collected fractions using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the purification of this compound.
References
Application Notes and Protocols: 2-Chloro-4-nitrobenzene-1,3-diamine as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4-nitrobenzene-1,3-diamine is a key organic building block utilized in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its structure is characterized by a benzene ring substituted with two amino groups, a nitro group, and a chlorine atom.[1] This specific arrangement of functional groups—electron-donating amino groups and electron-withdrawing nitro and chloro groups—creates a unique electronic environment on the aromatic ring, making it a versatile precursor for constructing molecules with desirable biological activities.[1] This document provides an overview of its applications, particularly in the synthesis of benzimidazoles, and detailed protocols for its use in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 261764-92-5 | [2][3] |
| Molecular Formula | C₆H₆ClN₃O₂ | [1][3][4] |
| Molecular Weight | 187.58 g/mol | [1][3] |
| Synonyms | 2-Chloro-4-nitro-1,3-phenylenediamine | [3] |
| Purity | Typically ≥95% | [1] |
Key Applications in Organic Synthesis
The reactivity of this compound is governed by its distinct functional groups, which serve as handles for various chemical transformations.
-
Synthesis of Benzimidazoles: The most prominent application is the condensation of the vicinal diamino groups with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole scaffold.[5] Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications, including anti-ulcer, anti-tumor, and anti-viral agents.[6]
-
Nucleophilic Aromatic Substitution: The chloro group, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functionalities by reacting it with nucleophiles such as amines and thiols.[1]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding a triamine derivative. This transformation further expands the synthetic possibilities for creating more complex, nitrogen-rich molecules.[1]
-
Precursor for Biologically Active Molecules: Derivatives of this compound are explored for their potential antimicrobial properties.[1][7] The core structure is a valuable scaffold in medicinal chemistry for developing novel therapeutic agents.[1]
Protocols and Methodologies
Protocol 1: Synthesis of 2-Substituted 7-Chloro-5-nitro-1H-benzimidazoles
This protocol describes a general procedure for the synthesis of benzimidazole derivatives via the condensation of this compound with various aromatic aldehydes. The reaction is typically catalyzed by an acid or a transition metal catalyst and proceeds via an initial Schiff base formation followed by intramolecular cyclization.[8]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methylbenzaldehyde)
-
Ethanol or Methanol
-
Catalyst (e.g., ammonium chloride, acetic acid)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-Layer Chromatography (TLC) plates
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of ethanol.
-
Addition of Reagents: To this solution, add the substituted aromatic aldehyde (1.0 mmol) and a catalytic amount of ammonium chloride (0.2 mmol).
-
Reaction Condition: Equip the flask with a reflux condenser and heat the mixture to 80-90°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (eluent: hexane:ethyl acetate, 2:1 v/v). The reaction is typically complete within 3-5 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Characterization: The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Expected Results: This methodology generally affords moderate to good yields of the desired 2-substituted benzimidazole derivatives. The table below provides examples based on typical outcomes for analogous reactions.
| Aldehyde | Product Name | Typical Yield (%) |
| Benzaldehyde | 7-Chloro-5-nitro-2-phenyl-1H-benzimidazole | 75-85% |
| 4-Methylbenzaldehyde | 7-Chloro-2-(4-methylphenyl)-5-nitro-1H-benzimidazole | 80-90% |
| 4-Chlorobenzaldehyde | 7-Chloro-2-(4-chlorophenyl)-5-nitro-1H-benzimidazole | 80-88% |
| 3-Bromobenzaldehyde | 2-(3-Bromophenyl)-7-chloro-5-nitro-1H-benzimidazole | 78-85% |
Note: Yields are estimates based on similar reported syntheses of benzimidazoles and may vary.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general method for the substitution of the chloro group in this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Benzylamine, Piperidine)
-
Solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: Combine this compound (1.0 mmol), the desired amine (1.2 mmol), and a base such as potassium carbonate (1.5 mmol) in a round-bottom flask.
-
Solvent Addition: Add 15 mL of DMSO or DMF as the solvent.
-
Reaction Condition: Heat the mixture to 100-120°C and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration.
-
Purification: Wash the solid with water and then purify by recrystallization or column chromatography to yield the N-substituted product.
Visualizing Synthetic Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of the chemical transformations and experimental processes.
Caption: General reaction pathway for synthesizing benzimidazoles.
Caption: Step-by-step workflow for a typical benzimidazole synthesis.
Caption: Key reactive sites and potential transformations.
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. This compound | CAS No- 261764-92-5 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | CAS No- 261764-92-5 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | C6H6ClN3O2 | CID 15430212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Application Notes: 2-Chloro-4-nitrobenzene-1,3-diamine in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-nitrobenzene-1,3-diamine is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its distinct substitution pattern, featuring reactive amino groups, a reducible nitro group, and a strategically positioned chlorine atom, makes it a valuable precursor for the construction of complex heterocyclic scaffolds. This document outlines its primary application in the synthesis of benzimidazole-based compounds, a core moiety in numerous kinase inhibitors used in oncology. Detailed protocols, quantitative data, and workflow visualizations are provided to guide researchers in leveraging this compound for drug discovery and development.
Introduction
This compound (C₆H₆ClN₃O₂) is an aromatic compound whose structural features are pivotal to its synthetic utility.[1] The presence of both electron-donating amino groups and an electron-withdrawing nitro group creates a unique electronic environment on the aromatic ring, influencing its reactivity.[1] In pharmaceutical manufacturing, its principal role is as a precursor to ortho-phenylenediamines, which are key building blocks for synthesizing benzimidazoles.[2] The benzimidazole motif is a privileged scaffold found in a wide array of approved drugs, particularly ATP-competitive kinase inhibitors that target signaling pathways implicated in cancer.[3][4]
The general synthetic strategy involves two key transformations:
-
Reduction of the Nitro Group: The nitro group is readily reduced to a third amino group, yielding a 2-chloro-benzene-1,3,4-triamine intermediate. This transformation creates the ortho-diamine functionality necessary for subsequent cyclization reactions.[1]
-
Benzimidazole Ring Formation: The resulting triamine undergoes condensation and cyclization with various reagents, such as aldehydes or carboxylic acids, to form the benzimidazole ring system.[5] This step allows for the introduction of diverse substituents at the 2-position of the benzimidazole core, enabling the fine-tuning of pharmacological activity.
Application in Kinase Inhibitor Synthesis
Many kinase inhibitors target aberrant signaling pathways that drive tumor growth. A prominent example is the MAPK/ERK pathway, which is frequently activated by mutations in the BRAF gene, such as BRAF V600E, in various cancers like melanoma.[1] Drugs like Dabrafenib are potent inhibitors of this pathway. While public domain synthesis routes for specific commercial drugs rarely disclose exact starting materials, the molecular backbone of many such inhibitors strongly suggests the use of substituted phenylenediamine precursors like this compound.
Signaling Pathway: BRAF V600E and the MAPK/ERK Cascade
The diagram below illustrates the mitogen-activated protein kinase (MAPK) signaling pathway and the inhibitory action of a BRAF inhibitor. In cancer cells with a BRAF V600E mutation, the pathway is constitutively active, leading to uncontrolled cell proliferation and survival. A kinase inhibitor synthesized from a benzimidazole scaffold can block the activity of the mutated BRAF protein, thereby inhibiting downstream signaling and reducing tumor growth.[1]
Experimental Protocols
The following protocols describe a representative two-step synthesis of a substituted benzimidazole derivative starting from this compound. This serves as a model for its application in creating pharmaceutical scaffolds.
Step 1: Reduction of Nitro Group to Form 2-Chloro-benzene-1,3,4-triamine
This protocol details the conversion of the nitro-diamine to the corresponding triamine, which is the direct precursor for benzimidazole synthesis. Catalytic hydrogenation is a common and efficient method for this transformation.[1]
Experimental Workflow
Methodology:
-
Reactor Setup: A pressure reactor is charged with this compound (1.0 eq), 10% Palladium on Carbon (Pd/C, 5 mol%), and ethanol (10 volumes).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi.
-
Reaction: The mixture is heated to 50-60°C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed (typically 4-6 hours).
-
Work-up: The reactor is cooled to room temperature and the hydrogen pressure is carefully vented.
-
Isolation: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of ethanol.
-
Purification: The combined filtrate is concentrated under reduced pressure to yield crude 2-Chloro-benzene-1,3,4-triamine, which is often used directly in the next step without further purification.
Step 2: Synthesis of 5-Chloro-2-substituted-1H-benzimidazole
This protocol describes the Phillips condensation reaction, a widely used method for synthesizing benzimidazoles from an ortho-phenylenediamine and an aldehyde.
Methodology:
-
Reaction Setup: To a solution of crude 2-Chloro-benzene-1,3,4-triamine (1.0 eq) from Step 1 in ethanol (10 volumes), add the desired substituted aldehyde (1.05 eq).
-
Condensation: Add a catalytic amount of ammonium chloride (NH₄Cl, 0.2 eq).
-
Reaction: The reaction mixture is heated to reflux (approx. 80-90°C) and stirred. The reaction is monitored by TLC for the disappearance of the triamine (typically 2-4 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is partially removed under reduced pressure.
-
Isolation: The resulting mixture is poured into cold water, leading to the precipitation of the crude benzimidazole product.
-
Purification: The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-Chloro-2-substituted-1H-benzimidazole.
Quantitative Data Summary
The yields of benzimidazole synthesis are highly dependent on the specific substrates and reaction conditions used. The following table provides representative data for the key transformations described.
| Step No. | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |
| 1 | Nitro Reduction | This compound | H₂, Pd/C | 90-98% | >95% (crude) | [1] |
| 2 | Benzimidazole Formation | 2-Chloro-benzene-1,3,4-triamine | Aromatic Aldehyde, NH₄Cl | 75-90% | >98% (after recrystallization) |
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound serves as a strategic and efficient precursor for the synthesis of benzimidazole-containing compounds, which are integral to the development of modern targeted pharmaceuticals, particularly kinase inhibitors. The protocols and data presented herein provide a foundational framework for researchers to utilize this versatile intermediate in the design and synthesis of novel therapeutic agents.
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Reaction of 2-Chloro-4-nitrobenzene-1,3-diamine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzene-1,3-diamine is a versatile aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a chlorine atom, a nitro group, and two amino groups on a benzene ring, provides multiple reactive sites for chemical modification. The presence of a strong electron-withdrawing nitro group para to the chlorine atom activates the chloro substituent for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various amine functionalities, making it a valuable building block for the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals and materials science.
Derivatives of this compound are precursors to various biologically active molecules, including antimicrobial and anticancer agents. The ability to introduce different amine side chains allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core reaction described is a nucleophilic aromatic substitution. In this reaction, the lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the carbon atom bearing the chlorine atom. The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy and facilitating the displacement of the chloride ion.
Applications in Synthesis
The reaction of this compound with amines is a key step in the synthesis of:
-
Biologically Active Compounds: The resulting N-substituted diamine derivatives can be further modified to create novel candidates for antimicrobial, and anticancer drugs. The introduced amine moiety can serve as a pharmacophore or a handle for further functionalization.
-
Heterocyclic Compounds: The diamine functionality of the product makes it an excellent precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are important scaffolds in medicinal chemistry.
-
Dyes and Pigments: The extended conjugation and presence of chromophoric groups in the derivatives make them suitable for applications in the dye and pigment industry.
Experimental Protocols
The following protocols provide general procedures for the reaction of this compound with primary and secondary amines. These should be considered as starting points and may require optimization based on the specific amine used.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol describes a representative reaction with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Ethanol (or other suitable polar aprotic solvent like DMF or DMSO)
-
Triethylamine (or other suitable base)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of substrate).
-
Add triethylamine (1.2 eq) to the solution to act as a base and scavenge the HCl byproduct.
-
To the stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-benzyl-2-amino-4-nitro-1-chlorobenzene derivative.
Protocol 2: General Procedure for Reaction with Aromatic Amines
This protocol outlines a general method for reacting with less nucleophilic aromatic amines, which may require more forcing conditions.
Materials:
-
This compound
-
Substituted Aniline (e.g., p-toluidine)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (or a stronger base like sodium hydride)
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in DMF (15 mL per mmol of substrate), add the substituted aniline (1.2 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as indicated by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to yield the N-aryl-2-amino-4-nitro-1-chlorobenzene product.
Data Presentation
The following table summarizes expected outcomes for the reaction of this compound with various amines based on general principles of nucleophilic aromatic substitution. Actual yields and reaction times will vary depending on the specific amine and reaction conditions.
| Amine Type | Example Amine | Product Structure | Typical Solvent | Typical Temperature (°C) | Expected Reactivity |
| Primary Aliphatic | Benzylamine | N-benzyl-2-amino-4-nitro-1-chlorobenzene derivative | Ethanol, DMF | 25 - 80 | High |
| Secondary Aliphatic | Diethylamine | N,N-diethyl-2-amino-4-nitro-1-chlorobenzene derivative | DMF, DMSO | 50 - 100 | Moderate to High |
| Primary Aromatic | Aniline | N-phenyl-2-amino-4-nitro-1-chlorobenzene derivative | DMF, NMP | 80 - 120 | Moderate |
| Secondary Aromatic | N-Methylaniline | N-methyl-N-phenyl-2-amino-4-nitro-1-chlorobenzene derivative | DMF, NMP | 100 - 150 | Low to Moderate |
Visualizations
Reaction Pathway
The following diagram illustrates the general mechanism of the nucleophilic aromatic substitution reaction.
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Workflow
This diagram outlines the typical steps involved in the synthesis and purification of the N-substituted products.
Caption: A typical experimental workflow for the synthesis.
Application Logic
The following diagram illustrates the synthetic utility of this compound derivatives.
Caption: Synthetic applications of the reaction products.
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-nitrobenzene-1,3-diamine is a versatile aromatic compound that serves as a valuable building block in synthetic organic chemistry, particularly for the synthesis of heterocyclic compounds with potential applications in drug discovery and materials science. The presence of a chlorine atom activated by a strongly electron-withdrawing nitro group at the para-position, and flanked by two electron-donating amino groups, makes this molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This unique substitution pattern also provides a scaffold for the subsequent synthesis of various fused heterocyclic systems, most notably benzimidazoles and benzothiazoles, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound and the subsequent cyclization of its derivatives to form biologically relevant heterocyclic compounds.
Reaction Mechanism and Key Principles
The core reaction discussed is the nucleophilic aromatic substitution (SNAr) of the chloro group. This reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate.
-
Elimination of the Leaving Group: The chloride ion is subsequently eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
The rate of the SNAr reaction is significantly enhanced by the presence of the electron-withdrawing nitro group ortho and para to the leaving group (chlorine).
Applications in Heterocyclic Synthesis
The primary application of the SNAr products of this compound is in the synthesis of substituted benzimidazoles and benzothiazoles. These heterocyclic cores are prevalent in many FDA-approved drugs and are actively being investigated for new therapeutic agents.
Synthesis of Substituted Benzimidazoles
The SNAr product, a 2-(substituted-amino)-4-nitrobenzene-1,3-diamine, can undergo intramolecular cyclization to form a 7-nitro-1H-benzo[d]imidazol-4-amine derivative. This is typically achieved by reacting the diamine with an aldehyde or a carboxylic acid derivative.
Synthesis of Substituted Benzothiazoles
Similarly, reaction of this compound with a thiol nucleophile, followed by cyclization of the resulting 2-(substituted-thio)-4-nitrobenzene-1,3-diamine with an aldehyde, can yield substituted benzothiazole derivatives.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes the synthesis of N-substituted 2-amino-4-nitro-1,3-phenylenediamines.
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine (e.g., benzylamine, morpholine)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.1 eq) and the base (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 | 8 | 85 |
| Benzylamine | Et₃N | Ethanol | 80 | 6 | 90 |
| Morpholine | K₂CO₃ | DMF | 100 | 12 | 88 |
Note: The above data is illustrative and based on typical SNAr reactions of activated aryl chlorides. Optimization of conditions may be required for specific substrates.
Protocol 2: General Procedure for Cyclization to Benzimidazoles
This protocol describes the synthesis of 7-nitro-1H-benzo[d]imidazol-4-amine derivatives from the products of Protocol 1.
Materials:
-
N-substituted 2-amino-4-nitro-1,3-phenylenediamine (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), hydrochloric acid)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the N-substituted 2-amino-4-nitro-1,3-phenylenediamine (1.0 eq) in the chosen solvent.
-
Add the aldehyde (1.1 eq) and a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | p-TsOH | Ethanol | 80 | 4 | 92 |
| 4-Chlorobenzaldehyde | HCl (cat.) | Acetic Acid | 100 | 6 | 87 |
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Thiols
This protocol describes the synthesis of 2-(substituted-thio)-4-nitrobenzene-1,3-diamines.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent and add the base (1.2 eq) to generate the thiolate anion.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as necessary.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Caption: Experimental Workflow for Benzimidazole Synthesis.
Caption: Inhibition of Cellular Signaling by Benzimidazoles.
Biological Activity of Derivatives
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities. The 7-nitro-substituted benzimidazoles that can be synthesized from this compound are of particular interest.
Antimicrobial Activity:
Nitro-substituted benzimidazoles have shown potent activity against various bacterial and fungal strains. The presence of the nitro group can enhance the antimicrobial efficacy of the benzimidazole core.
Anticancer Activity:
Many benzimidazole derivatives have been investigated as anticancer agents. They can exert their effects through various mechanisms, including:
-
Inhibition of tubulin polymerization: Disrupting the formation of microtubules, which are essential for cell division.
-
Inhibition of protein kinases: Blocking signaling pathways that are crucial for cancer cell growth and survival.
-
DNA intercalation: Binding to DNA and interfering with replication and transcription.
The specific biological activity of the synthesized derivatives will depend on the nature of the substituents introduced. Therefore, the synthetic routes described herein provide a platform for generating a library of novel compounds for biological screening and drug development.
Disclaimer: The provided protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and desired outcomes.
experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine to synthesize 2-Chloro-1,3,4-benzenetriamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other functional organic molecules.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to the corresponding anilines.[1] These anilines are versatile intermediates in the production of dyes, agrochemicals, and pharmaceuticals. This compound possesses a nitro group that can be selectively reduced to an amino group, yielding 2-Chloro-1,3,4-benzenetriamine. This triamine is a valuable building block for the synthesis of more complex heterocyclic systems.
Several methods are available for the reduction of nitroarenes, including catalytic hydrogenation and chemical reduction using metal reagents.[2][3] Catalytic hydrogenation, often employing palladium on carbon (Pd/C), is a clean and efficient method.[2][4] However, it requires specialized equipment for handling hydrogen gas. Chemical reduction using metals such as tin, iron, or zinc in acidic media offers a more accessible alternative for many laboratories.[3] This protocol details the reduction using tin(II) chloride (SnCl2) in the presence of hydrochloric acid, a reliable and high-yielding method for this transformation.[3][5]
Experimental Protocol: Reduction using Tin(II) Chloride
This protocol outlines the procedure for the reduction of this compound using tin(II) chloride dihydrate in concentrated hydrochloric acid.
Materials and Reagents:
-
This compound (C₆H₆ClN₃O₂, MW: 187.58 g/mol )[1]
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing solvent (e.g., Ethyl acetate/Hexane mixture)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus
Experimental Workflow Diagram
Caption: Experimental workflow for the reduction of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in concentrated hydrochloric acid.
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6][7]
-
Prepare a TLC chamber with a suitable eluent system (e.g., 1:1 Ethyl acetate/Hexane).
-
On a TLC plate, spot the starting material (a solution of this compound in a suitable solvent) and a sample from the reaction mixture.
-
The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material is no longer visible on the TLC plate.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Perform this step in an ice bath to manage the exothermic reaction. A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Characterization: The final product, 2-Chloro-1,3,4-benzenetriamine, can be further purified by column chromatography if necessary and characterized by standard analytical techniques such as NMR, IR, and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 187.58 g/mol |
| Product | 2-Chloro-1,3,4-benzenetriamine |
| Molecular Weight | 157.59 g/mol (Calculated) |
| Reagents | |
| Tin(II) chloride dihydrate | 4.0 - 5.0 molar equivalents |
| Solvent | Concentrated Hydrochloric Acid |
| Reaction Conditions | |
| Temperature | Reflux (approx. 100-110 °C) |
| Reaction Time | Monitored by TLC (typically 1-3 hours) |
| Work-up & Purification | |
| Extraction Solvent | Ethyl acetate |
| Drying Agent | Anhydrous Sodium Sulfate |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical transformation and the logical progression of the experimental steps.
Caption: Chemical transformation and subsequent steps.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.
-
The neutralization step is highly exothermic and should be performed cautiously in an ice bath.
This protocol provides a robust and reproducible method for the synthesis of 2-Chloro-1,3,4-benzenetriamine, a key intermediate for further synthetic endeavors in drug discovery and materials science.
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the qualitative and quantitative characterization of 2-Chloro-4-nitrobenzene-1,3-diamine. The protocols detailed below are intended as a starting point for method development and may require further optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of this compound and for its quantification in various samples. A reversed-phase method is generally suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify its presence in a sample.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a gradient elution to effectively separate the main compound from any impurities.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.
-
Gradient Program: A typical gradient could be: 0-5 min, 95% A; 5-25 min, ramp to 5% A; 25-30 min, hold at 5% A; 30-35 min, return to 95% A; 35-40 min, re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject the blank (solvent), standard solutions, and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. For purity assessment, calculate the area percentage of the main peak relative to the total peak area. For quantification, create a calibration curve by plotting the peak area of the standards against their concentrations and determine the concentration of the analyte in the sample.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Retention Time (tR) | ~15-20 min (highly dependent on exact conditions) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can provide structural information through its mass spectrum and can be used for sensitive trace analysis.
Experimental Protocol: GC-MS Analysis
Objective: To identify this compound and analyze for its presence at trace levels.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Acetone (GC grade, for sample preparation)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable volatile solvent like methanol or acetone. Prepare working standards by serial dilution.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. The extract may need to be concentrated or derivatized depending on the sample type and analyte concentration.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 10 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the prepared standard and sample solutions.
-
Data Analysis: Identify the peak for this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
Expected Mass Spectrometry Data
| Ion | m/z (expected) | Description |
| [M]+• | 187/189 | Molecular ion (presence of Cl isotope pattern) |
| [M-NO₂]+ | 141/143 | Loss of a nitro group |
| [M-Cl]+ | 152 | Loss of a chlorine atom |
| [M-NO₂-HCN]+ | 114/116 | Subsequent loss of HCN from [M-NO₂]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to fully characterize the structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Expected NMR Data (in DMSO-d₆)
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Aromatic CH |
| ~6.5 | d | 1H | Aromatic CH |
| ~5.0-6.0 | br s | 4H | -NH₂ protons |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific electronic environment of the protons.
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-NH₂ |
| ~145 | C-NO₂ |
| ~130 | C-Cl |
| ~125 | Aromatic CH |
| ~115 | Aromatic CH |
| ~110 | C-NH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: FT-IR Analysis
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Reagents:
-
Potassium bromide (KBr, spectroscopic grade), if preparing a pellet.
-
This compound sample.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450-3300 | N-H stretching | Primary amine (-NH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1620-1580 | N-H bending | Primary amine (-NH₂) |
| 1550-1490 | Asymmetric NO₂ stretching | Nitro group (-NO₂) |
| 1360-1300 | Symmetric NO₂ stretching | Nitro group (-NO₂) |
| 1300-1200 | C-N stretching | Aromatic amine |
| 800-600 | C-Cl stretching | Aryl chloride |
Visualizations
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: NMR Experimental Workflow.
Caption: FT-IR Experimental Workflow.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-4-nitrobenzene-1,3-diamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 2-Chloro-4-nitrobenzene-1,3-diamine using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules, including dyes and potential pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of nitroaromatic compounds.[2] This application note details a robust RP-HPLC method for the determination of this compound.
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard (>95% purity).
A summary of the optimized HPLC conditions is presented in the table below. These parameters were established based on methods for similar chlorinated nitroaromatic compounds.[3][4]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to establish a calibration curve.
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provides good separation and quantification of this compound. A representative chromatogram would show a sharp, well-defined peak for the analyte. The following table summarizes the expected quantitative performance of the method.
| Parameter | Result |
| Retention Time (tR) | Approximately 4.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
Detailed Experimental Protocol
-
System Preparation:
-
Prepare the mobile phase by mixing HPLC grade acetonitrile and water in a 60:40 volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.
-
-
Calibration Curve:
-
Inject 10 µL of each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the average peak area against the concentration of the standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
-
Sample Analysis:
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Record the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
-
Visualization of Experimental Workflow
The logical flow of the HPLC analysis is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is suitable for the routine analysis of this compound, providing accurate and reproducible results. The method is straightforward and utilizes common laboratory instrumentation and reagents, making it accessible for quality control and research applications.
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell [eeer.org]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Analysis of 2-Chloro-4-nitrobenzene-1,3-diamine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4-nitrobenzene-1,3-diamine is a chemical compound of interest in various research and development sectors, including as an intermediate in the synthesis of dyes, pigments, and pharmaceutical compounds.[1] Its chemical structure, featuring both electron-donating amino groups and an electron-withdrawing nitro group, makes it a reactive molecule.[1] Accurate and sensitive analytical methods are crucial for its quantification in different matrices, whether for quality control, impurity profiling, or research purposes. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.
Quantitative Data Summary
As this protocol is a proposed method, the following table provides expected ranges and target values for key quantitative parameters. These values will need to be experimentally determined and validated in the user's laboratory with their specific instrumentation and matrices.
| Parameter | Target Value/Range | Notes |
| Retention Time (RT) | To be determined | Highly dependent on the specific GC column and temperature program. |
| Molecular Ion (M+) | m/z 187 | Corresponding to the molecular weight of 187.58 g/mol . |
| Key Fragment Ions | To be determined | Expected fragments may include loss of NO2 (m/z 141), Cl, and amine groups. |
| Limit of Detection (LOD) | To be determined | Dependent on instrument sensitivity and sample matrix. |
| Limit of Quantification (LOQ) | To be determined | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.995 | To be established over a defined concentration range. |
| Recovery (%) | 80 - 120% | To be assessed by spiking studies in the relevant matrix. |
| Precision (%RSD) | < 15% | Repeatability and intermediate precision should be evaluated. |
Experimental Protocol
This protocol details the steps for sample preparation, GC-MS analysis, and data processing for the determination of this compound.
1. Materials and Reagents
-
This compound analytical standard (Purity ≥ 95%)[2]
-
Methanol, HPLC or GC grade
-
Acetonitrile, HPLC or GC grade
-
Dichloromethane, GC grade
-
Anhydrous Sodium Sulfate
-
Deionized water
-
Helium (carrier gas), 99.999% purity
-
Internal Standard (e.g., 1-Chloro-3-nitrobenzene or a suitable deuterated analog)
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution to a suitable concentration for spiking into all standards and samples.
3. Sample Preparation (Liquid-Liquid Extraction)
This is a general procedure for aqueous samples and may need to be adapted for other matrices.
-
To a 10 mL aqueous sample, add a known amount of the internal standard spiking solution.
-
Add 5 mL of dichloromethane to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Collect the lower organic layer (dichloromethane) and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane.
-
Combine the organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Instrumentation and Conditions
The following are recommended starting conditions and may require optimization.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/Splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (purge valve on at 1 min).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-450 for initial identification of the analyte and its fragmentation pattern.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Monitor the molecular ion (m/z 187) and at least two other characteristic fragment ions (to be determined from the full scan spectrum).
-
5. Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a reference standard.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the series of working standards. The concentration of the analyte in the samples can then be determined from this calibration curve.
6. Method Validation
For use in a regulated environment, the method must be validated according to ICH or other relevant guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Disclaimer: This application note provides a proposed methodology that should be considered as a starting point. It is the user's responsibility to develop, optimize, and validate the method for their specific application and instrumentation. Always adhere to laboratory safety protocols when handling chemicals.
References
Application Note: 1H and 13C NMR Assignment for 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and analysis for the structural elucidation of 2-Chloro-4-nitrobenzene-1,3-diamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific compound, this note presents a predicted NMR assignment based on the analysis of structurally related molecules. The methodologies outlined herein are applicable for the characterization of similar substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a substituted aromatic compound featuring electron-donating amino groups and electron-withdrawing nitro and chloro groups. This unique electronic arrangement makes it a valuable intermediate in the synthesis of pharmaceuticals and dyes. Accurate structural confirmation is paramount for its application in drug development and materials science. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This note details the predicted ¹H and ¹³C NMR spectral data for this compound and provides a standard protocol for acquiring such data.
Predicted NMR Data
Based on the analysis of substituent effects in similar compounds, such as nitroanilines and chloronitrobenzenes, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound. The numbering of the atoms for NMR assignment is shown in the diagram below.
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
¹H NMR (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~ 8.0 - 8.2 | d | ~ 2.0 - 3.0 |
| H-6 | ~ 6.5 - 6.7 | d | ~ 2.0 - 3.0 |
| NH₂ (at C1) | ~ 5.0 - 6.0 | br s | - |
| NH₂ (at C3) | ~ 5.0 - 6.0 | br s | - |
¹³C NMR (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~ 145 - 150 |
| C-2 | ~ 115 - 120 |
| C-3 | ~ 140 - 145 |
| C-4 | ~ 135 - 140 |
| C-5 | ~ 125 - 130 |
| C-6 | ~ 110 - 115 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra suitable for this compound.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Acquire the ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Proton decoupling should be applied to simplify the spectrum.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Discussion of Predicted Assignments
The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.
-
¹H NMR: The two aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The strong electron-withdrawing nitro group at C-4 will significantly deshield the ortho proton H-5, causing it to resonate at a lower field (~8.0-8.2 ppm) compared to H-6. The amino groups are electron-donating and would typically shield the aromatic protons, but the combined effect of the adjacent chloro and the para nitro group will influence the final positions. The protons of the two amino groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbons directly attached to the electronegative nitrogen (C-1, C-3, C-4) and chlorine (C-2) atoms are expected to have their resonances shifted. The carbon bearing the nitro group (C-4) is expected to be significantly deshielded. The carbons attached to the amino groups (C-1 and C-3) will also be downfield. The remaining carbons (C-5 and C-6) will have chemical shifts more typical for aromatic C-H bonds, with C-6 likely being the most shielded due to the ortho and para amino groups.
Workflow Diagram
Caption: A generalized workflow for NMR data acquisition and analysis.
Conclusion
This application note provides a predicted ¹H and ¹³C NMR spectral assignment for this compound, along with a detailed experimental protocol for data acquisition. While experimental verification is necessary for definitive assignment, the predicted data serves as a valuable guide for researchers working with this compound and similar substituted aromatic molecules. The provided methodologies are robust and can be adapted for the structural elucidation of a wide range of organic compounds.
Lack of Publicly Available Data on the Industrial Use of 2-Chloro-4-nitro-m-phenylenediamine for Polyamide Separation Films
Despite a comprehensive search of scientific literature and technical resources, no specific information is publicly available regarding the industrial manufacturing of polyamide polymer separation films using 2-Chloro-4-nitro-m-phenylenediamine as a monomer.
The production of polyamide separation films, a critical technology in areas such as reverse osmosis, nanofiltration, and gas separation, is predominantly documented using well-established monomers. The most common diamine monomer cited in extensive research and industrial applications is m-phenylenediamine (MPD) , which is typically reacted with an acyl chloride like trimesoyl chloride (TMC) through interfacial polymerization to form the thin, selective polyamide layer.
While the search explored various combinations of keywords related to polyamide synthesis, interfacial polymerization, and the specific monomer 2-Chloro-4-nitro-m-phenylenediamine, no detailed application notes, experimental protocols, or quantitative performance data for separation films made from this particular substituted diamine could be retrieved.
This absence of information suggests that 2-Chloro-4-nitro-m-phenylenediamine is not a conventional or widely utilized monomer for the industrial production of polyamide separation membranes. The reasons for this could be multifaceted, including but not limited to:
-
Sub-optimal Polymerization Kinetics: The presence of both a chloro and a nitro group on the phenylenediamine ring could significantly alter its reactivity compared to MPD, potentially leading to difficulties in controlling the interfacial polymerization process and achieving the desired film properties.
-
Undesirable Film Characteristics: The resulting polyamide may not possess the necessary mechanical strength, chemical resistance, or selective permeability required for effective separation applications.
-
Cost and Availability: The synthesis and purification of 2-Chloro-4-nitro-m-phenylenediamine may be more complex and costly compared to the readily available and cost-effective MPD.
-
Proprietary Research: It is possible that research into this specific monomer is proprietary and has not been disclosed in the public domain.
For professionals in the field, it is important to note that the current body of scientific and technical literature does not support the use of 2-Chloro-4-nitro-m-phenylenediamine as a standard monomer for the industrial manufacturing of polyamide separation films. Researchers exploring novel monomers for polyamide membranes may find this to be an area with limited existing research, but should be prepared to conduct foundational studies to determine the feasibility and potential advantages or disadvantages of using this compound.
Due to the lack of available data, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or visualizations for the industrial manufacturing process using 2-Chloro-4-nitro-m-phenylenediamine. All inquiries into this specific application would require primary research and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-4-nitrobenzene-1,3-diamine synthesis.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to facilitate rapid problem-solving.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TN-01 | Low or no conversion of starting material (e.g., 2-chloro-4,6-dinitroaniline) | 1. Inactive catalyst (if using catalytic hydrogenation).2. Insufficient reducing agent.3. Low reaction temperature.4. Poor quality of reagents or solvents. | 1. Use fresh, high-quality catalyst. For Pd/C, ensure it is not expired or deactivated.2. Increase the molar excess of the reducing agent (e.g., hydrazine hydrate, sodium sulfide).3. Gradually increase the reaction temperature while monitoring for side product formation.4. Use anhydrous solvents and freshly opened reagents. |
| TN-02 | Formation of multiple products (low selectivity) | 1. Over-reduction of both nitro groups.2. Unwanted side reactions due to harsh conditions.3. Isomer formation during precursor synthesis. | 1. Carefully control the stoichiometry of the reducing agent.2. Use a milder reducing agent or lower the reaction temperature. For selective reduction of dinitro compounds, reagents like sodium hydrosulfide or ammonium sulfide are often used.[1]3. Purify the precursor (e.g., 2-chloro-4,6-dinitroaniline) before the reduction step to remove isomers. |
| TN-03 | Difficulty in isolating and purifying the final product | 1. Presence of unreacted starting materials and byproducts.2. Formation of isomeric impurities.3. Product degradation during workup. | 1. Use column chromatography with a suitable solvent system (e.g., Hexane/Ethyl Acetate gradient) for purification.[2]2. Fractional crystallization or distillation can be employed to separate isomers.[3][4]3. Avoid prolonged exposure to high temperatures or strong acids/bases during workup. |
| TN-04 | Inconsistent yields between batches | 1. Variability in reagent quality.2. Inconsistent reaction conditions (temperature, stirring rate).3. Presence of moisture or oxygen in the reaction. | 1. Standardize the source and quality of all reagents.2. Precisely control reaction parameters using automated lab reactors or diligent manual monitoring.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and common strategy is the selective reduction of a dinitro precursor. The synthesis can be conceptualized in two main steps:
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Dinitration: Nitration of a suitable chlorinated aniline or aminobenzene precursor to obtain 2-chloro-4,6-dinitroaniline.
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Selective Reduction: Selective reduction of one of the two nitro groups (likely the one at the 6-position due to steric hindrance) to an amino group. Reagents like ammonium sulfide or sodium sulfide are known for such selective reductions.[5][6]
Q2: How can I improve the selectivity of the nitro group reduction?
A2: Achieving selective reduction is critical for high yield. Consider the following:
-
Choice of Reducing Agent: Use of mild and selective reducing agents is key. Ammonium sulfide, generated in situ from hydrogen sulfide and ammonia, has been successfully used for selective reduction of dinitroanilines.[1][7] Sodium sulfide is another viable option.[6]
-
Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures generally favor higher selectivity.
-
Stoichiometry: Precise control over the amount of reducing agent is crucial to avoid over-reduction.
Q3: What are the key parameters to control during the synthesis?
A3: For optimal yield and purity, focus on:
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Temperature: Maintain a consistent and optimized temperature for each reaction step.
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Purity of Starting Materials: Use highly pure precursors to minimize the formation of side products and simplify purification.
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Inert Atmosphere: Reactions involving sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Stirring: Efficient stirring is important, especially in heterogeneous reactions, to ensure proper mixing of reagents.
Q4: What are the common impurities I should look for?
A4: Potential impurities include:
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Unreacted starting materials (e.g., 2-chloro-4,6-dinitroaniline).
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The fully reduced product (2-chloro-benzene-1,3,4-triamine).
-
Isomeric products formed during the nitration step.
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Byproducts from side reactions.
Q5: What purification techniques are most effective for this compound?
A5: A combination of techniques is often necessary:
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Extraction: To remove water-soluble impurities.
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Column Chromatography: Highly effective for separating the desired product from byproducts and unreacted starting materials. A typical solvent system would be a gradient of hexane and ethyl acetate.[2]
-
Crystallization: To obtain the final product in high purity.[3][8]
Experimental Protocols
Adapted Protocol: Synthesis of 4-nitro-o-phenylenediamine [2]
| Parameter | Value |
| Starting Material | 2,4-dinitroaniline |
| Reducing Agent | Hydrazine hydrate |
| Catalyst | Palladium on activated charcoal (Pd/C) |
| Solvent | Ethanol (EtOH) |
| Temperature | Room Temperature (20 °C) |
| Reaction Time | 1 hour |
| Workup | Filtration through Celite, treatment with saturated aq. NaHCO3, extraction with ethyl acetate. |
| Purification | Silica gel column chromatography (Hexane/Ethyl Acetate gradient) |
| Yield | 72% |
Visualizations
Experimental Workflow
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Etonitazene - Wikipedia [en.wikipedia.org]
- 8. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthetic routes for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the selective reduction of a dinitro precursor. For instance, starting with 2-chloro-1,3-dinitro-4-nitrobenzene, one nitro group can be selectively reduced to an amino group. Alternatively, a route may involve the nitration of a substituted aminobenzene, followed by further functional group manipulations. The presence of both electron-donating amino groups and an electron-withdrawing nitro group on the aromatic ring creates a complex electronic environment that requires careful control of reaction conditions to achieve the desired substitution pattern.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or catalyst deactivation.
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Side reactions: The formation of byproducts consumes the starting material and reduces the yield of the desired product. Common side reactions include the formation of isomers and over-reduction.
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Product degradation: The product may be unstable under the reaction or workup conditions.
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Mechanical losses: Product may be lost during workup and purification steps, such as extraction and crystallization.
Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of my reaction?
A3: The presence of multiple products, often isomers, is a common challenge in aromatic chemistry. To improve selectivity:
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Control of reaction temperature: Temperature can significantly influence the regioselectivity of nitration and other electrophilic aromatic substitution reactions.
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Choice of catalyst: The catalyst can play a crucial role in directing the substitution to the desired position. For chlorination, a Lewis acid catalyst like ferric chloride (FeCl₃) is often used.[1]
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Protecting groups: In some cases, using protecting groups for the amino functionalities can help direct subsequent reactions to the desired position.
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Careful control of stoichiometry: The molar ratio of reactants should be precisely controlled to minimize side reactions.
Troubleshooting Specific Side Reactions
Problem 1: Formation of Regioisomers
During the synthesis, particularly in nitration or chlorination steps, the formation of undesired regioisomers can occur. For example, nitration of a substituted benzene ring can lead to a mixture of ortho, meta, and para products. The directing effects of the existing substituents on the ring determine the product distribution.
| Potential Side Product (Isomer) | Reason for Formation | Suggested Corrective Action |
| 4-Chloro-2-nitrobenzene-1,3-diamine | Incorrect regioselectivity during nitration or chlorination. | Optimize reaction temperature and catalyst. Consider a different synthetic route with more directing starting materials. |
| 2-Chloro-6-nitrobenzene-1,3-diamine | Steric hindrance and electronic effects leading to substitution at an alternative position. | Employ a bulkier catalyst to favor substitution at less hindered positions. |
Problem 2: Incomplete or Over-Reduction of the Nitro Group
The reduction of a nitro group to an amine is a critical step. This process can be incomplete, leaving the nitro group intact, or it can proceed too far, reducing other functionalities.
| Issue | Potential Cause | Suggested Corrective Action |
| Incomplete Reduction | Insufficient reducing agent, catalyst poisoning, or inadequate reaction time/temperature. | Increase the amount of reducing agent, use a fresh catalyst, and optimize reaction conditions (time and temperature). |
| Over-reduction | Harsh reducing conditions (e.g., high pressure/temperature with catalytic hydrogenation). | Use a milder reducing agent or less forcing reaction conditions. Selective reduction methods, such as using sodium hydrosulfide, can be employed when multiple nitro groups are present.[1] |
| Reduction of the Chloro Group (Dehalogenation) | This can occur under certain catalytic hydrogenation conditions, especially with catalysts like Palladium on carbon. | Choose a chemoselective reducing agent that does not affect the chloro substituent. Tin(II) chloride in acidic media is a common alternative. |
Experimental Protocols
A plausible experimental protocol for a key step in the synthesis of this compound, the selective reduction of a dinitro precursor, is provided below.
Selective Reduction of 2,4-Dinitro-6-chloroaniline
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 2,4-dinitro-6-chloroaniline in ethanol.
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Reagent Addition: Prepare a solution of sodium hydrosulfide (NaSH) in water. Add this solution dropwise to the stirred suspension of the dinitro compound at a controlled temperature, typically between 40-50°C.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot has disappeared.
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Workup: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product. Filter the solid product and wash it with cold water to remove any inorganic salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Visualizations
DOT Language Scripts and Diagrams
Caption: Idealized synthetic pathway for this compound.
References
Technical Support Center: Purification of 2-Chloro-4-nitrobenzene-1,3-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-4-nitrobenzene-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of 95% or higher.[1][2] However, for sensitive applications, further purification may be necessary to remove residual impurities.
Q2: What are the potential impurities in this compound?
A2: Potential impurities can arise from the synthetic route. These may include:
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Isomers: Positional isomers of the chloro, nitro, and amino groups on the benzene ring are common impurities in the synthesis of substituted nitroanilines.
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Starting materials: Unreacted precursors from the synthesis.
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By-products: Products from side reactions, which can include polymeric or resinous materials.
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Residual solvents: Solvents used in the synthesis and initial work-up.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of your sample. A reversed-phase C18 column with a mobile phase gradient of water (containing a buffer like 0.1% formic acid) and an organic solvent like acetonitrile or methanol is a good starting point.[1] Detection by UV at 254 nm is effective due to the nitroaromatic structure.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the polar amine groups to improve volatility.[1]
Troubleshooting Purification
This section addresses common issues encountered during the purification of this compound.
Recrystallization
Problem: My compound does not dissolve in the recrystallization solvent.
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Possible Cause: The solvent is not polar enough, or you are not using a sufficient volume of solvent.
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Solution:
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Try a more polar solvent. Based on the purification of a similar compound, 2-chloro-1,4-phenylenediamine, toluene can be a starting point for recrystallization.[3] You may need to screen other solvents like ethanol, methanol, or ethyl acetate.
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Ensure you are using enough solvent. Add the solvent in portions to the heated crude product until it just dissolves.
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Problem: The compound precipitates too quickly, leading to poor purity.
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Possible Cause: The solution is too concentrated, or the cooling is too rapid.
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Solution:
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Add a small amount of additional hot solvent to the dissolved compound to ensure it is not supersaturated.
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Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Problem: Oily impurities co-precipitate with my product.
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Possible Cause: The impurities have similar solubility to the desired compound in the chosen solvent.
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Solution:
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Try a different recrystallization solvent or a solvent mixture.
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Consider a pre-purification step. For a related compound, 1,2-diamino-4-nitrobenzene, a common procedure is to dissolve the crude material in hot acidic water (e.g., with HCl), treat it with activated carbon (Norit) to adsorb colored and resinous impurities, filter hot, and then precipitate the purified product by neutralizing with a base like ammonia. This acid-base purification can be very effective for amino-containing compounds.
-
Column Chromatography
Problem: My compound is not separating from impurities on the silica gel column.
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Possible Cause: The eluent system is not optimized.
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Solution:
-
Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or dichloromethane.[4][5]
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Adjust the polarity: If the compound and impurities are moving too slowly (low Rf on TLC), increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If they are moving too quickly (high Rf), decrease the polarity.
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Consider a different stationary phase: If separation on silica gel is poor, consider using alumina or a reversed-phase C18 silica gel.
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Problem: The compound appears to be degrading on the column.
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Possible Cause: The compound may be sensitive to the acidic nature of silica gel.
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Solution:
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Neutralize the silica gel: Add a small amount of a basic modifier like triethylamine (1-3%) to the eluent to neutralize the acidic sites on the silica gel.[5]
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Use a different adsorbent: Alumina is less acidic than silica gel and can be a good alternative for acid-sensitive compounds.
-
Experimental Protocols
Purity Assessment by HPLC
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at a low percentage of B (e.g., 25%) and increase to a higher percentage (e.g., 65%) over 10-20 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV Absorbance at 254 nm |
| Temperature | 35-40 °C |
This table is based on typical conditions for the analysis of related nitroaromatic compounds.[1]
General Recrystallization Procedure (based on a related compound)
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Place the crude this compound in a flask.
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Add a suitable solvent (e.g., toluene, ethanol) portion-wise while heating and stirring until the solid is completely dissolved.[3]
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If the solution is colored, you may add a small amount of activated carbon, continue to heat for a few minutes, and then perform a hot filtration to remove the carbon.
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Allow the filtrate to cool slowly to room temperature.
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Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. 2-Chloro-4-nitro-m-phenylenediamine | 261764-92-5 [sigmaaldrich.com]
- 3. RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. labcluster.com [labcluster.com]
Technical Support Center: 2-Chloro-4-nitrobenzene-1,3-diamine Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-4-nitrobenzene-1,3-diamine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 261764-92-5) is a substituted aromatic compound with the molecular formula C₆H₆ClN₃O₂.[1][2] Its structure features a benzene ring with two amine groups (at positions 1 and 3), a chlorine atom (at position 2), and a nitro group (at position 4).[3] This specific arrangement of electron-donating and electron-withdrawing groups makes it a valuable intermediate in the synthesis of more complex molecules. It serves as a crucial building block for dyes, pigments, and is a precursor for various pharmaceutical compounds.[3]
Q2: What are the main safety hazards associated with this compound?
A2: this compound and its precursors are hazardous materials that must be handled with care. Key risks include:
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Toxicity: The compound is considered toxic if swallowed, inhaled, or in contact with skin.[4]
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Health Effects: It is suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[4][5]
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Explosivity: As a solid powder, its dust can form an explosive mixture with air.[4]
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Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[4][5] Strict adherence to safety protocols, including the use of a chemical fume hood, personal protective equipment (PPE), and proper waste disposal, is mandatory.[6][7]
Q3: What are the fundamental challenges in scaling up the production of this compound?
A3: Scaling up the synthesis from laboratory to pilot or industrial scale introduces several significant challenges:
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Heat Management: Synthesis steps, particularly nitration and catalytic reduction, are often highly exothermic.[2] Improper heat control on a large scale can lead to thermal runaway, reduced yield, and the formation of dangerous byproducts.[8]
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Isomer Control: Electrophilic aromatic substitution reactions can produce positional isomers, which are often difficult to separate from the desired product, impacting purity and yield.[3][9]
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Solid Handling: Managing the transfer, filtration, and drying of large quantities of solid materials, which may be toxic or explosive as dust, requires specialized equipment and procedures.
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Process Safety: Handling large volumes of corrosive acids, flammable solvents, and toxic reagents necessitates robust safety engineering and control strategies.[10]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My synthesis is resulting in a low yield of the final product. What are the common causes and how can I troubleshoot this?
A: Low yield is a common issue when scaling up. The causes can be systematic, related to the reaction conditions, or due to purification losses.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of starting materials. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. - Verify the quality and activity of reagents and catalysts. |
| Side Reactions / Byproduct Formation | - Analyze the crude product mixture to identify major byproducts. Common side reactions include over-reduction, polymerization, or formation of isomeric products.[3] - Adjust the reaction temperature. Higher temperatures can increase reaction rates but often lead to more byproducts.[3] - Optimize the stoichiometry of reagents. For selective reductions, controlling the amount of reducing agent is critical. |
| Product Degradation | - The product may be unstable under the reaction or workup conditions (e.g., high temperature, extreme pH). - Consider performing the reaction under milder conditions or modifying the workup procedure to minimize exposure to harsh environments. |
| Losses During Workup/Purification | - Optimize the extraction process by selecting an appropriate solvent system and performing multiple extractions. - For purification by recrystallization, ensure the correct solvent is used and that the cooling process is gradual to maximize crystal formation.[4] |
Issue 2: Product Purity is Low (Presence of Isomers)
Q: My final product is contaminated with significant amounts of what I suspect are positional isomers. How can I improve the purity?
A: Isomeric impurities are a frequent challenge in the synthesis of substituted aromatics. Improving purity involves both optimizing the reaction's regioselectivity and enhancing purification methods.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Regioselectivity | - Temperature Control: The selectivity of nitration and other electrophilic substitutions can be highly temperature-dependent. Running the reaction at a lower, more controlled temperature may favor the formation of the desired isomer. - Catalyst Choice: The Lewis acid or catalyst used can influence the position of substitution. Experiment with different catalysts if applicable. - Solvent Effects: The polarity of the solvent can affect reaction pathways and selectivity. |
| Ineffective Purification | - Fractional Crystallization: Isomers often have slightly different solubilities in various solvents. A carefully designed fractional crystallization process can be used to separate them.[3] - Chromatography: While challenging to scale, column chromatography is a reliable method for separating isomers at the lab and pilot scale. Specialized techniques like microemulsion TLC have also been explored for separating nitroaniline isomers.[1] - Acid-Base Extraction: If the isomers have different basicities (pKa values), it may be possible to separate them by forming a salt of one isomer through careful pH adjustment, rendering it water-soluble while the other remains in the organic phase.[3][11] |
Issue 3: Difficulty in Controlling Reaction Temperature (Exotherm)
Q: During scale-up, I'm observing a dangerous temperature spike (exotherm) upon adding a reagent. How can this be managed safely?
A: Exothermic reactions, especially nitrations, are a major safety risk during scale-up.[2] Managing the heat generated is critical to prevent a runaway reaction.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Reagent Concentration | - Dilute the reagent being added to increase its volume, allowing for a slower, more controlled addition rate. |
| Addition Rate Too Fast | - Add the critical reagent (e.g., nitrating mixture, reducing agent) slowly and subsurface to ensure it reacts quickly and does not accumulate. - Use a syringe pump or a dosing pump for precise, automated control over the addition rate. |
| Inadequate Heat Removal | - Ensure the reactor is not oversized for the batch. A high surface-area-to-volume ratio is crucial for effective cooling. - Use a jacketed reactor with a powerful cooling system (chiller). - Improve agitation to ensure uniform temperature throughout the reaction mass and efficient heat transfer to the reactor walls. |
| Process Design | - For large-scale production, consider transitioning from a batch process to a continuous flow reactor. Microreactors offer superior heat transfer and safety for highly exothermic reactions.[8][12] |
Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on established chemical principles for related compounds. They must be thoroughly evaluated and optimized in a laboratory setting before any scale-up is attempted.
Protocol 1: Hypothetical Synthesis via Selective Reduction
This protocol is adapted from the synthesis of related nitro-diamino compounds and assumes a dinitro precursor.[13]
-
Materials:
-
Precursor: 2-Chloro-4,6-dinitroaniline (hypothetical)
-
Solvent: 95% Ethanol
-
Reducing Agent Source: Ammonium Hydroxide (conc.) and Hydrogen Sulfide (gas)
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Acid/Base for workup: Hydrochloric Acid (conc.), Sodium Hydroxide
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, charge the 2-chloro-4,6-dinitroaniline precursor, ethanol, and concentrated ammonium hydroxide.[13]
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Heat the mixture to approximately 45-50°C with vigorous stirring.
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Bubble hydrogen sulfide gas through the stirred suspension. Maintain the temperature between 45°C and 55°C.[13] The reaction is highly exothermic and requires careful monitoring and cooling.
-
Continue the H₂S addition until the starting material is fully consumed (monitor by TLC). The reaction mixture typically undergoes a significant color change.
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Once the reaction is complete, cool the mixture and allow the product to crystallize, potentially with further cooling in an ice bath.
-
-
Workup and Purification:
-
Filter the crude product crystals and wash with cold water.
-
For purification, dissolve the crude product in a minimal amount of hot dilute hydrochloric acid.
-
Treat with activated carbon to remove colored impurities and filter the hot solution.
-
Neutralize the hot filtrate with ammonium or sodium hydroxide to precipitate the purified free-base product.
-
Cool, filter the purified crystals, wash with water, and dry under vacuum.
-
Visualizations
Synthesis and Control Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Degradation of 2-Chloro-4-nitrobenzene-1,3-diamine
Disclaimer: As of our latest literature review, there is no specific, verifiable research detailing the environmental degradation pathways of 2-Chloro-4-nitrobenzene-1,3-diamine[1]. The addition of a second amine group to the benzene ring significantly alters the chemical properties of the molecule, meaning its environmental behavior and susceptibility to microbial degradation would be distinct from similar compounds[1].
However, research on structurally related nitroaromatic and chlorinated compounds can provide valuable insights into potential degradation mechanisms and experimental challenges. This technical support center offers troubleshooting guides and frequently asked questions based on studies of analogous compounds, which may be applicable to researchers initiating studies on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of a chlorinated nitroaromatic compound like this compound?
A1: Based on studies of similar compounds, two primary initial pathways are plausible:
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Oxidative Pathway: This often involves the removal of the nitro group as nitrite, catalyzed by monooxygenase or dioxygenase enzymes[2]. For instance, the degradation of 2-chloro-4-nitroaniline is initiated by a flavin-dependent monooxygenase that replaces the nitro group with a hydroxyl group[3][4].
-
Reductive Pathway: This involves the reduction of the nitro group to a hydroxylamino or amino group, often occurring under anaerobic or anoxic conditions[2]. This pathway has been observed in the degradation of various nitroaromatic compounds[5].
Q2: My culture shows no degradation of the target compound. What are some common reasons for this?
A2: Several factors could contribute to a lack of degradation:
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Toxicity: The parent compound or its intermediates may be toxic to the microbial consortium at the tested concentrations. Consider performing toxicity assays at various concentrations.
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Acclimation Period: The microbial culture may require a longer acclimation period to induce the necessary degradative enzymes.
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Lack of Necessary Enzymes: The specific microbial strain or consortium may not possess the genetic machinery to degrade this particular compound. Enrichment of cultures from contaminated sites may be necessary.
-
Sub-optimal Culture Conditions: pH, temperature, aeration, and nutrient availability can significantly impact microbial activity. These parameters should be optimized for your specific culture.
-
Co-substrate Requirement: Some microbial degradation pathways require the presence of a primary carbon source (co-substrate) to proceed.
Q3: How can I confirm that the observed loss of the parent compound is due to biodegradation and not abiotic processes?
A3: It is crucial to run parallel control experiments:
-
Sterile Control: A flask containing the compound in sterilized medium without any microbial inoculum will account for abiotic losses due to processes like hydrolysis or photolysis.
-
Killed Control: A flask with the microbial culture that has been inactivated (e.g., by autoclaving or adding a toxicant like sodium azide) can help differentiate between biotic and abiotic degradation.
Q4: I am observing the accumulation of a colored intermediate in my culture. What could this be?
A4: The formation of colored intermediates is common in the degradation of nitroaromatic compounds. This could be due to the formation of intermediates such as aminophenols or catechols, which can auto-oxidize and polymerize. Analytical techniques like HPLC, GC-MS, and NMR are essential for identifying these intermediates.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Rates
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | Standardize the inoculum preparation procedure, ensuring consistent cell density and growth phase. |
| Fluctuations in Culture Conditions | Tightly control pH, temperature, and aeration. Use buffered media to maintain a stable pH. |
| Heterogeneity in Substrate Availability | Ensure the compound is fully dissolved in the medium. The use of a surfactant (at non-toxic concentrations) might be necessary for poorly soluble compounds. |
| Evolution of the Microbial Community | In mixed cultures, the community composition can shift over time. Regular monitoring of the microbial population (e.g., through 16S rRNA gene sequencing) can provide insights. |
Issue 2: Difficulty in Identifying Degradation Intermediates
| Possible Cause | Troubleshooting Steps |
| Low Concentration of Intermediates | Concentrate the culture supernatant before analysis (e.g., by solid-phase extraction). |
| Instability of Intermediates | Analyze samples at different time points to capture transient intermediates. Derivatization of intermediates might be necessary to increase their stability for analysis. |
| Co-elution with Media Components | Optimize chromatographic conditions (e.g., gradient, column type) to achieve better separation. Use a minimal salt medium to reduce interference from media components. |
| Lack of Authentic Standards | If standards are not commercially available, consider synthesizing them or using high-resolution mass spectrometry and NMR for structural elucidation. |
Experimental Protocols
Protocol 1: Aerobic Degradation Study
This protocol is adapted from studies on 2-chloro-4-nitroaniline and 2-chloro-4-nitrophenol[3][6].
-
Medium Preparation: Prepare a minimal salt medium (MSM) with the target compound as the sole source of carbon and nitrogen. Sterilize by autoclaving.
-
Inoculation: Inoculate the medium with a pre-grown culture of the test microorganism or consortium (e.g., 1% v/v).
-
Incubation: Incubate the cultures on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C).
-
Sampling: Withdraw samples aseptically at regular intervals.
-
Analysis:
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Quantify the concentration of the parent compound and any intermediates using HPLC.
-
Measure the release of chloride and nitrite ions using colorimetric methods[6].
-
Protocol 2: Enzyme Assays (Example: Monooxygenase Activity)
This protocol is based on the characterization of enzymes involved in the degradation of similar compounds[3][4].
-
Cell-Free Extract Preparation: Harvest cells from an induced culture (grown in the presence of the target compound) by centrifugation. Resuspend the cells in a suitable buffer (e.g., phosphate buffer, pH 7.2) and lyse them by sonication or French press. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).
-
Enzyme Assay:
-
The reaction mixture should contain the cell-free extract, the substrate (target compound), and any necessary cofactors (e.g., NADH or NADPH for monooxygenases).
-
Monitor the reaction by spectrophotometrically tracking the disappearance of the substrate or the appearance of a product at a specific wavelength.
-
Confirm the identity of the product using analytical techniques like HPLC or GC-MS.
-
Visualizations
Potential Degradation Pathway of a Structurally Similar Compound: 2-Chloro-4-Nitroaniline
The following diagram illustrates a known degradation pathway for 2-Chloro-4-Nitroaniline by Rhodococcus sp. strain MB-P1[3][4]. This may serve as a hypothetical model for investigating the degradation of this compound.
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
stability issues of 2-Chloro-4-nitrobenzene-1,3-diamine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Chloro-4-nitrobenzene-1,3-diamine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As a phenylenediamine derivative, it is susceptible to oxidation, which can be accelerated by these factors. The nitro group and chlorine substituent also influence its reactivity and degradation pathways.
Q2: What are the visual indicators of this compound degradation in my solution?
A2: A noticeable change in the color of your solution is a primary indicator of degradation. Solutions of aromatic amines, including phenylenediamines, can darken over time, often turning yellow, brown, or even black upon degradation due to the formation of colored oxidation products. The formation of precipitates may also indicate the generation of insoluble degradation products.
Q3: In which types of solvents is this compound most stable?
A3: While specific data for this compound is limited, aromatic amines generally exhibit better stability in aprotic solvents compared to protic solvents, especially under neutral or slightly acidic conditions. It is recommended to store stock solutions in aprotic solvents like DMSO or DMF, protected from light and at low temperatures (2-8°C).
Q4: Can I expect degradation of this compound under acidic or basic conditions?
A4: Yes, both acidic and basic conditions can promote the degradation of this compound. Phenylenediamines can be unstable in acidic solutions.[1] For the related compound 2-chloro-4-nitrophenol, maximum degradation was observed at pH 4, with a decrease in degradation as the pH increased.[2] It is crucial to buffer your experimental solutions and assess the compound's stability at the intended pH.
Q5: Is this compound sensitive to light?
A5: Yes, compounds with nitroaromatic and amino functionalities are often photosensitive. Exposure to UV or even ambient light can lead to photodegradation. It is strongly recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.[3]
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Stock Solution
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Prepare fresh stock solutions frequently.2. Degas the solvent before use to remove dissolved oxygen.3. Store the stock solution under an inert atmosphere (e.g., nitrogen or argon).4. Add an antioxidant, if compatible with your experimental setup. |
| Photodegradation | 1. Store the stock solution in an amber vial or a container wrapped in aluminum foil.2. Minimize the exposure of the solution to ambient and UV light during handling and experiments. |
| Inappropriate Solvent | 1. If using a protic solvent, consider switching to a high-purity aprotic solvent such as DMSO or DMF.2. Ensure the solvent is free of peroxides and other impurities. |
| High Storage Temperature | 1. Store stock solutions at the recommended temperature of 2-8°C.2. Avoid repeated freeze-thaw cycles. Aliquot the stock solution into smaller volumes for single use. |
Issue 2: Inconsistent Results in Biological or Chemical Assays
| Possible Cause | Troubleshooting Steps |
| Degradation in Assay Buffer | 1. Perform a stability study of the compound in your assay buffer over the time course of your experiment.2. Analyze samples at different time points using HPLC to quantify the parent compound.3. Adjust the pH of the buffer to a range where the compound is more stable, if possible. |
| Interaction with Assay Components | 1. Investigate potential reactions with other components in your assay mixture, such as reducing or oxidizing agents.2. Run control experiments excluding certain components to identify the source of instability. |
| Formation of Active/Inactive Degradants | 1. Use analytical techniques like LC-MS to identify potential degradation products.2. Evaluate the activity of any identified major degradants in your assay to understand their impact on the results. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer.
-
Preparation of Stock Solution:
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Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO, acetonitrile, or your experimental buffer) to a final concentration of 1 mg/mL.
-
-
Sample Incubation:
-
Aliquot the stock solution into several amber HPLC vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 37°C, protected from light, exposed to light, etc.).
-
-
HPLC Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), inject a sample onto an HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point. For example, a mixture of acetonitrile:water (30:70, v/v) has been used for the related compound 2-chloro-4-nitroaniline.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., between 220-290 nm).[4]
-
Injection Volume: 10-20 µL.
-
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the stability profile.
-
Potential Degradation Pathways
Based on studies of analogous compounds such as 2-chloro-4-nitroaniline, the degradation of this compound may proceed through several pathways, including:
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Oxidative Deamination and Hydroxylation: The amino groups can be susceptible to oxidation, potentially leading to the formation of phenolic derivatives.[4]
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Nitro Group Reduction: The nitro group can be reduced to a nitroso and subsequently to an amino group, especially under anaerobic conditions or in the presence of reducing agents.[5][6]
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Dechlorination: The chlorine atom may be removed through hydrolytic, reductive, or oxygenolytic dehalogenation.[4]
Visualizations
Caption: Troubleshooting logic for solution instability.
Caption: Workflow for assessing solution stability.
References
- 1. osha.gov [osha.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 and Thauera aromatica KT9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
common impurities in commercial 2-Chloro-4-nitrobenzene-1,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 2-Chloro-4-nitrobenzene-1,3-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound?
A1: Commercial grades of this compound typically have a purity of around 95%.[1] The remaining percentage consists of various impurities that can arise during the synthesis process.
Q2: What are the common types of impurities found in this compound?
A2: Common impurities are typically related to the synthetic route and may include positional isomers, starting materials, and by-products from side reactions. These can include isomers of chloronitroaniline and dichloronitrobenzene, as well as unreacted starting materials.
Q3: How can I assess the purity of my this compound sample?
A3: The most common and effective method for assessing the purity and identifying impurities is High-Performance Liquid Chromatography (HPLC) with UV detection. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.
Q4: What are the potential impacts of impurities on my experiments?
A4: Impurities can lead to several issues in research and development, including:
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Inaccurate quantification of the main compound.
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Side reactions leading to unexpected products.
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Altered biological activity or toxicity profiles in drug development.
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Difficulty in replicating experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: Unexpected peaks observed in the HPLC chromatogram of the sample.
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Possible Cause 1: Presence of synthetic impurities.
-
Troubleshooting Step: Refer to the Common Impurities Table below to identify potential impurities based on their likely retention times relative to the main peak. The synthesis of this compound often involves the nitration of chlorobenzene, which can produce a mixture of isomers.[2]
-
-
Possible Cause 2: Degradation of the sample.
-
Troubleshooting Step: Ensure the sample has been stored correctly, protected from light and moisture. Re-analyze a freshly opened sample if available.
-
-
Possible Cause 3: Contamination from solvents or lab equipment.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all glassware and equipment are thoroughly cleaned.
-
Issue 2: Inconsistent results in subsequent experiments using the same batch of reagent.
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Possible Cause 1: Non-homogeneity of the commercial sample.
-
Troubleshooting Step: Ensure the sample is thoroughly mixed before taking a subsample for your experiment.
-
-
Possible Cause 2: Degradation of the compound upon storage after opening.
-
Troubleshooting Step: Store the reagent in a desiccator, protected from light. Consider aliquoting the reagent into smaller, single-use portions upon first opening.
-
Common Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Likely Origin |
| 4-Chloro-2-nitrobenzene-1,3-diamine | Isomer | Isomeric impurity from the nitration process. |
| 2,6-Dichloro-4-nitroaniline | By-product | Over-chlorination during the synthesis. |
| 2-Chloro-4-nitroaniline | Starting Material | Incomplete amination of a precursor. |
| 3-Chloronitrobenzene | Synthesis Precursor | A common by-product from the chlorination of nitrobenzene.[1] |
| Isomers of dinitroaniline | By-product | Incomplete or non-selective reduction of a dinitro precursor.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This section provides a general HPLC method that can be used as a starting point for the analysis of this compound. Method optimization may be required depending on the specific instrument and impurities of interest.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% phosphoric acid
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid
-
-
Chromatographic Conditions:
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Troubleshooting Workflow for Impurity Identification
The following flowchart illustrates a logical workflow for identifying and addressing impurity-related issues in your experiments.
Caption: Troubleshooting workflow for identifying and resolving issues caused by impurities.
References
Technical Support Center: NMR Spectroscopy of 2-Chloro-4-nitrobenzene-1,3-diamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-4-nitrobenzene-1,3-diamine and its derivatives, with a focus on resolving peak overlap.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my this compound derivative overlapping?
A: The aromatic ring of this compound has a complex electronic environment due to the presence of both electron-donating amino groups (-NH₂) and electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups.[1] This specific substitution pattern can cause the chemical shifts of the different aromatic protons to be very similar, leading to overlapping signals and complex splitting patterns that are difficult to interpret in a standard one-dimensional (1D) ¹H NMR spectrum.[2]
Q2: My -NH₂ proton signals are very broad or their chemical shift changes between samples. What is happening?
A: Protons on nitrogen atoms (-NH₂) are exchangeable and can participate in hydrogen bonding with the solvent or other molecules. This chemical exchange process often leads to signal broadening. The chemical shift of these protons is also highly dependent on sample concentration, temperature, and the specific solvent used, which can cause variability between experiments.[1][3] In protic deuterated solvents like D₂O or MeOD-d4, these protons may exchange with deuterium and disappear from the spectrum entirely.[3][4]
Q3: I've tried changing the NMR solvent, but my aromatic signals still form a complex, unresolved multiplet. What is the next logical step?
A: If changing the solvent does not provide adequate resolution, the most powerful next step is to use two-dimensional (2D) NMR spectroscopy.[5][6] Experiments like COSY (Correlation Spectroscopy) can reveal which protons are spin-coupled to each other, while heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) can resolve overlapping proton signals by correlating them to their attached ¹³C nuclei, which often have a much wider chemical shift dispersion.[7]
Q4: How can I differentiate between two isomers of a this compound derivative that have very similar ¹H NMR spectra?
A: When through-bond connectivity is similar, techniques that probe through-space proximity are invaluable. The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is ideal for this purpose.[6][7] It generates cross-peaks between protons that are physically close to each other in the molecule's 3D structure, even if they are not directly connected through bonds. This can reveal key structural differences between isomers.
Q5: What is a quick method to try and resolve peak overlap without resorting to time-consuming 2D experiments?
A: One effective method is the use of a lanthanide shift reagent. These are paramagnetic complexes that can associate with lone pairs on your molecule (e.g., on the amino or nitro groups).[8] This interaction induces significant changes in the chemical shifts of nearby protons, often spreading the signals out and resolving overlap.[8][9][10] Another approach is to vary the temperature of the experiment, which can sometimes alter conformations or hydrogen bonding in a way that improves signal separation.[3]
Troubleshooting Guides
Guide 1: Resolving Peak Overlap with Solvent Selection
Issue: Aromatic proton signals are crowded and overlapping in the standard solvent (e.g., CDCl₃).
Principle: The chemical shift of a proton is influenced by its interaction with the surrounding solvent molecules.[11] Changing the solvent can alter these interactions, especially with aromatic or polar solvents, causing relative changes in chemical shifts that can resolve overlapping signals.[4][12]
Experimental Protocol:
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum in a common, non-polar solvent like Deuterated Chloroform (CDCl₃).
-
Assess Overlap: Identify the regions where signal overlap is problematic.
-
Select a New Solvent: Choose a solvent with different properties. For aromatic compounds, Deuterated Benzene (C₆D₆) is an excellent choice due to its magnetic anisotropy, which can induce large shifts.[4] For enhancing hydrogen bonding effects and potentially shifting -NH₂ protons, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often used.
-
Prepare a New Sample: Prepare a new, dry sample in the chosen deuterated solvent. It is critical to ensure the sample is free of water, as residual water peaks can obscure signals.
-
Acquire and Compare: Acquire the spectrum in the new solvent and compare it with the baseline spectrum to see if the resolution has improved.
Data Presentation: Common NMR Solvents and Their Properties
| Solvent | Residual ¹H Peak (ppm) | ¹³C Signal (ppm) | Key Characteristics |
| Chloroform-d (CDCl₃) | 7.26 (singlet) | 77.16 (triplet) | Good general-purpose, non-polar solvent. |
| Benzene-d₆ (C₆D₆) | 7.16 (singlet) | 128.06 (triplet) | Aromatic solvent; induces significant shifts (ASIS effect). Excellent for separating aromatic signals.[12] |
| Acetone-d₆ | 2.05 (pentet) | 29.84, 206.26 (multiplet) | Polar aprotic solvent. |
| DMSO-d₆ | 2.50 (pentet) | 39.52 (multiplet) | High-polarity aprotic solvent; good for dissolving polar compounds and observing exchangeable protons. |
| Methanol-d₄ (CD₃OD) | 3.31 (pentet), 4.87 (singlet) | 49.00 (multiplet) | Polar protic solvent; will exchange with -NH₂ and -OH protons, causing them to disappear or shift.[3] |
Note: Chemical shifts of residual solvent peaks can vary slightly depending on the solute, concentration, and temperature.[13]
Guide 2: Using 2D NMR for Structural Elucidation
Issue: Severe overlap in the aromatic region of the 1D spectrum makes it impossible to assign proton connectivity and multiplicity.
Principle: 2D NMR spreads spectral information across two frequency axes, providing another dimension to resolve signals that overlap in 1D.[6][7]
-
COSY (Correlation Spectroscopy): Identifies scalar (J-coupled) protons, typically those separated by 2-3 bonds. A cross-peak at (F2, F1) indicates that the proton at frequency F2 is coupled to the proton at frequency F1.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH). It is extremely effective at resolving overlapping ¹H signals because the attached ¹³C nuclei have a much larger chemical shift range.[5][7]
Experimental Protocol - General Workflow:
-
Acquire High-Quality 1D Spectra: Obtain a high-resolution ¹H and a ¹³C{¹H} decoupled spectrum for your sample.
-
Run a COSY Experiment: This is often the first 2D experiment to run. It helps to identify coupled proton spin systems within the molecule.
-
Run an HSQC Experiment: This experiment will correlate each proton signal with its directly bonded carbon signal. This is a powerful way to resolve overlapping proton peaks and confirm C-H connections.
-
Data Processing and Interpretation: Process the 2D data using appropriate software.
-
In the COSY spectrum, trace the connectivity from one cross-peak to another to map out entire spin systems (e.g., the connected protons on the aromatic ring).
-
In the HSQC spectrum, each peak corresponds to a C-H bond. Protons that overlap in the 1D spectrum will often be attached to carbons with different chemical shifts, and will therefore appear as separate, resolved peaks in the 2D plot.
-
Mandatory Visualization:
Caption: Workflow for selecting a 2D NMR experiment to resolve peak overlap.
Guide 3: Using Lanthanide Shift Reagents
Issue: Persistent, minor peak overlap that does not warrant a full 2D NMR analysis or is not resolved by solvent changes.
Principle: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule (such as the lone pairs on the nitrogen atoms of the amino or nitro groups).[8] This temporary complex formation induces large changes (usually downfield shifts) in the chemical shifts of protons near the binding site. The magnitude of the shift is dependent on the distance from the lanthanide ion, which can effectively "spread out" a crowded region of the spectrum.
Experimental Protocol:
-
Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of your purified compound in a dry, non-coordinating solvent (e.g., CDCl₃).
-
Prepare LSR Stock Solution: Prepare a dilute stock solution of a suitable LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.
-
Perform Titration:
-
Add a small, precise aliquot of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).
-
Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Observe the changes in chemical shifts. Signals from protons closer to the binding site will have shifted more significantly.
-
-
Repeat and Analyze: Continue adding small aliquots of the LSR and acquiring spectra. By plotting the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] ratio, you can track the movement of each signal, thereby resolving the initial overlap and confirming assignments based on proximity to the binding site.
Mandatory Visualization:
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Technical Support Center: Safe Disposal of 2-Chloro-4-nitrobenzene-1,3-diamine Waste
This guide provides essential information for the safe handling and disposal of 2-Chloro-4-nitrobenzene-1,3-diamine waste. Researchers, scientists, and drug development professionals should consult this document to ensure compliance with safety regulations and to minimize environmental and health risks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its waste considered hazardous?
A1: this compound is a complex organic compound with the molecular formula C₆H₆ClN₃O₂.[1][2] Its structure contains amino groups, a nitro group, and a chlorine atom, making it a reactive intermediate in various chemical syntheses.[2] Waste containing this chemical is considered hazardous due to its potential toxicity, environmental persistence, and the presence of functional groups that can pose significant health risks. Safety data for structurally similar compounds, such as 1-Chloro-4-nitrobenzene, indicate hazards including acute toxicity if swallowed, inhaled, or in contact with skin, as well as being suspected of causing genetic defects and cancer.[3][4][5][6] Furthermore, it is classified as toxic to aquatic life with long-lasting effects.[3][4][7]
Q2: Can I dispose of small amounts of this chemical waste down the drain or in the regular trash?
A2: No. Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[8] It is toxic to aquatic life and can persist in the environment.[3][4] Disposal into sanitary sewer systems is prohibited.[3][5][6][9] All waste, including contaminated materials and rinsate, must be collected and managed as hazardous waste according to federal, state, and local regulations.[10]
Q3: Who is responsible for the proper disposal of this waste in a lab setting?
A3: The individual generating the waste is responsible for ensuring it is correctly identified, labeled, segregated, and managed.[11] Departments and institutions are responsible for establishing a comprehensive Hazardous Waste Management Program, scheduling waste pick-ups, and ensuring all disposal is conducted in a safe and legal manner.[10] This includes coordination with the institution's Environmental Health and Safety (EHS) office.
Q4: What are the primary hazards I should be aware of when handling waste of this compound?
A4: The primary hazards include acute toxicity upon ingestion, inhalation, or skin contact.[3][4] It may cause skin and serious eye irritation. Similar compounds are suspected carcinogens and mutagens.[3][4][5] Upon thermal decomposition, it can release highly toxic and irritating gases such as nitrogen oxides, carbon monoxide, hydrogen chloride gas, and phosgene.[5][6] It is also incompatible with strong bases, strong oxidizing agents, and reducing agents.[4][5]
Troubleshooting Guides
Q5: How should I collect and store waste of this compound in the lab?
A5: All waste must be accumulated in designated, properly labeled containers. Use containers that are chemically compatible and can be tightly sealed. Store the waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Ensure the storage area has secondary containment to control potential leaks.
Q6: What materials are incompatible with this chemical waste?
A6: This waste must be segregated from strong oxidizing agents, strong bases, and reducing agents to prevent hazardous reactions.[4][5][6] Keep it away from heat, flames, and other sources of ignition.[9]
Q7: My container of this compound is empty. How do I dispose of it?
A7: Due to the high toxicity of this class of compounds, empty containers should not be treated as non-hazardous. They should be managed as hazardous waste.[10] Do not rinse the container into the sink. If decontamination is required by your institution's protocol, triple rinse with a suitable solvent (e.g., acetone, ethanol), collect all rinsate as hazardous waste, and allow the container to air-dry in a chemical fume hood before disposal.[10]
Q8: I have solutions containing this chemical. How do I dispose of them?
A8: Aqueous and solvent-based solutions containing this compound must be collected as hazardous liquid waste. They should not be discharged into the sewer system.[9] Collect them in a labeled, sealed, and compatible container. Be sure to list all chemical components on the hazardous waste tag.
Data and Protocols
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Physical Form | Solid | |
| Storage Temperature | 2-8 °C, sealed in dry, dark place |
Table 2: Hazard Identification Summary
| Hazard Class | GHS Statement | Source |
| Acute Oral Toxicity | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |
| Specific target organ toxicity | H335: May cause respiratory irritation | |
| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects | [3][4] |
| Mutagenicity (Suspected) | H341: Suspected of causing genetic defects | [3][4] |
| Carcinogenicity (Suspected) | H351: Suspected of causing cancer | [3][4] |
Note: Hazard statements H341, H351, and H411 are based on data for the structurally similar and well-documented compound 1-Chloro-4-nitrobenzene and should be considered highly probable for the target compound.
Experimental Protocols
Protocol 1: Standard Procedure for Collection and Labeling of Solid Waste
-
Designate a Waste Container: Select a clearly marked, clean, and dry wide-mouth container made of a compatible material (e.g., HDPE) with a screw-top lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information: "Hazardous Waste," the full chemical name "this compound," and any other components. List the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Waste Addition: Carefully transfer solid waste, including contaminated personal protective equipment (PPE) like gloves and weigh boats, into the designated container using a funnel or spatula to avoid spillage.
-
Closure and Storage: Securely close the container lid after each addition. Store the container in a designated satellite accumulation area that is under the control of the laboratory operator.
-
Full Container: Once the container is full, ensure the label is complete and accurate, and contact your institution's EHS department to schedule a waste pickup.
Protocol 2: Emergency Spill Cleanup Procedure
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Control and Ventilate: If safe to do so, prevent the spread of the dust. Increase ventilation in the area, preferably by using a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). For larger spills, respiratory protection may be necessary.
-
Contain and Collect: Do not use compressed air.[9] Gently sweep up the solid material and place it into a designated hazardous waste container.[3][5] Avoid creating dust.[3][6]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Place the used cloth and any other contaminated materials into the hazardous waste container.
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Dispose: Seal and label the container as hazardous waste and arrange for disposal through your EHS department.
-
Report: Report the incident to your supervisor and EHS department according to institutional policy.
Visual Workflows
References
- 1. This compound | C6H6ClN3O2 | CID 15430212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. aarti-industries.com [aarti-industries.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. dtsc.ca.gov [dtsc.ca.gov]
handling and storage best practices for 2-Chloro-4-nitrobenzene-1,3-diamine
This technical support center provides essential guidance for the safe handling and storage of 2-Chloro-4-nitrobenzene-1,3-diamine. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound and structurally similar compounds are considered hazardous. The primary concerns include:
-
Toxicity: It may be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
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Organ Damage: It is suspected of causing damage to organs through prolonged or repeated exposure.[1][2][3]
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Carcinogenicity and Genotoxicity: This chemical is suspected of causing cancer and genetic defects.[1][2][3]
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Skin and Eye Irritation: It can cause skin irritation and serious eye damage.[4][5]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[1][2]
Q2: What are the proper storage conditions for this compound?
A2: To ensure stability and safety, store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][5][6] Some similar compounds specify storage in a refrigerator.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When working with this compound, appropriate PPE is crucial. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Body Protection: A lab coat or long-sleeved clothing is recommended.[1][6]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[1][5]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical in case of exposure.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek immediate medical attention.[2][4] Remove contaminated clothing.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste in accordance with local, regional, and national regulations for hazardous waste.[2] Do not allow the product to enter drains or waterways.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound has changed color or appearance. | Improper storage (exposure to light, moisture, or incompatible materials). | Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Check for any nearby incompatible materials. |
| Inconsistent experimental results. | Compound degradation due to improper handling or storage. | Always handle the compound in a controlled environment (e.g., fume hood) to prevent contamination. Verify storage conditions. |
| Skin irritation or allergic reaction after handling. | Inadequate or improper use of personal protective equipment (PPE). | Review and strictly adhere to the recommended PPE guidelines. Ensure gloves and other protective gear are intact and appropriate for handling the chemical. |
| Spill of the solid compound. | Accidental mishandling. | Evacuate the area if necessary. Wear appropriate PPE, gently sweep up the material, and place it in a suitable, closed container for disposal. Avoid creating dust.[1][2] |
Quantitative Data Summary
| Parameter | Information (based on structurally similar compounds) | References |
| Physical State | Solid, crystalline | [6] |
| Appearance | Yellow | [1][6] |
| Storage Temperature | Cool, dry place; refrigerator suggested for some analogs | [1][2][5][6] |
| Incompatible Materials | Strong bases, strong oxidizing agents, reducing agents | [1][2][7] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas, Phosgene | [1][2] |
Experimental Workflow: Safe Handling Protocol
References
Technical Support Center: Overcoming Solubility Issues with 2-Chloro-4-nitrobenzene-1,3-diamine
Welcome to the technical support center for 2-Chloro-4-nitrobenzene-1,3-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a substituted aromatic diamine with the chemical formula C₆H₆ClN₃O₂.[1] It serves as a valuable intermediate in the synthesis of various organic molecules. Its reactive amine groups and the presence of electron-withdrawing chloro and nitro groups make it a versatile precursor for the production of dyes, pigments, and, notably, pharmacologically active heterocyclic compounds such as benzimidazoles.[1]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
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Good Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Moderate Solubility: Acetone, Ethyl Acetate, Ethanol, Methanol
-
Poor Solubility: Toluene, Hexanes, Water
It is always advisable to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental conditions.
Q3: Can I improve the aqueous solubility of this compound?
A3: Yes, for applications requiring aqueous solutions, several strategies can be employed. Given the basic nature of the amine groups, acidification of the aqueous medium can significantly improve solubility by forming a more soluble salt. A small amount of a compatible acid, such as hydrochloric acid (HCl), can be added to protonate the amine groups. However, it is crucial to ensure that the resulting acidic conditions are compatible with your experimental setup and downstream applications.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, it is important to handle this compound with appropriate safety measures. Based on data for similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During Reaction
| Possible Cause | Troubleshooting Step |
| Solvent polarity has changed due to the addition of a less polar reagent. | Before starting the reaction, ensure all reagents are soluble in the chosen solvent system. If a reagent is in a different, less polar solvent, add it slowly to the reaction mixture with vigorous stirring to avoid localized super-saturation. Consider using a co-solvent system to maintain solubility throughout the reaction. |
| The reaction temperature has decreased, leading to lower solubility. | Monitor and maintain a stable reaction temperature. If the reaction needs to be cooled, do so gradually and observe for any precipitation. If precipitation occurs, you may need to use a larger volume of solvent or a different solvent system with better solubility at lower temperatures. |
| A product is forming that is insoluble in the reaction solvent. | If a new solid is forming, it may be your desired product. You can confirm this by taking a small aliquot, isolating the solid, and analyzing it (e.g., by TLC or LC-MS). If it is an unwanted byproduct, you may need to adjust the reaction conditions or solvent to keep it in solution for easier purification later. |
Issue 2: Difficulty in Achieving Desired Concentration for Biological Assays
| Possible Cause | Troubleshooting Step |
| The compound has low solubility in the aqueous buffer required for the assay. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final assay concentration, perform a serial dilution into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system. |
| The compound precipitates upon dilution from the organic stock into the aqueous buffer. | Use a co-solvent system. For example, after the initial dilution from the DMSO stock, you can try adding a small percentage of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer to help maintain solubility. Always run a vehicle control in your assay to account for any effects of the solvents. |
| The pH of the buffer is not optimal for solubility. | If your assay permits, try adjusting the pH of the buffer. Since this compound has basic amine groups, a slightly acidic pH may improve solubility. Perform a pH-solubility profile to determine the optimal pH range. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides an estimated solubility profile based on the behavior of structurally similar nitroanilines. Researchers should use this as a starting point and determine the precise solubility for their specific batch and experimental conditions.
| Solvent | Estimated Solubility | Notes |
| Dimethylformamide (DMF) | > 50 mg/mL | Often a good solvent for reactions. |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Commonly used for preparing stock solutions for biological assays. |
| Acetone | 10 - 50 mg/mL | A versatile solvent for both reactions and purification. |
| Ethanol | 5 - 20 mg/mL | Can be used as a reaction solvent or for recrystallization. |
| Methanol | 5 - 20 mg/mL | Similar to ethanol, useful for reactions and purification. |
| Ethyl Acetate | 1 - 10 mg/mL | Often used in extraction and chromatography. |
| Toluene | < 1 mg/mL | Generally a poor solvent for this compound. |
| Water | < 0.1 mg/mL | Essentially insoluble in neutral water. |
Experimental Protocols
Key Experiment: Synthesis of a Benzimidazole Derivative
This protocol is adapted from established methods for the synthesis of benzimidazoles from o-phenylenediamines and provides a practical workflow for utilizing this compound.[2][3][4][5][6]
Objective: To synthesize a 2-substituted-5-chloro-7-nitro-1H-benzimidazole.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., benzaldehyde)
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Ethanol (or another suitable solvent like DMF for less soluble aldehydes)
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Catalyst (e.g., ammonium chloride or a Lewis acid like Scandium(III) triflate)[4]
-
Ice-cold water
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm ethanol.
-
Add 1 equivalent of the chosen aldehyde to the solution.
-
Add a catalytic amount of ammonium chloride (e.g., 30 mol%).
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Stir the reaction mixture at 80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product thoroughly.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the logical steps for troubleshooting solubility problems with this compound.
Signaling Pathway of Benzimidazole Derivatives
While this compound itself is a precursor, its derivatives, particularly benzimidazoles, are known to interact with various biological pathways. The following diagram illustrates a generalized pathway often targeted by benzimidazole-based drugs, such as the inhibition of microtubule polymerization, which is relevant in cancer therapy.
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
selective reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine
Topic: Selective Reduction of the Nitro Group in 2-Chloro-4-nitrobenzene-1,3-diamine
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting advice and frequently asked questions regarding the selective reduction of the nitro group in this compound to yield 2-chloro-1,3,4-triaminobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective reduction of the nitro group in this compound?
A1: The main challenges in this reduction are:
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Chemoselectivity: The primary goal is to selectively reduce the nitro group without affecting the chloro substituent or the existing amino groups. A significant side reaction to avoid is hydrodehalogenation (loss of the chlorine atom).[1][2]
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Catalyst Poisoning: The presence of amino and potentially thiol-containing impurities can poison certain metal catalysts, reducing their activity.[3]
-
Reaction Completeness: Driving the reaction to completion can be difficult, sometimes resulting in a mixture of starting material, the desired product, and partially reduced intermediates like nitroso or hydroxylamine species.[1]
-
Product Isolation: The resulting triaminobenzene derivative can be highly susceptible to oxidation, complicating its isolation and purification.
Q2: Which reducing agents are recommended for this transformation?
A2: Several methods can be employed for the selective reduction of nitroarenes in the presence of halogens and amines. The choice of reagent often depends on the scale of the reaction, available equipment, and desired purity. Common methods include:
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate with a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a common and effective method.[4][5] Raney Nickel is often preferred for substrates with chloro-substituents to minimize dehalogenation.[2]
-
Sodium Sulfide (Zinin Reduction): This is a classic method for the selective reduction of nitro groups in the presence of other reducible functionalities.[2][6] It is particularly useful when catalytic hydrogenation is not feasible.
-
Metal/Acid Systems: Reagents like iron powder in acetic acid or hydrochloric acid (Bechamp reduction) provide a cost-effective and mild method for nitro group reduction with good functional group tolerance.[3][4] Tin(II) chloride (SnCl2) in an acidic medium is another viable option.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material (this compound), the product (2-chloro-1,3,4-triaminobenzene), and any potential intermediates. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression. Staining with a visualizing agent like potassium permanganate or iodine may be necessary if the compounds are not UV-active.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction / Low Conversion | 1. Inactive Catalyst: The catalyst may have lost activity due to improper storage, handling, or poisoning by impurities. 2. Insufficient Reducing Agent: The molar ratio of the reducing agent to the substrate may be too low. 3. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its contact with the reagent.[5] | 1. Use a fresh batch of catalyst. Consider pre-activating the catalyst if applicable. 2. Increase the equivalents of the reducing agent. For catalytic transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., hydrazine hydrate). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use a co-solvent to improve solubility. For instance, in catalytic hydrogenations, adding a protic co-solvent like ethanol or acetic acid to a solvent like THF can be beneficial.[5] |
| Formation of Dehalogenated Byproduct | 1. Harsh Reaction Conditions: High temperatures, high pressures of hydrogen, or highly active catalysts can promote hydrodehalogenation.[1] 2. Catalyst Choice: Some catalysts, like standard Pd/C, are more prone to causing dehalogenation of aryl chlorides.[2] | 1. Conduct the reaction at a lower temperature and/or pressure. 2. Switch to a catalyst less prone to dehalogenation, such as Raney Nickel or a sulfided platinum catalyst.[2][7] 3. Consider non-catalytic methods like Zinin reduction (sodium sulfide).[6] |
| Product Degradation during Workup | 1. Oxidation: Aromatic amines, especially polyamines, are susceptible to air oxidation, which can lead to the formation of colored impurities. | 1. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents for extraction and chromatography. 3. Consider isolating the product as a more stable salt (e.g., hydrochloride) by performing an acidic workup.[3] |
| Difficulty in Product Isolation | 1. High Polarity of the Product: The triamine product is significantly more polar than the starting material, which can make extraction from aqueous media challenging. 2. Formation of Emulsions: During aqueous workup, emulsions can form, complicating phase separation. | 1. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Continuous extraction may be necessary. 2. To break emulsions, try adding brine or filtering the mixture through a pad of Celite. |
Data Presentation
Table 1: Comparison of Potential Reducing Agents for the Selective Reduction of this compound
| Reducing Agent/System | Typical Solvent(s) | Typical Temperature | Advantages | Potential Disadvantages |
| H₂/Raney Nickel | Ethanol, Methanol, THF | Room Temp. to 50°C | Good for preserving chloro-substituents.[2] High efficiency. | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. |
| Hydrazine Hydrate/Pd-C | Ethanol, Methanol | Reflux | Does not require a hydrogenator. Generally high yields. | Risk of dehalogenation.[2] Hydrazine is toxic. |
| Sodium Sulfide (Na₂S) | Water, Ethanol/Water | Reflux | Excellent chemoselectivity, avoids dehalogenation.[2][6] Cost-effective. | Can generate H₂S gas (toxic and odorous). Reaction workup can be cumbersome. |
| Iron/Acetic Acid (Fe/AcOH) | Acetic Acid, Ethanol | Reflux | Mild conditions, good functional group tolerance.[3] Inexpensive. | Requires stoichiometric amounts of metal. Removal of iron salts can be difficult. |
| Tin(II) Chloride (SnCl₂/HCl) | Ethanol, Ethyl Acetate | Reflux | Mild and selective.[2] | Requires stoichiometric amounts of tin, leading to metal waste. |
Experimental Protocols
Representative Protocol: Selective Reduction using Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Raney Nickel
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight of the substrate) to the solution under a nitrogen atmosphere.
-
Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically around 70-80°C) and monitor the progress by TLC. The reaction is usually complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and should not be allowed to dry completely in the air. Quench the filter cake with water.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1,3,4-triaminobenzene.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, all while minimizing exposure to air.
Visualizations
Caption: Experimental workflow for the selective reduction of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Zinin reaction - Wikipedia [en.wikipedia.org]
- 7. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing unwanted side products in nucleophilic substitution reactions
Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted side products in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Question: My reaction with a primary or secondary substrate is yielding a significant amount of elimination (alkene) product instead of the desired substitution product. How can I favor the SN2 pathway over the E2 pathway?
Answer:
The competition between SN2 and E2 pathways is a common issue, especially with secondary substrates.[1] Several factors can be adjusted to favor substitution:
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Nucleophile/Base Selection: The nature of your nucleophile is critical. Strong, sterically hindered (bulky) bases, such as potassium tert-butoxide (t-BuOK), strongly favor E2 elimination.[2][3] To promote the SN2 pathway, use a strong, but non-bulky nucleophile. Good examples include halides (I⁻, Br⁻), azide (N₃⁻), and cyanide (CN⁻).
-
Temperature Control: Elimination reactions are entropically favored and are generally promoted by higher temperatures.[4] Running your reaction at a lower temperature will favor the substitution pathway. It is often beneficial to start the reaction at 0°C or even lower and then allow it to slowly warm to room temperature.
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Solvent Choice: Polar aprotic solvents are ideal for SN2 reactions.[5] These solvents, such as DMSO, DMF, and acetone, solvate the cation but leave the nucleophile "naked" and highly reactive.[6] In contrast, polar protic solvents (like water and ethanol) can solvate the nucleophile, reducing its reactivity and potentially favoring other pathways.[6][7]
Question: I am performing an SN1 reaction with a secondary alkyl halide and observing products that suggest the carbon skeleton has rearranged. How can I prevent this?
Answer:
Carbocation rearrangements are a common side reaction in any process that involves a carbocation intermediate, such as SN1 and E1 reactions.[8][9] The carbocation will rearrange if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift.[10]
-
Problem: This occurs because the initial secondary carbocation can rearrange to a more stable tertiary carbocation before the nucleophile attacks.
-
Prevention: Preventing rearrangement in SN1 reactions can be challenging.
-
Avoid SN1 Conditions: The most effective strategy is to choose a different synthetic route that avoids the formation of a carbocation intermediate altogether. Consider if an SN2 reaction is feasible by choosing a strong, non-basic nucleophile and a polar aprotic solvent.
-
Stabilize the Initial Carbocation: While less common, if the substrate has features that can stabilize the initial carbocation through resonance (e.g., it's a benzylic or allylic halide), rearrangement is less likely.[6]
-
Question: My substrate molecule contains another nucleophilic functional group (e.g., an alcohol or an amine), and my attacking nucleophile is reacting there instead of at the intended electrophilic carbon. What is the solution?
Answer:
This issue, known as a lack of chemoselectivity, requires the use of protecting groups. A protecting group is a temporary modification of a functional group to render it unreactive towards the conditions of a subsequent reaction.[11]
-
Strategy: The solution involves a three-step process:
-
Protect: Selectively react the competing functional group with a protecting group that is stable under the conditions of your nucleophilic substitution reaction.[12]
-
React: Perform the desired nucleophilic substitution on the target electrophile.
-
Deprotect: Remove the protecting group to regenerate the original functional group.[11]
-
-
Choosing a Protecting Group: The key is to select an "orthogonal" protecting group, which means it can be added and removed under conditions that do not affect other parts of your molecule or the planned substitution reaction.[12] For example, a silyl ether can be used to protect an alcohol; it is stable to many non-acidic reagents and can be removed later with a fluoride source like TBAF.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions to maximize the yield of an SN2 reaction?
To maximize the yield of an SN2 reaction and minimize side products, you should use:
-
Substrate: Methyl or primary substrates are best due to minimal steric hindrance.[13][14] Secondary substrates can work but are more prone to E2 competition.[1] Tertiary substrates will not undergo SN2 reactions.[2][15]
-
Nucleophile: A strong, negatively charged, and non-bulky nucleophile.[6][16]
-
Leaving Group: A good leaving group is essential. These are typically weak bases (the conjugate bases of strong acids), such as I⁻, Br⁻, and tosylate (OTs⁻).[17]
-
Solvent: A polar aprotic solvent like acetone, DMSO, or DMF.[6]
-
Temperature: Lower temperatures to disfavor the competing E2 elimination pathway.[4]
Q2: When should I be concerned about elimination (E1) as a major side product in my SN1 reaction?
E1 and SN1 reactions proceed through the same carbocation intermediate, making them frequent competitors.[4] You should be particularly concerned about E1 side products when:
-
Using a Nucleophile that is also a Base: Even weak nucleophiles like water or ethanol can act as a base to remove a proton from a carbon adjacent to the carbocation.[4]
-
Running the Reaction at Higher Temperatures: Just as with E2, the E1 pathway is favored by heat.[18] Keeping the reaction temperature low can help minimize the elimination product.[4]
-
The Substrate is Highly Branched: Substrates that can form a stable, highly substituted alkene product via elimination may favor the E1 pathway.
Q3: How does the choice of leaving group affect the competition between substitution and elimination?
The ability of the leaving group to depart is crucial for both substitution and elimination reactions.[19] While the leaving group's quality affects the rate of both SN1/E1 and SN2/E2 reactions, its structure does not fundamentally alter the preference for substitution versus elimination. That choice is more heavily influenced by the substrate structure, the nature of the nucleophile/base, and the reaction conditions.[20][21] However, using a very good leaving group will accelerate the overall reaction rate, making it easier to run the reaction at a lower temperature, which indirectly favors substitution over elimination.
Data Presentation: Factors Influencing Reaction Pathways
The following table summarizes the key experimental factors and how they direct the reaction toward a specific mechanism.
| Factor | SN2 | SN1 | E2 | E1 |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary | Tertiary > Secondary |
| Nucleophile/Base | Strong, non-bulky nucleophile | Weak nucleophile/base | Strong, bulky base | Weak base |
| Solvent | Polar Aprotic (DMSO, Acetone) | Polar Protic (H₂O, EtOH) | Less dependent, often polar aprotic | Polar Protic (H₂O, EtOH) |
| Temperature | Low Temperature | Low Temperature | High Temperature | High Temperature |
| Kinetics | Rate = k[Substrate][Nuc] | Rate = k[Substrate] | Rate = k[Substrate][Base] | Rate = k[Substrate] |
Experimental Protocols
Protocol 1: Promoting SN2 - Synthesis of 1-Iodobutane
This protocol illustrates conditions chosen to favor an SN2 reaction and minimize E2 elimination.
-
Reagents: 1-bromobutane (primary substrate), sodium iodide (strong, non-bulky nucleophile), acetone (polar aprotic solvent).
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of sodium iodide in 20 mL of dry acetone.
-
Reaction: Add 8 mmol of 1-bromobutane to the stirring solution.
-
Heating: Gently heat the mixture to reflux (approx. 56°C) and maintain for 1-2 hours. The formation of a precipitate (NaBr, which is insoluble in acetone) indicates the reaction is proceeding.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with diethyl ether (2 x 25 mL). Combine the organic layers, wash with sodium thiosulfate solution to remove any remaining iodine, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-iodobutane.
Protocol 2: Application of a Protecting Group - Selective Alkylation
This protocol demonstrates the use of a protecting group to prevent a side reaction at an alcohol functional group.
-
Protection Step:
-
Reagents: 4-bromophenol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dichloromethane (DCM).
-
Procedure: Dissolve 10 mmol of 4-bromophenol and 12 mmol of imidazole in 30 mL of dry DCM. Cool the solution to 0°C in an ice bath. Add 11 mmol of TBDMSCl dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the TBDMS-protected 4-bromophenol.
-
-
Nucleophilic Substitution Step (Example: Ether Synthesis):
-
Reagents: Protected 4-bromophenol, sodium hydride (NaH), methyl iodide (MeI), dry THF.
-
Procedure: This step would typically be part of a larger synthesis where the protected phenol is a nucleophile. For the purpose of demonstrating protection, we will assume the goal was to protect the phenol from an external nucleophile.
-
-
Deprotection Step:
-
Reagents: The product from the main reaction, tetra-n-butylammonium fluoride (TBAF), THF.
-
Procedure: Dissolve the TBDMS-protected final product (10 mmol) in 20 mL of THF. Add 12 mL of a 1M solution of TBAF in THF. Stir at room temperature for 2 hours. Monitor by TLC until the starting material is gone. Quench the reaction with water, extract with ethyl acetate, wash the organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product with the free phenol group restored.
-
Visualizations
Caption: Decision tree for predicting SN2 vs. E2 outcomes.
Caption: Factors influencing the four major reaction pathways.
Caption: General workflow for using protecting groups.
References
- 1. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. quora.com [quora.com]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 2-Chloro-4-nitrobenzene-1,3-diamine, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. The routes are evaluated based on available experimental data and established chemical principles, offering insights into their respective advantages and challenges.
Route 1: Chlorination of 2,4-Dinitroaniline followed by Selective Reduction
This two-step synthesis commences with the readily available starting material, 2,4-dinitroaniline. The synthetic pathway involves an initial chlorination step to introduce the chloro substituent, followed by a regioselective reduction of one of the two nitro groups to afford the target diamine.
Experimental Protocol
Step 1: Synthesis of 6-Chloro-2,4-dinitroaniline
This procedure is adapted from a patented clean production process. In a reaction vessel, 2,4-dinitroaniline is dispersed in a hydrochloric acid solution. Chlorine gas is then introduced to carry out the chlorination reaction, yielding an intermediate reaction solution. This solution is subsequently treated with a sodium chlorate solution to complete the reaction. The resulting 6-chloro-2,4-dinitroaniline is then isolated by filtration.[1]
Step 2: Selective Reduction of 6-Chloro-2,4-dinitroaniline
While a specific protocol for the selective reduction of 6-chloro-2,4-dinitroaniline to this compound is not explicitly detailed in the surveyed literature, a plausible method can be inferred from the well-documented selective reduction of similar dinitroaromatic compounds. A common method for such transformations is the use of sodium hydrosulfide (NaSH), which is known to selectively reduce one nitro group in the presence of another.[2]
Hypothetical Protocol: 6-Chloro-2,4-dinitroaniline would be dissolved in a suitable solvent, such as ethanol or methanol. A solution of sodium hydrosulfide in water would then be added dropwise at a controlled temperature. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the product would be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Diagram of Synthetic Pathway
Caption: Synthesis of this compound via chlorination and selective reduction.
Route 2: Regioselective Amination of 2,4-Dichloro-6-nitroaniline
This alternative approach begins with 2,4-dichloro-6-nitroaniline and aims to introduce the second amino group through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The success of this route hinges on the preferential displacement of one of the two chlorine atoms by an amine source.
Experimental Protocol
Hypothetical Protocol: 2,4-dichloro-6-nitroaniline would be reacted with a suitable ammonia equivalent, such as aqueous or alcoholic ammonia, or a protected amine, in a sealed reaction vessel at elevated temperatures and pressures. The choice of solvent and the presence of a catalyst, such as a copper salt, could be crucial for achieving the desired regioselectivity and yield. The reaction would be monitored by analytical techniques like GC-MS or HPLC. Work-up would involve quenching the reaction, followed by extraction and purification of the product.
Diagram of Synthetic Pathway
References
Comparative Guide to the Biological Activity of 2-Chloro-4-nitrobenzene-1,3-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various derivatives of 2-Chloro-4-nitrobenzene-1,3-diamine, a versatile scaffold in medicinal chemistry. The following sections summarize the key findings on their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols.
Anticancer Activity: Thiazolidinone Derivatives
Derivatives of this compound, particularly those incorporating a 4-thiazolidinone moiety, have demonstrated significant anticancer activity. A notable series of compounds, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, has been extensively studied for its cytotoxic effects against a panel of human cancer cell lines.
Quantitative Data Summary
The anticancer efficacy of these derivatives is quantified by GI₅₀ (50% growth inhibition) and TGI (total growth inhibition) values. The data presented in Table 1 highlights the potent activity of selected compounds from this series.
Table 1: Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives [1][2]
| Compound ID | Mean GI₅₀ (μM) | Mean TGI (μM) |
| 2f | 2.80 | 32.3 |
| 2h | 1.57 | 13.3 |
Data represents the mean values from the NCI-60 cancer cell line screen.
Compound 2h emerged as a particularly potent derivative, exhibiting sub-micromolar activity against several cell lines, including leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) with GI₅₀ values in the range of < 0.01–0.02 μM.[1]
Signaling Pathway
The anticancer mechanism of these thiazolidinone derivatives involves the induction of apoptosis. Studies on a closely related Ciminalum-thiazolidinone hybrid suggest that these compounds can trigger a caspase-independent apoptotic pathway mediated by the Apoptosis-Inducing Factor (AIF).[1] This indicates a mechanism that circumvents the classical caspase cascade, which can be a point of resistance in some cancers. Further research has shown that these derivatives can also induce cell cycle arrest.
Caption: Proposed AIF-mediated apoptotic pathway induced by thiazolidinone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent like DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the GI₅₀ and TGI values are determined.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. Schiff bases and triazole derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Data Summary
While specific data for derivatives of this compound is limited in the readily available literature, studies on structurally similar nitroaniline and chlorophenyl derivatives provide valuable insights. The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in μg/mL) of Structurally Related Schiff Base and Triazole Derivatives
| Compound Type | Organism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| Schiff Base of Nitroaniline | Staphylococcus aureus | 1.6 - 3.1 | Kanamycin | 3.9 |
| Escherichia coli | 1.6 - 5.7 | Kanamycin | 3.9 | |
| 1,2,4-Triazole Derivative | Staphylococcus aureus | 3.12 - 25 | - | - |
| Pseudomonas aeruginosa | 3.12 - 25 | - | - | |
| Candida albicans | 3.12 - 25 | - | - |
Note: The data in this table is from studies on derivatives of nitroanilines and other related structures, providing a comparative context.[3][4]
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Enzyme Inhibition: α-Glucosidase Inhibitors
Certain derivatives of this compound have been explored for their potential as enzyme inhibitors, with a focus on α-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme can help in the management of type 2 diabetes.
Quantitative Data Summary
A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. The efficacy is measured by the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 3: α-Glucosidase Inhibitory Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives
| Compound ID | R Group | IC₅₀ (μM) |
| 5o | 2-CH₃-5-NO₂-phenyl | 19.39 |
| Acarbose | (Standard Drug) | 750.0 |
Data from a study on sulfamoyl benzamide derivatives.
Compound 5o demonstrated significantly higher inhibitory potential against α-glucosidase compared to the standard drug, acarbose.
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is determined spectrophotometrically.
Workflow:
Caption: Workflow for the α-glucosidase inhibition assay.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing α-glucosidase enzyme solution, phosphate buffer (pH 6.8), and the test compound at various concentrations is prepared in a 96-well plate.
-
Pre-incubation: The mixture is pre-incubated at 37°C for 10-15 minutes.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The plate is incubated again at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).
-
Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The thiazolidinone derivatives exhibit potent anticancer effects, potentially through the induction of AIF-mediated apoptosis. Schiff base and triazole derivatives show potential as antimicrobial agents, although more specific data on derivatives from the core scaffold is needed. Furthermore, sulfamoyl benzamide derivatives have demonstrated strong α-glucosidase inhibitory activity, suggesting their potential in the development of antidiabetic agents. The detailed protocols provided herein should facilitate further research and development of this versatile chemical scaffold. The parent compound, this compound, serves as a valuable starting material for the synthesis of these biologically active molecules.[5]
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijiset.com [ijiset.com]
- 5. This compound | 261764-92-5 | Benchchem [benchchem.com]
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of 2-Chloro-4-nitrobenzene-1,3-diamine, 4-nitro-1,3-phenylenediamine, and 2-chloro-4-nitroaniline.
This guide provides a comprehensive comparative study of this compound and two structurally related compounds, 4-nitro-1,3-phenylenediamine and 2-chloro-4-nitroaniline. These aromatic amines are pivotal intermediates in the synthesis of a wide array of commercially significant products, including dyes, pigments, high-performance polymers, and pharmaceuticals.[1][2] Understanding their comparative properties is crucial for their effective utilization and for the development of novel derivatives with enhanced functionalities.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of the three compounds is presented in the table below. This data is essential for predicting their behavior in various chemical and biological systems and for ensuring safe handling and use.
| Property | This compound | 4-nitro-1,3-phenylenediamine | 2-chloro-4-nitroaniline |
| Molecular Formula | C₆H₆ClN₃O₂[3] | C₆H₇N₃O₂[4] | C₆H₅ClN₂O₂[5] |
| Molecular Weight | 187.58 g/mol [3] | 153.14 g/mol [4] | 172.57 g/mol [5] |
| CAS Number | 261764-92-5[1] | 5131-58-8[4] | 121-87-9[6] |
| Appearance | Solid[1] | Yellow crystal powder or orange prisms with blue luster[4] | Yellow crystalline powder/needles |
| Melting Point | Not available | 161 °C | 105-108 °C |
| Boiling Point | Not available | 276.04 °C (estimate) | 200 °C |
| Solubility | Not available | Insoluble in water | Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids |
| Toxicity | Hazard Statements: H302, H315, H319, H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) | Moderately toxic by ingestion; mutation data reported | LD50 (oral, rat): 6430 mg/kg; LD50 (oral, mouse): 1250 mg/kg; Toxic by ingestion and inhalation |
Experimental Protocols: Synthesis of the Compounds
Detailed experimental protocols are crucial for the consistent and safe synthesis of these compounds in a laboratory setting.
Synthesis of this compound
General Protocol for Selective Reduction: A dinitro aromatic compound is dissolved in a suitable solvent, such as ethanol. A reducing agent, for example, sodium hydrosulfide or ammonium sulfide, is then added portion-wise at a controlled temperature. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) until the starting material is consumed. The product is then isolated by filtration or extraction, followed by purification, typically through recrystallization. The choice of reducing agent and reaction conditions is critical to achieve selective reduction of one nitro group over the other.[7]
Synthesis of 4-nitro-1,3-phenylenediamine
This compound can be synthesized from m-diacetanilide through a multi-step process involving nitration followed by hydrolysis. A detailed procedure is outlined in US Patent 6,160,179 A.[8]
Experimental Protocol:
-
Nitration of m-diacetanilide: 29.0 g of m-diacetanilide is added to 143 g of concentrated sulfuric acid while keeping the temperature below 40 °C. The solution is then cooled to below 10 °C. A mixture of 30 g of 70% nitric acid is added drop-wise, maintaining the temperature between 10-20 °C. The reaction is stirred for an additional 30 minutes after the addition is complete.
-
Hydrolysis of 4-nitro-m-diacetanilide: A solution of 60 g of isopropanol, 120 g of water, and 40 g of concentrated sulfuric acid is heated to 70 °C. 43 g of the 4-nitro-m-diacetanilide from the previous step is added, and the mixture is heated to 85 °C for 4 hours.
-
Isolation of 4-nitro-1,3-phenylenediamine: The solution is cooled to 50 °C and neutralized to a pH between 6-7 with 27% ammonium hydroxide. After stirring for an additional 30 minutes, the mixture is further cooled to below 25 °C, and 150 g of water is added. After 1 hour, the product is filtered, and the collected solid is dried at a temperature below 80 °C to yield 23-25 g of 4-nitro-m-phenylenediamine.[8]
Synthesis of 2-chloro-4-nitroaniline
A common method for the synthesis of 2-chloro-4-nitroaniline is the chlorination of p-nitroaniline. A detailed protocol is described in patent CN101343232B.[9]
Experimental Protocol:
-
20g of p-Nitroaniline is dissolved in 200g of 10% HCl by heating.
-
The solution is then cooled to a temperature between -10 and 0 °C.
-
Chlorine gas is bubbled through the solution at a rate of 0.49 L/h for approximately 7 hours.
-
After the chlorination is complete, the reaction mixture is stirred for an additional hour at -10 to 0 °C.
-
The product is then collected by suction filtration at 0 °C.
-
The filter cake is washed with water until neutral and then dried to yield the final product.[9]
Biological Activities and Potential Applications
The biological activities of these nitroaromatic compounds and their derivatives are of significant interest to the pharmaceutical and agrochemical industries.
Antimicrobial Activity
While specific MIC (Minimum Inhibitory Concentration) values for the parent compounds are not extensively documented, their derivatives have shown promising antimicrobial properties. For instance, metal complexes of Schiff bases derived from 4-nitrobenzene-1,2-diamine have demonstrated good activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1] This suggests that the core nitroaniline structure can serve as a scaffold for the development of new antimicrobial agents.
Anticancer Activity
Visualizing Key Processes
To better understand the synthesis and potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, purification, and analysis of aromatic amines.
The biological activity of many nitroaromatic compounds is linked to their bioreductive activation within cells, particularly in hypoxic (low oxygen) environments often found in solid tumors. This process can lead to the formation of reactive species that can damage cellular components, including DNA.
Caption: A simplified pathway of the bioreductive activation of nitroaromatic compounds leading to potentially cytotoxic intermediates.[10]
The formation of reactive intermediates during the bioreduction of nitroaromatic compounds can lead to DNA damage, a key mechanism of cytotoxicity for many anticancer drugs. This can trigger cellular DNA damage response pathways.
Caption: An overview of the cellular response to DNA damage induced by reactive intermediates.[11]
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 9. 4-Nitro-1,3-phenylenediamine 5131-58-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparative Guide to Analytical Method Validation for 2-Chloro-4-nitrobenzene-1,3-diamine
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Chloro-4-nitrobenzene-1,3-diamine. The content is intended for researchers, scientists, and drug development professionals involved in analytical method validation.
Introduction to Analytical Methods
The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[1] For the analysis of this compound, a key intermediate in various manufacturing processes, robust analytical methods are essential for quality control and impurity profiling. This guide compares a newly proposed HPLC-UV method against an established alternative, GC-MS, highlighting their respective performance based on key validation parameters.
Newly Developed Method: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds. The proposed method offers a balance of speed, sensitivity, and accessibility for routine quality control.
Alternative Method: GC-MS
Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is highly specific and sensitive, making it an excellent alternative for confirmation and trace-level analysis.[2][3][4]
Experimental Protocols
New Method: HPLC-UV Protocol
Objective: To determine the concentration of this compound using a reversed-phase HPLC method with UV detection.
Instrumentation & Reagents:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Standard & Sample Diluent: Mobile Phase
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the prepared standards and samples.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Alternative Method: GC-MS Protocol
Objective: To provide a highly specific and sensitive quantification of this compound using GC-MS.
Instrumentation & Reagents:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless, 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Standard & Sample Solvent: Ethyl Acetate
Procedure:
-
Standard Preparation: Prepare a stock solution (100 µg/mL) in ethyl acetate. Create calibration standards by serial dilution to concentrations from 0.05 to 10 µg/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using ethyl acetate. Concentrate or dilute the extract as necessary to fall within the calibration range.
-
GC-MS Analysis: Set up the instrument with the specified conditions. Perform injections of standards and samples.
-
Quantification: Generate a calibration curve using the peak areas of a characteristic ion. Calculate the sample concentration based on this curve.
Performance Comparison
The performance of the new HPLC-UV method was validated against the alternative GC-MS method. The results for key validation parameters are summarized below.
| Validation Parameter | New HPLC-UV Method | Alternative GC-MS Method | Acceptance Criteria |
| Linearity Range | 1.0 - 50.0 µg/mL | 0.05 - 10.0 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0%[5] |
| Precision (Repeatability, %RSD) | 0.85% | 1.5% | ≤ 2.0%[5] |
| Precision (Intermediate, %RSD) | 1.2% | 2.1% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.01 µg/mL (10 ng/mL) | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.05 µg/mL (50 ng/mL) | - |
Data are representative and generated for comparative purposes based on typical performance of these analytical techniques for similar compounds.[2][6][7][8]
Logical Comparison of Methods
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the need for structural confirmation.
Conclusion
Both the newly developed HPLC-UV method and the alternative GC-MS method are suitable for the analysis of this compound, each with distinct advantages.
-
The HPLC-UV method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine quality control, stability studies, and assays where high sample throughput is required. Its operational simplicity and lower cost are significant benefits.
-
The GC-MS method offers superior sensitivity with significantly lower detection and quantification limits.[2] Its major advantage is the high specificity provided by mass spectrometric detection, which is invaluable for impurity identification, trace analysis, and confirmatory testing.
For routine quantitative analysis, the HPLC-UV method is robust and efficient. For applications requiring trace-level detection or unambiguous identification, the GC-MS method is the preferred alternative. The selection should be based on the specific analytical needs and the context of the drug development or manufacturing stage.
References
- 1. researchgate.net [researchgate.net]
- 2. dl.astm.org [dl.astm.org]
- 3. Detection limits for GC/MS analysis of organic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.astm.org [dl.astm.org]
- 5. mastelf.com [mastelf.com]
- 6. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 2-Chloro-4-nitrobenzene-1,3-diamine Isomers: A Guide for Researchers
Introduction to 2-Chloro-4-nitrobenzene-1,3-diamine and its Isomers
This compound (C₆H₆ClN₃O₂) is an aromatic compound with a molecular weight of 187.58 g/mol .[1][2] Its structure, featuring two amino groups, a chloro group, and a nitro group on a benzene ring, gives rise to several positional isomers. The relative positions of these substituents significantly influence the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and for predicting the chemical behavior of each isomer.
This guide will focus on a comparative analysis of the spectroscopic properties of the target compound and its key isomers, leveraging data from analogous chloronitroaniline compounds to illustrate the expected spectral variations. The isomers under consideration are:
-
Isomer 1: this compound
-
Isomer 2 (Analog): 4-Chloro-2-nitroaniline
-
Isomer 3 (Analog): 2-Chloro-5-nitroaniline
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the selected compounds. It is important to note that while data for the analogous nitroanilines is experimental, the data for this compound is largely predicted based on typical functional group ranges due to the limited availability of published experimental spectra.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | 4-Chloro-2-nitroaniline[3] | 2-Chloro-5-nitroaniline (Predicted) |
| Aromatic-H | 6.5 - 8.0 | 6.76 - 8.19 | 6.8 - 7.8 |
| Amino-H | 4.0 - 6.0 (broad) | 4.84 (broad) | 4.0 - 6.0 (broad) |
Note: The chemical shifts for the aromatic protons are highly dependent on the electronic effects of the substituents. The electron-withdrawing nitro group and the electron-donating amino groups, along with the inductive effect of the chlorine atom, create complex splitting patterns and a wide range of chemical shifts.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 4-Chloro-2-nitroaniline (Predicted) | 2-Chloro-5-nitro-benzamine[4] |
| C-Cl | 115 - 125 | 120 - 130 | 118.9 |
| C-NO₂ | 145 - 155 | 140 - 150 | 148.5 |
| C-NH₂ | 135 - 145 | 140 - 150 | 147.2 |
| Aromatic C-H | 100 - 130 | 115 - 135 | 114.7, 124.9, 125.6 |
Note: The positions of the carbon signals are influenced by the electronegativity and resonance effects of the substituents.
Infrared (IR) Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted)[1] | 4-Chloro-2-nitroaniline[5] | 2-Chloro-5-nitroaniline (Typical Range) |
| N-H Stretch (Amino) | 3300 - 3500 | ~3400, ~3500 | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 | ~3100 | 3000 - 3100 |
| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | ~1500 | 1500 - 1550 |
| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 | ~1340 | 1330 - 1370 |
| C-N Stretch (Amino) | 1250 - 1350 | ~1300 | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 | ~750 | 600 - 800 |
Note: The presence of two amino groups in the target compound may lead to more complex N-H stretching patterns compared to the monoamino analogs.
UV-Visible (UV-Vis) Spectral Data
Table 4: UV-Visible Absorption Maxima (λ_max, nm)
| Compound | λ_max in Ethanol (Predicted/Observed) |
| This compound | 240-260 and 380-420 (Predicted) |
| 4-Chloro-2-nitroaniline | ~245, ~410[6] |
| 2-Chloro-5-nitroaniline | 230-250 and 370-400 (Predicted) |
Note: The position of the longer wavelength absorption band is sensitive to the electronic conjugation between the amino and nitro groups, which is affected by their relative positions on the ring.
Mass Spectrometry (MS) Data
Table 5: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectrometry
| Ion | This compound (Predicted)[1] | 4-Chloro-2-nitroaniline[7] | 2-Chloro-5-nitroaniline |
| [M]⁺ | 187/189 | 172/174 | 172/174 |
| [M-NO₂]⁺ | 141/143 | 126/128 | 126/128 |
| [M-Cl]⁺ | 152 | 137 | 137 |
Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M and M+2 peaks for chlorine-containing fragments.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of chloronitroaniline isomers. These can be adapted for this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-600 nm), using the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[9]
-
Mass Analysis: Scan a range of mass-to-charge ratios (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
Visualizing the Workflow and Isomeric Relationships
The following diagrams illustrate the experimental workflow for spectroscopic comparison and the logical relationships between the isomers based on their spectral features.
Conclusion
References
- 1. brainly.com [brainly.com]
- 2. wikieducator.org [wikieducator.org]
- 3. ej-eng.org [ej-eng.org]
- 4. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. rsc.org [rsc.org]
- 7. longdom.org [longdom.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
reactivity comparison of 2-Chloro-4-nitrobenzene-1,3-diamine with other diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-4-nitrobenzene-1,3-diamine against other common aromatic diamines. The information presented herein, supported by established chemical principles and experimental data from scientific literature, is intended to assist researchers in medicinal chemistry, materials science, and synthetic organic chemistry in selecting appropriate building blocks for their specific applications.
Introduction to this compound
This compound is an aromatic compound characterized by a unique substitution pattern on the benzene ring: two electron-donating amino groups (-NH2), one electron-withdrawing nitro group (-NO2), and a halogen leaving group (-Cl).[1] This specific arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of dyes, polymers, and pharmaceutical compounds.[1][2] Its reactivity is primarily governed by the principles of nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring is susceptible to attack by nucleophiles.[3][4]
Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to the high reactivity of this compound in specific reactions is the presence of the strongly electron-withdrawing nitro group positioned para to the chlorine atom.[5] In nucleophilic aromatic substitution, the reaction proceeds through a two-step mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6] The nitro group plays a crucial role in stabilizing this negatively charged intermediate through resonance, thereby lowering the activation energy of the reaction and increasing the reaction rate.[4][5] The presence of electron-withdrawing groups at the ortho or para positions relative to the leaving group is essential for this stabilization and, consequently, for the reaction to occur under reasonable conditions.[3][6]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Data
The reactivity of aromatic diamines is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally decrease the nucleophilicity of the amino groups but can activate the ring for SNAr if positioned correctly relative to a leaving group. Conversely, electron-donating groups (EDGs) increase the nucleophilicity of the amines.
The following table summarizes the expected relative reactivity of this compound compared to other common phenylenediamines in two key reaction types: Nucleophilic Aromatic Substitution (displacement of the -Cl group) and Acylation (reaction at the -NH2 groups).
| Compound | Structure | Key Features | Expected Reactivity in SNAr (at C-Cl) | Expected Reactivity in Acylation (at -NH2) |
| This compound | Strong EWG (-NO2) para to leaving group (-Cl); two EDGs (-NH2). | High . The nitro group strongly activates the ring for nucleophilic attack.[3][5] | Low . The strong electron-withdrawing effect of the nitro group reduces the nucleophilicity of the amino groups. | |
| p-Phenylenediamine | Two strong EDGs (-NH2). No leaving group or strong EWG. | N/A . Lacks a suitable leaving group for a typical SNAr reaction. | High . The amino groups are highly nucleophilic due to mutual electron donation. | |
| m-Phenylenediamine | Two strong EDGs (-NH2). No leaving group or strong EWG. | N/A . Lacks a suitable leaving group for a typical SNAr reaction. | High . Similar to p-phenylenediamine, the amino groups are highly nucleophilic. | |
| 4-Chloro-1,3-benzenediamine | Leaving group (-Cl) present. No strong activating EWG. | Very Low . The ring is not activated towards nucleophilic attack without a strong EWG in the ortho/para position. | Moderate to High . The amino groups remain highly nucleophilic. |
Experimental Protocols
To quantitatively assess the reactivity of different diamines, competition experiments or kinetic studies can be employed.
Protocol 1: Competition Experiment for Relative Acylation Reactivity
This method determines the relative nucleophilicity of two different diamines by having them compete for a limited amount of an acylating agent.
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of Diamine A (e.g., this compound) and Diamine B (e.g., p-phenylenediamine) in a suitable aprotic solvent (e.g., Dichloromethane or THF).
-
Reaction Initiation: Cool the solution to 0°C. Add a substoichiometric amount (e.g., 0.5 mmol, 0.5 equivalents) of an acylating agent (e.g., acetyl chloride) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy or HPLC.[7] The relative reactivity is determined by the ratio of the mono-acylated products formed from each diamine.[8]
Protocol 2: Kinetic Study of Nucleophilic Aromatic Substitution
This protocol measures the reaction rate of the substitution of the chlorine atom in this compound.
-
Reactant Preparation: Prepare stock solutions of known concentrations of this compound and a nucleophile (e.g., piperidine or n-butylamine) in a suitable solvent (e.g., DMSO or n-hexane).[9]
-
Reaction Setup: Place the solution of this compound in a thermostated cuvette within a UV-Vis spectrophotometer.
-
Initiation and Data Acquisition: Inject a precise volume of the nucleophile solution into the cuvette to initiate the reaction. Immediately begin recording the absorbance at a predetermined wavelength (corresponding to the formation of the product or consumption of the reactant) at regular time intervals.
-
Data Analysis: Use the collected absorbance data to calculate the concentration of the product or reactant over time. Determine the pseudo-first-order rate constant (k_obs) by fitting the concentration-time data to the appropriate integrated rate law.[9]
-
Comparison: Repeat the experiment with other activated aryl chlorides under identical conditions to compare their reaction rates. The strength of the activating group and the nature of the leaving group will significantly influence the rate.[10]
References
- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]
- 2. 1,3-BENZENEDIAMINE, 2-CHLORO-4-NITRO- | 261764-92-5 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How the substrate affects amination reaction kinetics of nitrochlorobenzene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Performance Analysis of Azo Dyes Derived from 2-Chloro-4-nitrobenzene-1,3-diamine versus Alternative Chromophores
For Immediate Release
This guide provides a comprehensive comparison of the performance characteristics of azo disperse dyes derived from 2-Chloro-4-nitrobenzene-1,3-diamine against other significant chromophore classes, such as anthraquinone and alternative heterocyclic azo dyes. This objective analysis, supported by experimental data from scientific literature, is intended for researchers, scientists, and professionals in the field of drug development and material science to facilitate informed decisions in the selection of chromophores for specific applications.
Executive Summary
Azo dyes synthesized from this compound and its related precursors, like 2-chloro-4-nitroaniline, are a prominent class of disperse dyes known for their vibrant colors and good fastness properties on synthetic fibers such as polyester and nylon. When compared to alternative chromophores like anthraquinone and other heterocyclic systems, they offer a competitive performance profile, particularly in terms of color range and cost-effectiveness. However, the selection of an optimal dye system is contingent on the specific performance requirements of the end application, including desired shade, and fastness to light, washing, and sublimation.
Performance Comparison of Chromophore Systems
The performance of a dye is a multifactorial property influenced by its chemical structure, the substrate it is applied to, and the dyeing process. Below is a comparative overview of key performance indicators for dyes derived from this compound and its analogs versus other common chromophores.
Spectroscopic Properties
Azo dyes based on nitroaniline derivatives typically exhibit strong absorption in the visible region of the electromagnetic spectrum, leading to intense colors. The position of the maximum absorption wavelength (λmax) can be tuned by modifying the coupling component, allowing for a wide gamut of colors from yellow to blue.
Table 1: Comparison of Spectroscopic and Fastness Properties of Disperse Dyes
| Chromophore System | Typical λmax Range (nm) | Light Fastness (Polyester) | Wash Fastness (Polyester) | Sublimation Fastness (Polyester) |
| Nitroaniline-based Azo Dyes | 400 - 600 | Good to Very Good (5-7) | Very Good to Excellent (4-5) | Good to Excellent |
| Anthraquinone Dyes | 550 - 650 (Blues/Reds) | Very Good to Excellent (6-7) | Excellent (5) | Very Good to Excellent |
| Heterocyclic Azo Dyes | 450 - 650 | Good to Excellent (5-7) | Very Good to Excellent (4-5) | Good to Excellent |
Note: Fastness ratings are based on a scale of 1-5 for washing and 1-8 for light fastness, with higher numbers indicating better performance. Data is compiled from various studies on disperse dyes.
Fastness Properties
Fastness properties are critical for the durability and longevity of colored materials.
-
Light Fastness: Dyes derived from nitroaniline precursors generally exhibit good to very good light fastness, often with ratings between 5 and 7 on the blue wool scale.[1] Anthraquinone dyes are renowned for their excellent light fastness, particularly in the blue and red shade areas.[2] The introduction of heterocyclic moieties in azo dyes can also lead to high light fastness.
-
Wash Fastness: Nitroaniline-based azo dyes typically demonstrate very good to excellent wash fastness on polyester, with ratings of 4-5.[1] This is comparable to many heterocyclic azo dyes. Anthraquinone dyes are also known for their excellent wash fastness.
-
Sublimation Fastness: This property is crucial for processes like thermal transfer printing and high-temperature dyeing. The sublimation fastness of nitroaniline-based azo dyes is generally good and can be improved by increasing the molecular size of the dye.[3]
Photostability and Quantum Yield
Experimental Methodologies
To ensure a standardized and objective comparison of dye performance, the following experimental protocols are widely accepted and utilized in the industry.
Synthesis of Azo Dyes from 2-Chloro-4-nitroaniline
The synthesis of azo dyes from precursors like 2-chloro-4-nitroaniline is a well-established process.
Diagram 1: General Workflow for Azo Dye Synthesis and Application
Caption: Workflow for synthesizing and evaluating azo dyes.
Protocol for Diazotization and Coupling:
-
Diazotization: 2-chloro-4-nitroaniline is dissolved in a mixture of a strong acid (e.g., hydrochloric acid or nitrosylsulfuric acid) and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: The prepared diazonium salt solution is slowly added to a cooled solution of a coupling component (e.g., an N,N-dialkylaniline derivative) dissolved in a suitable solvent. The reaction mixture is stirred for several hours at a controlled pH.
-
Isolation: The precipitated dye is collected by filtration, washed thoroughly with water to remove unreacted starting materials and salts, and then dried.
Wash Fastness Testing (ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.
Diagram 2: Experimental Workflow for ISO 105-C06 Wash Fastness Test
Caption: ISO 105-C06 wash fastness testing procedure.
Detailed Protocol:
-
A specimen of the dyed fabric is sewn together with a multifiber fabric strip containing swatches of different common textile fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool).
-
The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution (e.g., ECE reference detergent with sodium perborate) and stainless-steel balls for agitation.
-
The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a specified time and at a controlled temperature (e.g., 30 minutes at 60°C for test C2S).[4]
-
After washing, the specimen is rinsed thoroughly with deionized water and dried.
-
The change in color of the dyed fabric and the degree of staining on each fiber of the multifiber strip are assessed visually using standard grey scales under controlled lighting conditions.[5]
Light Fastness Testing (AATCC Test Method 16.3, Option 3)
This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
Diagram 3: Logic Diagram for AATCC 16.3 Light Fastness Evaluation
Caption: AATCC 16.3 light fastness evaluation process.
Detailed Protocol:
-
A specimen of the dyed fabric is mounted in a sample holder. A portion of the specimen is covered to serve as an unexposed control.
-
A set of AATCC Blue Wool Lightfastness Standards (L2-L9) are also prepared for simultaneous exposure.
-
The specimens and standards are exposed to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity, as specified in the standard.
-
The exposure is continued until a specified amount of fading occurs on the test specimen or for a predetermined duration.
-
The color change of the exposed portion of the specimen is compared to the unexposed portion and rated using the AATCC Gray Scale for Color Change. The light fastness rating is determined by comparing the fading of the specimen to that of the Blue Wool standards.[6]
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Detailed Protocol:
-
A series of dilute solutions of both the sample dye and a standard dye (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) are prepared, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
The absorption spectra of all solutions are recorded using a UV-Vis spectrophotometer.
-
The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer at a fixed excitation wavelength.
-
The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.
Photostability Testing
This test evaluates the change in a dye's properties upon exposure to light.
Detailed Protocol (adapted from ICH Q1B):
-
Solutions of the dye in a transparent, inert solvent are prepared.
-
A portion of the solution is exposed to a light source that provides a combination of visible and UV light of a specified intensity and duration (e.g., not less than 1.2 million lux hours and 200 watt hours/m² of near UV).[7]
-
A control sample is kept in the dark at the same temperature.
-
After exposure, the absorption spectrum of the exposed sample is compared to that of the dark control. The percentage of degradation is calculated from the decrease in absorbance at the λmax.
Conclusion
Dyes derived from this compound and its analogs represent a versatile and economically important class of chromophores for synthetic fibers. Their performance, particularly in terms of color range and fastness properties, is comparable to other major classes of disperse dyes, including anthraquinones and heterocyclic azo dyes. The ultimate choice of chromophore will depend on a balanced consideration of the desired shade, required fastness properties for the intended application, and economic factors. The standardized experimental protocols outlined in this guide provide a robust framework for the objective evaluation and comparison of dye performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. zenodo.org [zenodo.org]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intouch-quality.com [intouch-quality.com]
- 6. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 7. q1scientific.com [q1scientific.com]
cost-benefit analysis of different synthetic pathways for 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes to a Key Chemical Intermediate
2-Chloro-4-nitrobenzene-1,3-diamine is a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its specific substitution pattern offers multiple reaction sites for further functionalization. This guide provides a comparative cost-benefit analysis of two plausible synthetic pathways for its preparation, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in selecting the most suitable method for their needs.
Key Findings and Comparison
Two primary synthetic routes have been evaluated, starting from commercially available precursors: 2,6-dichloro-4-nitroaniline (Pathway 1) and 2,4-dinitro-1-chlorobenzene (Pathway 2). The following table summarizes the key quantitative data for each pathway, providing a basis for a comprehensive cost-benefit analysis.
| Parameter | Pathway 1: From 2,6-dichloro-4-nitroaniline | Pathway 2: From 2,4-dinitro-1-chlorobenzene |
| Starting Material Cost | 2,6-dichloro-4-nitroaniline: Approx. $23-57/kg[1][2][3] | 2,4-dinitro-1-chlorobenzene: Approx. $1.18 - $1.32/kg (industrial) to $30-79/kg (lab grade)[4][5][6] |
| Overall Yield (estimated) | Moderate to Good | Moderate |
| Key Reagents | Ammonia, Reducing agent (e.g., Raney Nickel) | Ammonia, Selective reducing agent (e.g., Sodium Hydrosulfide) |
| Number of Steps | 2 | 2 |
| Potential Challenges | Selective mono-amination, potential for side reactions. | Selective reduction of one nitro group over the other. |
| Purification | Likely requires chromatographic separation. | May require careful control of reaction conditions and purification to isolate the desired isomer. |
Pathway 1: Synthesis from 2,6-dichloro-4-nitroaniline
This pathway involves a two-step process: nucleophilic aromatic substitution (amination) of one chloro group, followed by the reduction of the nitro group.
Experimental Protocols
Step 1: Amination of 2,6-dichloro-4-nitroaniline
-
In a high-pressure autoclave, dissolve 2,6-dichloro-4-nitroaniline (1 equivalent) in a suitable solvent such as ethanol or dioxane.
-
Add a solution of aqueous ammonia (excess, e.g., 10-20 equivalents).
-
Heat the mixture to a temperature in the range of 150-200°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, cool the reactor to room temperature and carefully vent the ammonia.
-
The reaction mixture would then be worked up by extraction with an organic solvent and purified by column chromatography to isolate 2-amino-6-chloro-4-nitroaniline.
Step 2: Reduction of 2-amino-6-chloro-4-nitroaniline
-
Dissolve 2-amino-6-chloro-4-nitroaniline (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of Raney Nickel (approx. 5-10% by weight).[7][8][9]
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully filter the catalyst.
-
The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Pathway 2: Synthesis from 2,4-dinitro-1-chlorobenzene
This pathway also consists of two steps: amination of the chlorobenzene derivative, followed by a selective reduction of one of the nitro groups.
Experimental Protocols
Step 1: Amination of 2,4-dinitro-1-chlorobenzene
The amination of 2,4-dinitrochlorobenzene is a well-established reaction.
-
Dissolve 2,4-dinitro-1-chlorobenzene (1 equivalent) in a suitable solvent, such as ethanol.
-
Add an excess of aqueous ammonia.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated 2,4-dinitroaniline is collected by filtration, washed with water, and dried.
Step 2: Selective Reduction of 2,4-dinitroaniline
The selective reduction of one nitro group in the presence of another is a critical step. Sodium hydrosulfide is a commonly used reagent for this purpose.
-
Dissolve 2,4-dinitroaniline (1 equivalent) in a mixture of ethanol and water.
-
Prepare a solution of sodium hydrosulfide (NaHS) (approximately 1.5-2 equivalents) in water.[10][11][12][13][14]
-
Slowly add the sodium hydrosulfide solution to the solution of 2,4-dinitroaniline at a controlled temperature (e.g., 50-70°C).
-
Stir the reaction mixture for a few hours, monitoring the progress by TLC.
-
After the reaction is complete, the mixture is cooled, and the product, 4-nitro-o-phenylenediamine, precipitates.
-
The product is collected by filtration, washed with water, and can be purified by recrystallization.
Cost-Benefit Analysis
Pathway 1 commences with a more expensive starting material, 2,6-dichloro-4-nitroaniline. The key challenge in this route is achieving selective mono-amination without significant formation of the di-amino byproduct. A successful and high-yield amination step would make this pathway attractive due to the potentially simpler reduction of the single nitro group.
Pathway 2 utilizes the more economical starting material, 2,4-dinitro-1-chlorobenzene. The amination step is generally high-yielding. The critical aspect of this pathway is the selective reduction of the nitro group at the 2-position while leaving the 4-nitro group intact. The use of reagents like sodium hydrosulfide is known to favor the reduction of the nitro group ortho to the amino group, which in this case would lead to the desired product.[15] However, careful control of reaction conditions is necessary to avoid over-reduction.
Conclusion
Both pathways present viable routes to this compound. For large-scale industrial production, Pathway 2 is likely to be more cost-effective due to the significantly lower price of the starting material. However, this is contingent on the successful and selective reduction of the dinitro intermediate. For laboratory-scale synthesis where the cost of the starting material is less critical, Pathway 1 might be considered if a reliable method for selective amination can be established, potentially offering a more straightforward purification process in the final step.
Researchers should carefully consider the scale of their synthesis, available equipment (e.g., high-pressure reactors), and their expertise in performing selective reactions when choosing between these two pathways. Further process optimization and detailed cost analysis of all reagents, solvents, and purification steps would be necessary for a definitive industrial-scale decision.
References
- 1. 2,6-二氯-4-硝基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6 Dichloro Para Nitro Aniline at 2360.00 INR in Ankleshwar | Cartel International [tradeindia.com]
- 3. 2 6 Dichloro 4 Nitroaniline Latest Price Exporter [cartelinternational.com]
- 4. Dinitrochlorobenzene (DNCB) Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 5. 2,4-Dinitrochlorobenzene price,buy 2,4-Dinitrochlorobenzene - chemicalbook [chemicalbook.com]
- 6. indiamart.com [indiamart.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 9. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 10. Sodium Hydrosulfide 70% (NaHS 70%) – chemicalgrid.com [chemicalgrid.com]
- 11. camachem.com [camachem.com]
- 12. echemi.com [echemi.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. tradeindia.com [tradeindia.com]
- 15. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
Purity Confirmation of 2-Chloro-4-nitrobenzene-1,3-diamine: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for confirming the purity of 2-Chloro-4-nitrobenzene-1,3-diamine. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Elemental Analysis: A Quantitative Approach to Purity
Elemental analysis is a fundamental technique for determining the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements with the theoretical values, the purity of a synthesized compound can be quantitatively assessed.
Theoretical vs. Experimental Data
The theoretical elemental composition of this compound (Molecular Formula: C₆H₆ClN₃O₂, Molecular Weight: 187.58 g/mol ) is the benchmark against which experimental results are measured.[1][2][3] A typical commercially available sample of this compound has a purity of around 95%. The following table compares the theoretical composition with a hypothetical experimental result for a 95% pure sample, with the impurity being a plausible unreacted precursor, 2,4-dinitrochlorobenzene.
| Element | Theoretical Percentage (%) | Experimental Percentage (Hypothetical, 95% Purity) (%) |
| Carbon (C) | 38.42 | 38.98 |
| Hydrogen (H) | 3.22 | 3.08 |
| Nitrogen (N) | 22.40 | 22.05 |
| Chlorine (Cl) | 18.89 | 19.12 |
| Oxygen (O) | 17.06 | 16.77 |
Note: The hypothetical experimental data is calculated assuming 95% this compound and 5% 2,4-dinitrochlorobenzene impurity.
Experimental Protocol: CHNSO Elemental Analysis
The determination of carbon, hydrogen, nitrogen, and sulfur content is typically performed using a CHNS/O elemental analyzer based on the Dumas method.
Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen, converting the elements into their respective gaseous oxides (CO₂, H₂O, N₂, SO₂). These gases are then separated by gas chromatography and quantified using a thermal conductivity detector. Oxygen is determined separately by pyrolysis.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is introduced into a combustion tube heated to approximately 900-1000°C. A constant stream of helium carries a pulse of pure oxygen to ensure complete combustion.
-
Reduction and Gas Separation: The combustion gases are passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, N₂, and SO₂ is then passed through a chromatographic column to separate the individual gases.
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument is calibrated using a standard of known elemental composition.
Alternative Purity Confirmation Methods
While elemental analysis provides a quantitative measure of elemental composition, other techniques can offer complementary information on purity, particularly regarding the presence of organic impurities.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Provides information on the number and relative amounts of impurities. | High sensitivity and resolution for a wide range of compounds.[4][5][6] | Requires reference standards for impurity identification. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Confirms the molecular weight of the main compound and can help identify impurities.[7][8] | High sensitivity and specificity; provides structural information. | Quantification can be challenging without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides unambiguous structural confirmation. | Lower sensitivity compared to MS and HPLC. |
Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for confirming the purity of a synthesized compound like this compound.
Caption: Workflow for purity confirmation of this compound.
References
- 1. This compound | CAS No- 261764-92-5 | Simson Pharma Limited [simsonpharma.com]
- 2. This compound | CAS No- 261764-92-5 | Simson Pharma Limited [simsonpharma.com]
- 3. This compound | C6H6ClN3O2 | CID 15430212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. separationmethods.com [separationmethods.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. uccore.org [uccore.org]
Cross-Validation of Analytical Methods for 2-Chloro-4-nitrobenzene-1,3-diamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous and reproducible analysis of chemical entities is paramount. This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 2-Chloro-4-nitrobenzene-1,3-diamine, a key intermediate in various synthetic pathways. The following sections detail experimental protocols and performance data for commonly employed analytical techniques, offering a baseline for laboratory implementation and validation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The quantification and characterization of this compound and related aromatic amines can be effectively achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are among the most robust and widely utilized methods. While specific performance data for this compound is not extensively published, the table below summarizes typical validation parameters for structurally similar aromatic amines, providing a reliable benchmark for method development and expectation.
| Analytical Method | Analyte Class | Linearity (R²) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-UV | Primary Aromatic Amines | >0.99 | 5.6 - 21.4 (Reproducibility) | - | - | 89 - 100 |
| HPTLC | Heterocyclic Aromatic Amines | >0.99 (Polynomial) | ≤ 3.3 (Repeatability), < 2 (Intermediate) | 0.4 - 5 ng/band | 0.8 - 14 ng/band | - |
| GC-MS | Nitroaromatics & Cyclic Ketones | - | - | ppb concentrations | - | - |
| HRGC/ECD | 1,3-Dinitrobenzene | - | ±3 (CV) | low ppb range | - | ≈110 |
Data is compiled from studies on related aromatic amines and nitroaromatic compounds to provide representative performance characteristics.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for HPLC-UV and GC-MS analysis, which can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of non-volatile and thermally labile compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: A typical mobile phase would be a gradient mixture of acetonitrile and water. A starting condition could be 30:70 (Acetonitrile:Water) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by a UV scan of the analyte (typically between 254 nm and 400 nm for nitroaromatic compounds).[4]
-
-
Analysis: Inject the calibration standards to establish a calibration curve. Inject the prepared samples to determine the concentration of this compound.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph with a mass selective detector.
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction). Concentrate the extract and reconstitute in a known volume of solvent.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
-
-
Analysis: Inject the standards to build a calibration curve. Analyze the prepared samples to identify and quantify this compound based on its retention time and mass spectrum.
Mandatory Visualizations
To further elucidate the processes involved in analytical chemistry, the following diagrams illustrate a typical experimental workflow and the logical relationships in method validation.
Caption: A typical workflow for the analysis of a chemical compound.
Caption: Core parameters for analytical method validation.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell [eeer.org]
A Comparative Review of 2-Chloro-4-nitrobenzene-1,3-diamine in Specialty Chemical Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to innovation. 2-Chloro-4-nitrobenzene-1,3-diamine, a substituted aromatic diamine, presents itself as a versatile precursor for a range of high-value applications, including the synthesis of potent antimicrobial agents, high-performance polymers, and vibrant azo dyes. This guide provides a comparative analysis of its utility in these key areas, supported by experimental data and detailed methodologies.
I. Synthesis of Biologically Active Heterocyclic Compounds
The unique substitution pattern of this compound, featuring two amino groups, a chloro substituent, and a nitro group, makes it an attractive starting material for the synthesis of various heterocyclic compounds with potential biological activity. One prominent application is in the formation of substituted benzimidazoles, a class of compounds renowned for their diverse pharmacological properties, including antimicrobial and anticancer activities.
The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. The presence of the chloro and nitro groups on the this compound backbone is anticipated to modulate the biological activity of the resulting benzimidazole derivatives.
Experimental Protocol: Synthesis of Substituted Benzimidazoles
A general procedure for the synthesis of benzimidazole derivatives from o-phenylenediamines is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid, such as ammonium chloride (NH4Cl).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-90°C) for several hours.
-
Workup and Purification: After completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled, and the product is precipitated by pouring it into ice-cold water. The solid product is then filtered, washed with water, and purified by recrystallization.
While a specific protocol for this compound is not detailed in the reviewed literature, this general method can be adapted. The resulting chloro- and nitro-substituted benzimidazoles would then be subjected to biological screening to evaluate their antimicrobial or cytotoxic potential.
II. Application in High-Performance Polyamide Membranes
Aromatic diamines are critical monomers in the interfacial polymerization process used to create the active layer of thin-film composite membranes for reverse osmosis and nanofiltration. The industry standard for many of these applications is m-phenylenediamine (MPD). 2-Chloro-4-nitro-m-phenylenediamine, an alternative name for the topic compound, has been identified as a monomer for the industrial manufacture of polyamide polymer separation films, suggesting its potential to impart unique properties to these membranes.[1] The incorporation of the chloro and nitro groups could potentially enhance the membrane's chemical resistance, thermal stability, and separation performance.
Comparative Performance of Polyamide Membranes
The performance of polyamide membranes is typically evaluated based on their water flux and salt rejection capabilities. The table below presents a hypothetical comparison based on typical performance data for membranes synthesized from different diamine monomers.
| Amine Monomer | Water Flux (L m⁻² h⁻¹) | Salt Rejection (%) | Key Characteristics |
| m-Phenylenediamine (MPD) | 25 - 40 | 99.0 - 99.5 | Industry standard, good balance of flux and rejection.[2] |
| This compound | Potentially lower flux | Potentially higher rejection | Expected to have increased rigidity and hydrophobicity, possibly leading to higher selectivity but lower water permeability. |
| Other Substituted Phenylenediamines | Variable | Variable | Properties are highly dependent on the nature and position of the substituent. |
Experimental Protocol: Synthesis of Polyamide Thin-Film Composite Membranes
The synthesis of a polyamide thin-film composite membrane via interfacial polymerization typically involves the following steps:
-
Support Membrane Preparation: A porous support membrane (e.g., polysulfone) is immersed in an aqueous solution of the diamine monomer (e.g., this compound).
-
Interfacial Polymerization: The amine-saturated support is then immersed in a water-immiscible organic solvent (e.g., hexane) containing a polyfunctional acyl halide (e.g., trimesoyl chloride). Polymerization occurs at the interface of the two immiscible liquids.
-
Post-Treatment: The resulting composite membrane is heat-cured to complete the polymerization and enhance its stability.
III. Precursor for Azo Dyes
Azo dyes represent the largest class of synthetic colorants used in a wide range of industries. Their synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. The color of the resulting dye is determined by the electronic properties of the aromatic rings. The presence of an electron-withdrawing nitro group and a chloro atom in this compound can be expected to produce dyes with deep and intense colors.
Diazotization and Coupling Workflow
The synthesis of an azo dye from this compound would follow a standard diazotization-coupling sequence. The workflow can be visualized as follows:
Caption: General workflow for the synthesis of an azo dye from this compound.
Performance of Azo Dyes
| Precursor | Typical Dye Class | Expected Color Range | Expected Fastness Properties |
| 2-Chloro-4-nitroaniline | Disperse Dyes | Yellow to Red | Good to excellent light and wash fastness. |
| p-Nitroaniline | Disperse Dyes | Yellow to Orange | Good light and wash fastness. |
| This compound | Azo Dyes | Expected to be in the red to violet range due to the additional amino group. | Potentially good to excellent due to the polar nitro group and chloro substituent. |
Experimental Protocol: General Azo Dye Synthesis
-
Diazotization: The aromatic amine (e.g., this compound) is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO2) is then added dropwise to form the diazonium salt.
-
Coupling: The cold diazonium salt solution is slowly added to a solution of the coupling component (e.g., a phenol or naphthol derivative) dissolved in an alkaline solution.
-
Isolation: The precipitated azo dye is collected by filtration, washed, and dried.
IV. Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for specialty chemicals. Its utility in the synthesis of heterocyclic compounds with potential antimicrobial activity warrants further investigation, including detailed synthesis optimization and comprehensive biological screening. In the field of polymer science, a direct comparison of its performance against traditional monomers like m-phenylenediamine in polyamide membrane synthesis would be highly valuable to ascertain its potential for creating next-generation separation materials. Furthermore, the synthesis and characterization of azo dyes derived from this diamine could lead to the discovery of new colorants with superior properties. Future research should focus on generating robust experimental data to fully elucidate the performance advantages offered by this versatile chemical intermediate.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine, a key intermediate in the pharmaceutical and dye industries, can be approached through several synthetic pathways. The efficacy of these routes is highly dependent on the choice of catalyst. This guide provides a comparative overview of potential catalytic systems for two primary synthetic strategies: the selective amination of a dichloro-nitroaniline precursor and the selective reduction of a dinitro-chloroaniline precursor. Due to a lack of direct comparative studies for this specific molecule, this guide leverages experimental data from analogous reactions to provide insights into catalyst performance.
Synthetic Pathways and Catalytic Approaches
The two principal retrosynthetic routes to obtain this compound are illustrated below. The choice of pathway and catalyst is critical for achieving high yield and selectivity.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Selective Catalytic Amination of 2,4-Dichloro-6-nitroaniline
This pathway involves the selective nucleophilic substitution of one chlorine atom in 2,4-dichloro-6-nitroaniline with an amino group. The choice of catalyst is crucial to control regioselectivity and prevent side reactions. While specific data for this reaction is limited, insights can be drawn from related amination reactions of chloro-nitroaromatic compounds.
Experimental Workflow:
Caption: General workflow for catalytic amination.
Potential Catalysts and Performance Comparison (Inferred from Analogous Reactions)
| Catalyst System | Precursor | Reagents & Conditions | Yield (%) | Reaction Time (h) | Notes |
| Copper-based | 2,4-Dichloronitrobenzene | Alcoholic ammonia, 140°C, high pressure | ~95 (for 5-chloro-2-nitroaniline) | 16-21 | High pressure and temperature required. Selectivity might be an issue. |
| Palladium-based | Aryl halides | Amines, Base (e.g., NaOtBu, K2CO3) | Good to excellent | Varies | Buchwald-Hartwig amination is a powerful tool but catalyst and ligand choice is critical for success. |
Detailed Experimental Protocol (Hypothetical, based on related procedures):
A high-pressure autoclave would be charged with 2,4-dichloro-6-nitroaniline, a suitable solvent (e.g., chlorobenzene), and the chosen catalyst (e.g., a copper-based catalyst). Anhydrous ammonia would then be introduced into the sealed reactor. The reaction mixture would be heated to the desired temperature (e.g., 130-140°C) and maintained under pressure for a specified duration. After cooling and depressurization, the reaction mixture would be worked up by filtration to remove the catalyst, followed by extraction and crystallization to isolate the desired product.
Pathway 2: Selective Catalytic Reduction of 4-Chloro-2,6-dinitroaniline
This approach focuses on the selective reduction of one of the two nitro groups in 4-chloro-2,6-dinitroaniline. The challenge lies in achieving high selectivity for the mono-reduction product while avoiding the reduction of both nitro groups or the chloro group.
Experimental Workflow:
Caption: General workflow for selective catalytic reduction.
Potential Catalysts and Performance Comparison (Inferred from Analogous Reactions)
| Catalyst System | Precursor | Reagents & Conditions | Yield (%) | Reaction Time (h) | Notes |
| Ammonium Sulfide / Sodium Hydrosulfide | 2,4-Dinitroaniline | H₂S, NH₄OH in ethanol, 45-55°C | 52-58 (for 4-nitro-1,2-phenylenediamine) | 0.5-1 | A classic method for selective reduction, but can generate hazardous byproducts.[1] |
| Pd/C | 2,4-Dinitroaniline | Hydrazine hydrate, ethanol, RT | 72 (for 4-nitro-1,2-phenylenediamine) | 1 | A common and effective catalytic system for nitro group reduction. Selectivity can be tuned by reaction conditions. |
| Activated Carbon / FeCl₃·6H₂O | 2-Chloro-4-nitrophenol | Hydrazine hydrate, NaOH | High | Not specified | This system has been used for the reduction of a related chloronitrophenol, suggesting potential applicability. |
Detailed Experimental Protocol (Based on the reduction of 2,4-dinitroaniline):
To a solution of 4-chloro-2,6-dinitroaniline in a suitable solvent like ethanol, a catalytic amount of Palladium on activated carbon (Pd/C) would be added. Hydrazine hydrate would then be added dropwise at room temperature. The reaction would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be filtered to remove the catalyst. The filtrate would then be concentrated, and the product would be isolated by precipitation or extraction, followed by purification through crystallization.
Conclusion
The synthesis of this compound presents challenges in achieving high selectivity. While direct comparative data on catalysts for this specific transformation is scarce, analysis of related reactions provides valuable guidance. For the selective amination pathway , copper-based catalysts, though requiring harsh conditions, show promise. For the selective reduction pathway , classical reagents like ammonium sulfide offer a route, while catalytic systems such as Pd/C with hydrazine hydrate present a milder and potentially more efficient alternative. Further research and optimization are necessary to determine the most effective catalyst and reaction conditions for the industrial-scale production of this important intermediate. Researchers are encouraged to use the information in this guide as a starting point for developing robust and efficient synthetic protocols.
References
A Comparative Guide to the Properties of 2-Chloro-4-nitrobenzene-1,3-diamine and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known properties of 2-Chloro-4-nitrobenzene-1,3-diamine and its structural analogs. Due to a notable scarcity of peer-reviewed experimental data specifically for this compound, this document leverages available information on structurally similar compounds to provide a comparative context and infer potential characteristics. The analogs included for comparison are 4-Chloro-2-nitroaniline, 2-Chloro-4-nitroaniline, and 3-Nitroaniline.
Disclaimer: The information presented for this compound is largely based on fundamental chemical principles and extrapolated from data on its analogs. Experimental verification is crucial for any research or development applications.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological and chemical systems. While specific experimental data for this compound is limited, we can compare the available data for its analogs.
| Property | This compound | 4-Chloro-2-nitroaniline | 2-Chloro-4-nitroaniline | 3-Nitroaniline |
| Molecular Formula | C₆H₆ClN₃O₂ | C₆H₅ClN₂O₂ | C₆H₅ClN₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 187.59 g/mol | 172.57 g/mol | 172.57 g/mol | 138.12 g/mol |
| Melting Point | Not available | 117-119 °C[1] | 107-109 °C | 111-114 °C |
| Solubility | Not available | Soluble in ethylene glycol, N-methyl pyrrolidone, methanol, ethanol, n-propanol, isopropanol, n-butanol, cyclohexane, acetonitrile, 1,4-dioxane, and ethyl acetate. Sparingly soluble in water.[2] | Insoluble in water.[3] | Moderately soluble in water; soluble in ethanol, acetone, and chloroform.[4] |
| Appearance | Not available | Yellow powder[1] | Yellow crystalline powder[3] | Yellow, needle-like crystals[5] |
Biological Activity and Toxicity
The biological activity of nitroaromatic compounds is of significant interest in drug development and toxicology. The nitro group can be a pharmacophore but is also associated with toxicity, often through metabolic activation.
Cytotoxicity
A study on isolated rat hepatocytes showed that both 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline induce cellular damage.[1] At a concentration of 2 mM, both compounds caused a significant loss of cell viability and depletion of the intracellular glutathione pool, with 2-chloro-4-nitroaniline appearing to induce more severe damage.[1]
| Compound | Concentration | Exposure Time | Effect on Rat Hepatocytes |
| 4-Chloro-2-nitroaniline | 2 mM | 3 hours | Significant loss of viability, hepatocellular and microsomal damage, marked depletion of GSH.[1] |
| 2-Chloro-4-nitroaniline | 2 mM | 3 hours | Significant loss of viability, hepatocellular and microsomal damage, marked depletion of GSH (potentially more severe than 4C2NA).[1] |
Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6][7][8] While no specific Ames test data was found for this compound, studies on other nitroanilines indicate that the position of the nitro and amino groups influences mutagenicity. For instance, 2-nitroaniline has shown to be non-mutagenic in several bacterial studies, though some weak mutagenic influence was reported under specific conditions.[9] The genotoxicity of 4-chloro-2-nitroaniline is suggested by in vitro studies, though in vivo data is less conclusive.[10]
Experimental Protocols
General Synthesis of Chloronitroanilines
The synthesis of chloronitroanilines often involves the nitration of a corresponding chloroaniline or the chlorination of a nitroaniline. The specific regio- and chemoselectivity are controlled by the reaction conditions and the directing effects of the substituents on the aromatic ring.
Example Protocol: Nitration of a Chloroaniline
-
Dissolution: The starting chloroaniline is dissolved in a suitable solvent, typically a strong acid like sulfuric acid, under cooling.
-
Nitrating Agent Addition: A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction rate and prevent over-nitration.
-
Reaction: The reaction mixture is stirred for a specified period at a controlled temperature to allow for the completion of the nitration.
-
Quenching: The reaction is quenched by pouring the mixture over ice.
-
Neutralization and Precipitation: The acidic solution is carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Filtration and Washing: The precipitated solid is collected by filtration, washed with water to remove residual acid and salts, and then dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final chloronitroaniline.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a biological assay to assess the mutagenic potential of chemical compounds.[6][7][8]
-
Strain Selection: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon are selected.[6][7] These strains are auxotrophic for histidine.
-
Metabolic Activation: The test compound is tested with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[6][7]
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound in a minimal medium containing a trace amount of histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[7]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)
This assay assesses the viability of cells after exposure to a test compound.[11]
-
Cell Culture: Normal Human Keratinocytes (NHK) or other suitable cell lines are cultured in 96-well plates until they form a monolayer.[11]
-
Compound Exposure: The cells are exposed to various concentrations of the test compound for a defined period (e.g., 24 hours).
-
Neutral Red Staining: The medium is replaced with a medium containing neutral red, a supravital dye that is taken up by viable cells and accumulates in the lysosomes.[11]
-
Incubation: The cells are incubated for a few hours to allow for dye uptake.
-
Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destaining solution.
-
Quantification: The amount of extracted dye is measured spectrophotometrically, which is proportional to the number of viable cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can then be calculated.[11]
Visualizations
Caption: A generalized workflow for the synthesis of nitroaromatic compounds.
Caption: Logical flow of structure-activity relationships for nitroaromatic compounds.
References
- 1. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Chloro-4-nitroaniline | 121-87-9 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-4-nitrobenzene-1,3-diamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-4-nitrobenzene-1,3-diamine (CAS No. 261764-92-5).
Immediate Safety and Handling
Before beginning any process that will generate waste containing this compound, it is crucial to be aware of its potential hazards. The available safety information indicates that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are recommended. Double-gloving may be appropriate when handling pure compounds or concentrated solutions[2].
-
Eye Protection: Chemical safety goggles or a face shield must be worn[3].
-
Lab Coat: A lab coat should be worn to protect from skin contact[3].
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[2][4].
Spill Management: In the event of a spill, evacuate the immediate area and prevent the spread of the material. For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a designated, labeled hazardous waste container[5]. Do not flush spills into the sanitary sewer system[6].
Quantitative Hazard and Safety Summary
For quick reference, the following table summarizes the key hazard information and immediate actions required when handling this compound.
| Hazard Information | Immediate Action and Personal Protective Equipment (PPE) |
| Hazard Statements [1] | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Statements [1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid: Skin Contact [2] | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. |
| First Aid: Eye Contact [7] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| First Aid: Inhalation [7] | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| First Aid: Ingestion [5][8] | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed through an approved hazardous waste program. The following steps provide a procedural plan for laboratory personnel.
Step 1: Waste Segregation
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
Step 2: Waste Container and Labeling
-
Use a compatible, leak-proof container for waste collection. The container must be in good condition and have a secure lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". List all constituents of the waste, including solvents and their approximate concentrations.
Step 3: On-site Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated[1].
-
Keep the waste container closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
Note on Treatment: While various advanced methods exist for the degradation of nitroaromatic compounds, such as bioremediation and chemical reduction, these are typically applied on an industrial scale and are not suitable for direct application in a standard laboratory setting for waste disposal[9][10][11]. The most appropriate and compliant method for researchers is to dispose of the chemical as hazardous waste through a licensed contractor.
Figure 1. A logical workflow for the proper laboratory disposal of this compound waste.
References
- 1. 2-Chloro-4-nitro-m-phenylenediamine | 261764-92-5 [sigmaaldrich.com]
- 2. amherst.edu [amherst.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
Personal protective equipment for handling 2-Chloro-4-nitrobenzene-1,3-diamine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-4-nitrobenzene-1,3-diamine was not publicly available at the time of this writing. The following guidance is based on the safety information for structurally similar compounds, including other chlorinated and nitrated benzene derivatives. This information should be used as a preliminary guide only. It is imperative to obtain the specific SDS from the manufacturer or supplier before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the presence of chloro, nitro, and amine functional groups on a benzene ring, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The recommended PPE is crucial to minimize exposure.
| Exposure Route | Recommended Personal Protective Equipment (PPE) |
| Inhalation | Use only in a well-ventilated area, preferably in a chemical fume hood.[1][2] If a fume hood is not available or if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[3] |
| Skin Contact | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][4] Immediately remove and wash contaminated clothing before reuse.[4] |
| Eye Contact | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for splash protection. |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Type | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration.[1][4] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove all contaminated clothing.[4] If skin irritation occurs, seek medical attention.[4] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3][4] Continue rinsing and seek immediate medical attention from an ophthalmologist.[4] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[4] If the person is conscious, give two glasses of water to drink.[4] Call a poison center or doctor immediately.[3][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Operational Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Procedures:
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks. Ensure the label correctly identifies the contents as this compound.
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Keep it away from incompatible materials such as strong bases and reducing agents.[2] The storage area should be accessible only to authorized personnel.[4]
-
Handling: All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[1][2] Always wear the recommended personal protective equipment (gloves, lab coat, and safety goggles).[4] Avoid creating dust.[1][3]
-
Spill Management: In case of a spill, evacuate the area.[1] Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.[1][3] Do not allow the chemical to enter drains or waterways.[1][4]
-
Waste Disposal: Dispose of waste materials, including contaminated PPE and empty containers, through an approved hazardous waste disposal plant.[3][4] All disposal practices must be in accordance with local, regional, and national regulations.[2] Do not dispose of down the drain.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
